Product packaging for 2-(2-Chlorophenyl)imidazole(Cat. No.:CAS No. 76875-22-4)

2-(2-Chlorophenyl)imidazole

Cat. No.: B3153937
CAS No.: 76875-22-4
M. Wt: 178.62 g/mol
InChI Key: QQXNMKDSMIXHGI-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)imidazole is a chlorinated heterocyclic compound that serves as a valuable synthon and scaffold in medicinal chemistry and materials science research. As a member of the imidazole class, its fused aromatic ring system can readily interact with diverse biological targets through non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces . This compound is part of a family of halogenated phenylimidazoles studied for their broad spectrum of biological and pharmacological activities. Research into structurally similar benzimidazole analogues has demonstrated significant antifungal potential, with the ability to damage the β-tubulin of plant pathogens, and powerful anticancer activity against various cell lines . The specific spatial arrangement of the chlorine atom on the phenyl ring influences the molecule's crystal packing, dihedral angles, and overall intermolecular interactions, which in turn can profoundly affect its physical properties and biological activity . Researchers utilize this compound as a key intermediate in developing novel therapeutic agents and functional materials. It is also a subject of interest in analytical science, where advanced techniques like terahertz time-domain spectroscopy (THz-TDS) can characterize its unique fingerprint spectra in the far-infrared region . Applications: Pharmaceutical Research (Antifungal, Anticancer), Organic Synthesis, Materials Science, Analytical Spectroscopy. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B3153937 2-(2-Chlorophenyl)imidazole CAS No. 76875-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXNMKDSMIXHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101303820
Record name 2-(2-Chlorophenyl)-1H-imidazole
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Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76875-22-4
Record name 2-(2-Chlorophenyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76875-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(2-Chlorophenyl)imidazole and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties. As a five-membered aromatic heterocycle containing two nitrogen atoms, its unique electronic configuration allows it to participate in various non-covalent interactions and serve as a key pharmacophore in numerous therapeutic agents. This guide provides a detailed exploration of the physicochemical characteristics of 2-(2-Chlorophenyl)imidazole, a molecule of significant interest due to the influence of the ortho-chlorophenyl substituent on the core imidazole ring.

Given the extensive research landscape, this document will address two key molecules: the parent compound, 2-(2-Chlorophenyl)-1H-imidazole , and its widely studied derivative, 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole . While comprehensive experimental data for the parent compound is limited in publicly accessible literature, a robust understanding of its properties can be extrapolated through comparative analysis with related analogues. In contrast, the 4,5-diphenyl derivative has been extensively characterized, providing a solid foundation for understanding the impact of further substitution on the imidazole core.

This guide is intended for researchers, scientists, and drug development professionals, offering not only a compilation of physical and chemical data but also insights into the experimental methodologies used to determine these properties, thereby ensuring a holistic understanding of the topic.

Part 1: Physicochemical Profile of 2-(2-Chlorophenyl)-1H-imidazole

Direct experimental data for 2-(2-Chlorophenyl)-1H-imidazole (CAS 76875-22-4) is not extensively available. Therefore, this section presents a profile based on data from analogous compounds—specifically 2-Phenyl-1H-imidazole and the isomeric 2-(4-Chlorophenyl)-1H-imidazole—to predict its characteristics. This comparative approach is crucial for forming rational hypotheses in experimental design.

Molecular Structure and Core Properties

The introduction of a chlorine atom at the ortho position of the phenyl ring is expected to significantly influence the molecule's conformation and electronic properties through steric and inductive effects.

Figure 1: Structure of 2-(2-Chlorophenyl)-1H-imidazole.

Table 1: Comparison of Physicochemical Properties of 2-Substituted Imidazoles

Property2-Phenyl-1H-imidazole2-(4-Chlorophenyl)-1H-imidazole2-(2-Chlorophenyl)-1H-imidazole (Predicted/Inferred)
CAS Number 670-96-24205-05-476875-22-4
Molecular Formula C₉H₈N₂C₉H₇ClN₂C₉H₇ClN₂
Molecular Weight 144.17 g/mol [1]178.62 g/mol 178.62 g/mol
Melting Point (°C) 142-148[1][2]249-252Expected to be lower than the 4-chloro isomer due to potential disruption of crystal packing by the ortho-substituent.
Boiling Point (°C) 340.0 ± 11.0[1]Not availableExpected to be similar to or slightly higher than the 4-chloro isomer.
pKa ~13 (Predicted)[3]Not availableExpected to be lower than 2-phenylimidazole due to the electron-withdrawing nature of chlorine.
LogP 1.88[1]2.5 (Computed)~2.5-3.0 (Predicted)
Solubility Profile

Based on its LogP value and the known properties of similar compounds, 2-(2-Chlorophenyl)-1H-imidazole is expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO). The parent 2-phenylimidazole is soluble in methanol[3]. The presence of the chlorine atom will likely increase its hydrophobicity.

Acidity and Basicity (pKa)

The imidazole ring has two nitrogen atoms: a pyridinic nitrogen (basic) and a pyrrolic nitrogen (acidic in the neutral form). The pKa of the conjugate acid of imidazole is approximately 7, making it a weak base. The pKa of the N-H proton is around 14.5, making it a very weak acid.

The electron-withdrawing chloro group on the phenyl ring is expected to decrease the basicity of the pyridinic nitrogen (lower the pKa of the imidazolium ion) and increase the acidity of the N-H proton (lower its pKa) compared to 2-phenylimidazole. The ortho position of the chlorine atom may also exert steric effects that could influence solvation of the protonated form, further affecting its pKa.

Part 2: Physicochemical Profile of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

This derivative (CAS 1707-67-1) is well-characterized, providing a wealth of experimental data. The addition of two phenyl groups at the 4 and 5 positions dramatically increases the molecule's size and hydrophobicity.

Molecular Structure and Core Properties

Figure 2: Structure of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.

Table 2: Physicochemical Properties of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

PropertyValueSource
CAS Number 1707-67-1[4]
Molecular Formula C₂₁H₁₅ClN₂[4]
Molecular Weight 330.81 g/mol [4]
Appearance White to light yellow crystalline powder
Melting Point (°C) 197 - 214 (Reported range)
Boiling Point (°C) 534.8 ± 38.0 (Predicted)
pKa 11.09 ± 0.12 (Predicted)
Solubility Insoluble in water
XLogP3 5.7 (Computed)[4]
Spectroscopic Profile

The spectroscopic data provides a definitive fingerprint for the identification and characterization of the molecule.

  • ¹H NMR (500 MHz, DMSO-d₆): The spectrum shows a characteristic singlet for the N-H proton at approximately δ 12.64 ppm. The aromatic protons appear as a complex multiplet in the region of δ 7.23-7.81 ppm.

  • ¹³C NMR (125 MHz, DMSO-d₆): The carbon signals for the aromatic rings typically appear in the δ 126-143 ppm range. Key signals include those for the imidazole ring carbons and the carbon attached to the chlorine atom.

  • FT-IR (KBr, cm⁻¹): Key vibrational bands include N-H stretching (around 3415 cm⁻¹), aromatic C-H stretching (around 3030-3060 cm⁻¹), C=N stretching (around 1601 cm⁻¹), and C-Cl stretching.

  • Mass Spectrometry (GC-MS): The mass spectrum shows a molecular ion peak (M+) at m/z 330, corresponding to the molecular weight of the compound[4].

Part 3: Experimental Methodologies

The determination of physicochemical properties relies on a suite of standardized analytical techniques. The choice of method is dictated by the property of interest and the nature of the compound.

Workflow for Physicochemical Characterization

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Physical Properties Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Purification->FTIR MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assay Purification->Solubility pKa pKa Determination Purification->pKa

Figure 3: General workflow for physicochemical characterization.
Detailed Experimental Protocols

  • Melting Point Determination

    • Principle: The melting point is a fundamental indicator of purity. It is determined by heating a small sample of the solid material until it transitions to a liquid.

    • Protocol (Capillary Method):

      • A small amount of the dried, crystalline sample is packed into a capillary tube.

      • The tube is placed in a calibrated melting point apparatus.

      • The sample is heated at a controlled rate.

      • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms by observing their behavior in a magnetic field.

    • Protocol (¹H and ¹³C NMR):

      • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

      • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

      • Acquire the spectrum on an NMR spectrometer (e.g., 400 or 500 MHz).

      • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Principle: FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

    • Protocol (KBr Pellet):

      • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

      • Grind the mixture to a fine powder.

      • Press the powder into a thin, transparent pellet using a hydraulic press.

      • Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Part 4: Synthesis and Reactivity

A common and versatile method for synthesizing 2,4,5-trisubstituted imidazoles, including the 2-(chlorophenyl) derivatives, is the Radziszewski reaction or a variation thereof.

One-Pot Synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole

This reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (in this case, a chlorobenzaldehyde), and a source of ammonia (ammonium acetate)[5].

G Benzil Benzil Solvent Glacial Acetic Acid Reflux Benzil->Solvent Aldehyde 2-Chlorobenzaldehyde Aldehyde->Solvent Ammonia Ammonium Acetate Ammonia->Solvent Product 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole Solvent->Product

Figure 4: One-pot synthesis of a 2,4,5-trisubstituted imidazole.

The reaction proceeds via a series of condensation and cyclization steps, offering a straightforward route to this class of compounds. The choice of aldehyde directly determines the substituent at the 2-position of the imidazole ring.

Conclusion

The physicochemical properties of this compound and its derivatives are of paramount importance for their application in drug design and materials science. While the 4,5-diphenyl derivative is well-documented, a significant opportunity exists for the full experimental characterization of the parent compound. The comparative data and methodologies presented in this guide offer a robust framework for researchers to build upon. Understanding these core characteristics is the first step in unlocking the full potential of this versatile chemical scaffold.

References

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-1H-imidazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(2-Chlorophenyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis methodologies, physicochemical properties, and potential applications, offering a valuable resource for researchers engaged in drug discovery and development.

Core Compound Identification

A clear and unambiguous identification of the target compound is paramount for any scientific endeavor. This section provides the fundamental nomenclature and registration details for 2-(2-Chlorophenyl)-1H-imidazole.

Identifier Value Source
IUPAC Name 2-(2-chlorophenyl)-1H-imidazolePubChem
CAS Number 76875-22-4Sunway Pharm Ltd.[1]
Molecular Formula C₉H₇ClN₂Sunway Pharm Ltd.[1]
Molecular Weight 178.62 g/mol Sunway Pharm Ltd.[1]

It is crucial to distinguish the title compound from its isomers and derivatives, such as 2-(4-chlorophenyl)-1H-imidazole (the para-isomer) and the more complex 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole (CAS: 1707-67-1).[2][3][4] This guide will focus exclusively on the ortho-chloro substituted parent imidazole.

Synthesis of 2-(2-Chlorophenyl)-1H-imidazole

The synthesis of 2-arylimidazoles is a well-established field in organic chemistry. The most common and versatile approach is the Debus-Radziszewski imidazole synthesis, which is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][3]

The Debus-Radziszewski Imidazole Synthesis

This reaction offers a straightforward, one-pot method for the preparation of a wide range of substituted imidazoles. The general mechanism involves the condensation of a dicarbonyl compound (such as glyoxal) with an aldehyde and two equivalents of ammonia.[1][3]

Reaction Scheme:

G reactant1 Glyoxal product 2-(2-Chlorophenyl)-1H-imidazole reactant1->product + reactant2 2-Chlorobenzaldehyde reactant2->product + reactant3 Ammonia (2 equiv.) reactant3->product +

Caption: General scheme of the Debus-Radziszewski synthesis for 2-(2-Chlorophenyl)-1H-imidazole.

Mechanism Overview:

The reaction is believed to proceed in two main stages:

  • Diimine Formation: The dicarbonyl compound (glyoxal) condenses with two molecules of ammonia to form a diimine intermediate.[1][3]

  • Cyclization and Aromatization: The diimine then condenses with the aldehyde (2-chlorobenzaldehyde), followed by cyclization and subsequent oxidation (aromatization) to yield the imidazole ring.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized procedure based on the principles of the Radziszewski reaction, adapted for the synthesis of the title compound.

Materials:

  • Glyoxal (40% solution in water)

  • 2-Chlorobenzaldehyde

  • Ammonium acetate (as an ammonia source)

  • Methanol or Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorobenzaldehyde (1 equivalent) and a threefold excess of ammonium acetate (3 equivalents) in methanol.

  • Addition of Glyoxal: While stirring the solution at room temperature, slowly add a solution of glyoxal (1 equivalent) dropwise over a period of 15-20 minutes.

  • Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-(2-Chlorophenyl)-1H-imidazole.

Physicochemical Properties and Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Property Description
Appearance Typically a solid at room temperature.
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water.[5]
Melting Point The melting point of the related isomer, 2-(4-chlorophenyl)-1H-imidazole, is reported to be 249-252 °C, suggesting a relatively high melting point for the title compound as well.
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole ring protons and the protons of the chlorophenyl group. The integration and splitting patterns of these signals are crucial for structural confirmation.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming the structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for N-H stretching of the imidazole ring, C=N and C=C stretching vibrations, and C-Cl stretching.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight (178.62 g/mol ).

Applications in Drug Discovery and Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[6][7] Derivatives of 2-arylimidazoles have shown a wide range of pharmacological activities.

G cluster_applications Potential Therapeutic Areas 2-(2-Chlorophenyl)-1H-imidazole 2-(2-Chlorophenyl)-1H-imidazole Anticancer Agents Anticancer Agents 2-(2-Chlorophenyl)-1H-imidazole->Anticancer Agents Inhibition of Tubulin Polymerization Anti-inflammatory Agents Anti-inflammatory Agents 2-(2-Chlorophenyl)-1H-imidazole->Anti-inflammatory Agents Modulation of Inflammatory Pathways Antimicrobial Agents Antimicrobial Agents 2-(2-Chlorophenyl)-1H-imidazole->Antimicrobial Agents Disruption of Microbial Cell Processes

Caption: Potential applications of 2-(2-Chlorophenyl)-1H-imidazole derivatives in drug discovery.

Anticancer Activity

Numerous studies have highlighted the potential of 2-arylimidazoles as anticancer agents. For instance, a series of 2-aryl-4-benzoyl-imidazoles have been synthesized and shown to inhibit tubulin polymerization by interacting with the colchicine binding site.[4] The 2-chlorophenyl moiety can be a key pharmacophore in enhancing the potency and modulating the pharmacokinetic properties of these compounds.

Anti-inflammatory and Antimicrobial Properties

Imidazole derivatives have been investigated for their anti-inflammatory and antimicrobial activities.[8][9] The presence of the imidazole ring is often associated with the ability to modulate inflammatory pathways. Furthermore, the lipophilic nature of the chlorophenyl group can facilitate the penetration of microbial cell membranes, contributing to antimicrobial effects.

Conclusion

2-(2-Chlorophenyl)-1H-imidazole is a valuable building block for the synthesis of a diverse range of compounds with significant potential in medicinal chemistry and materials science. The Debus-Radziszewski reaction provides a reliable and efficient route for its synthesis. The versatile imidazole core, combined with the electronic and steric properties of the 2-chlorophenyl substituent, makes this compound an attractive scaffold for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.

References

solubility and stability of 2-(2-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Chlorophenyl)-1H-imidazole

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility and chemical stability of 2-(2-Chlorophenyl)-1H-imidazole (CAS No. 76875-22-4), a key heterocyclic compound relevant in pharmaceutical research and materials science. This document outlines the molecule's core physicochemical properties, detailing its aqueous and organic solubility profiles with predictive data and validated experimental protocols. Furthermore, it explores the intrinsic stability of the compound through an analysis of its behavior under forced degradation conditions, including hydrolysis, oxidation, and photolysis. Hypothesized degradation pathways are presented based on established chemical principles of the imidazole scaffold. This guide serves as a critical resource for researchers, chemists, and formulation scientists, providing the foundational knowledge required for developing robust analytical methods and stable formulations.

Introduction

2-(2-Chlorophenyl)-1H-imidazole is a substituted heterocyclic aromatic compound. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules, while the chlorophenyl moiety significantly influences its physicochemical properties such as lipophilicity and electronic character. A thorough understanding of its solubility and stability is paramount for any application, from early-stage drug discovery, where bioavailability is key, to materials science, where long-term integrity is required.

This guide moves beyond a simple data sheet, offering a Senior Application Scientist's perspective on why certain properties are observed and how they can be reliably measured. The protocols described herein are designed as self-validating systems, ensuring that the data generated is robust, reproducible, and fit for purpose in a regulated or research environment.

Physicochemical Properties

A baseline understanding of the intrinsic properties of 2-(2-Chlorophenyl)-1H-imidazole is the logical starting point for any solubility or stability investigation. These parameters govern its interaction with solvents and its inherent reactivity.

PropertyValue / DescriptionSource / Method
Chemical Name 2-(2-chlorophenyl)-1H-imidazoleIUPAC
CAS Number 76875-22-4Chemical Abstracts Service
Molecular Formula C₉H₇ClN₂-
Molecular Weight 178.62 g/mol -
Predicted logP 2.65ALOGPS 2.1[1]
Predicted Intrinsic Aqueous Solubility (logS₀) -3.51 (3.09 x 10⁻⁴ mol/L)ChemAxon[2][3]
Predicted pKa (Most Basic) 4.85 (Pyridine-like Nitrogen)ChemAxon[2]
Predicted pKa (Most Acidic) 12.79 (Pyrrole-like N-H)ChemAxon[2]

Causality Insight: The predicted logP of 2.65 indicates a predominantly lipophilic character, suggesting that solubility will be limited in aqueous media but favored in many organic solvents. The basic pKa of 4.85 is critical; it means the molecule will become protonated and more water-soluble in acidic environments with a pH below this value.

Solubility Profile

Solubility dictates the formulation strategy, bioavailability, and reaction conditions for a compound. Due to the lack of extensive published experimental data for this specific molecule, we employ a combination of highly reliable predictive models and outline a definitive experimental protocol for its determination.

Aqueous Solubility

The aqueous solubility of 2-(2-Chlorophenyl)-1H-imidazole is low and highly dependent on pH, a direct consequence of its basic imidazole nitrogen (pKa ≈ 4.85).

  • In Neutral to Basic Media (pH > 6): The molecule exists primarily in its neutral, un-ionized form. Its solubility is low, governed by its intrinsic solubility (S₀).

  • In Acidic Media (pH < 4): The pyridine-like nitrogen of the imidazole ring becomes protonated, forming a cationic species. This charged form has significantly higher affinity for polar water molecules, leading to a substantial increase in solubility.

Table 2.1: Predicted Aqueous Solubility at Various pH Values (25°C)

pHPredicted Solubility (logS)Predicted Solubility (mg/mL)Predominant Species
2.0-0.6642.1Cationic (Protonated)
4.0-2.660.42Cationic / Neutral Mix
7.4-3.510.055Neutral
9.0-3.510.055Neutral

Data generated using ChemAxon's solubility predictor. The predictive accuracy is generally considered to be within ±1 logS unit.[3]

Organic Solvent Solubility

Based on the "like dissolves like" principle and the compound's predicted lipophilicity (logP ≈ 2.65), a qualitative solubility profile in common organic solvents can be estimated. Phenylimidazoles generally exhibit low solubility in nonpolar solvents.[4]

Table 2.2: Estimated Solubility in Common Organic Solvents

SolventPolarity IndexEstimated SolubilityRationale
n-Hexane0.1InsolubleNon-polar solvent, poor interaction with the polar imidazole ring.
Toluene2.4Sparingly SolubleAromatic character offers some interaction, but overall polarity mismatch.
Dichloromethane3.1Sparingly SolubleStudies on similar compounds show very low solubility in chloroalkanes.[4]
Acetone5.1SolubleGood balance of polarity to dissolve the molecule.
Ethanol5.2SolubleCapable of hydrogen bonding with the imidazole N-H group.
Methanol6.6SolubleHighly polar protic solvent, effective for imidazole derivatives.
Dimethyl Sulfoxide (DMSO)7.2Freely SolubleHighly polar aprotic solvent, excellent for dissolving a wide range of organic molecules.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (OECD Guideline 105) to generate definitive solubility data. Its trustworthiness is ensured by confirming that a saturated solution has reached equilibrium.

Objective: To determine the equilibrium solubility of 2-(2-Chlorophenyl)-1H-imidazole in a selected solvent system at a controlled temperature.

Materials:

  • 2-(2-Chlorophenyl)-1H-imidazole (purity >99%)

  • Selected solvents (e.g., pH 7.4 phosphate buffer, Methanol, Acetone)

  • Volumetric flasks, scintillation vials

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other compatible material)

  • Validated HPLC-UV or UPLC-MS method for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing a known volume of the test solvent. Causality: Using an excess ensures that the solution will become saturated, which is the definition of equilibrium solubility.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the mixture to equilibrate for at least 24-48 hours.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the temperature-controlled environment for the excess solid to settle. Causality: This step is critical to avoid colloidal particles from being sampled, which would artificially inflate the measured solubility.

  • Sampling: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter. Discard the first portion of the filtrate to prevent errors from filter adsorption.

  • Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

  • Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC method. Calculate the concentration based on a standard calibration curve.

  • Verification of Equilibrium: Repeat steps 4-6 at a later time point (e.g., 48 or 72 hours). Equilibrium is confirmed if the measured solubility values are consistent (e.g., within ±5%).

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_verify Verification A Add excess solid to solvent B Shake at constant T (24-48h) A->B C Settle undisturbed (24h) B->C D Filter supernatant (0.22 µm) C->D E Dilute filtrate accurately D->E F Quantify via HPLC E->F G Repeat sampling at 48/72h F->G H Compare results (±5%) G->H H->F Equilibrium?

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Chemical Stability Profile

Understanding a molecule's degradation pathways is essential for establishing its shelf-life, defining storage conditions, and ensuring the safety of a final product. Forced degradation (or stress testing) is a systematic process to accelerate this degradation, as mandated by ICH guidelines (Q1A).[5] The goal is to achieve 5-20% degradation to identify likely degradation products and pathways.[6]

Hydrolytic Stability

Hydrolysis involves the reaction of the compound with water. The rate is typically highly pH-dependent. Based on studies of similar N-acylimidazole derivatives, a distinct pH-rate profile is expected.[7]

  • Acidic Conditions (e.g., 0.1 M HCl): The imidazole ring is protonated. While this increases solubility, the C2 carbon (between the two nitrogens) becomes more electrophilic and susceptible to nucleophilic attack by water. However, significant degradation often requires elevated temperatures.

  • Neutral Conditions (e.g., Water): The rate of hydrolysis is expected to be at its minimum in the pH range of 4-8.

  • Basic Conditions (e.g., 0.1 M NaOH): The imidazole ring is susceptible to hydroxide ion-catalyzed degradation. This is often a more aggressive condition than acid hydrolysis for this class of compounds.

Hypothesized Hydrolytic Degradation Pathway: The primary point of hydrolytic attack is the C2 position of the imidazole ring, leading to ring-opening.

Caption: Hypothesized Hydrolytic Degradation of the Imidazole Ring.

Oxidative Stability

The electron-rich imidazole ring is susceptible to oxidation. Common laboratory reagents for simulating this include hydrogen peroxide (H₂O₂). Studies on related compounds show that oxidation by reactive oxygen species (ROS) like hydroxyl radicals can lead to the formation of imidazolones and subsequent ring cleavage.[8][9]

Hypothesized Oxidative Degradation Pathway: Oxidation likely occurs first at the C5 position of the imidazole ring to form an imidazolone, which may undergo further degradation and ring-opening upon more aggressive oxidation.

G A 2-(2-Chlorophenyl)-1H-imidazole B 2-(2-Chlorophenyl)-1H-imidazol-5(4H)-one A->B [O] e.g., H₂O₂ C Ring-Opened Products B->C Further [O]

Caption: Hypothesized Oxidative Degradation Pathway.

Photostability

As an aromatic heterocyclic system, 2-(2-Chlorophenyl)-1H-imidazole is expected to absorb UV radiation, making it potentially susceptible to photodegradation. Per ICH Q1B guidelines, testing involves exposure to a combination of UV and visible light. The mechanism often involves the formation of an excited triplet state that reacts with oxygen to generate singlet oxygen or other ROS, which then attack the molecule.[10][11]

Hypothesized Photodegradation Pathway: Photo-oxidation is a likely pathway, potentially leading to similar products as forced oxidation (imidazolones). Another possibility is a reductive dehalogenation of the chlorophenyl ring, although this is typically less common than oxidation of the heterocyclic ring.

G A 2-(2-Chlorophenyl)-1H-imidazole B Excited State [A]* A->B hν (UV/Vis) C Photo-oxidized Products (e.g., Imidazolones) B->C O₂ D Dechlorinated Product (2-Phenyl-1H-imidazole) B->D Reductive Pathway

Caption: Potential Photodegradation Pathways.

Thermal Stability

Solid-state thermal stability is generally high for crystalline aromatic compounds. Degradation typically requires temperatures approaching the melting point. When degradation does occur, it often proceeds via complex radical mechanisms. Forced degradation is usually performed at moderately elevated temperatures (e.g., 60-80°C) in both solid and solution states to assess if temperature accelerates other degradation modes like hydrolysis.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method (SIAM) is essential to accurately quantify the decrease in the parent compound and detect the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[12]

Protocol: Development and Validation of a Stability-Indicating RP-HPLC Method

Objective: To develop a specific, accurate, and precise Reverse-Phase HPLC method capable of separating 2-(2-Chlorophenyl)-1H-imidazole from all potential degradation products.

Phase 1: Method Development

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size). Causality: The compound's lipophilic nature (logP ≈ 2.65) makes it well-suited for retention on a C18 stationary phase.

  • Mobile Phase Selection:

    • Aqueous (A): 0.02 M Potassium Phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Causality: A pH of 3.0 ensures the analyte is protonated (pKa ≈ 4.85), promoting good peak shape and retention control.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure.

  • Wavelength Selection: Scan a pure standard solution from 200-400 nm using a diode array detector (DAD). Select a wavelength of maximum absorbance (e.g., ~254 nm or a local maximum) for high sensitivity.

  • Gradient Optimization:

    • Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent peak and any degradants from a stressed sample mixture.

    • Analyze a cocktail of samples from all forced degradation studies (acid, base, oxidative, photolytic).

    • Adjust the gradient slope and duration to achieve baseline resolution (Rs > 1.5) between the parent peak and all degradant peaks.

Phase 2: Method Validation (per ICH Q2(R1))

  • Specificity: Inject blank, placebo (if for a formulation), and stressed samples. Ensure no interfering peaks co-elute with the main analyte peak. Peak purity analysis using a DAD is mandatory.

  • Linearity: Prepare at least five concentrations of the reference standard (e.g., from 50% to 150% of the target concentration). Plot peak area vs. concentration and confirm the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank or placebo matrix at three levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% - 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the same sample. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined criteria.

  • Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio > 10). This is crucial for quantifying degradation products.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%) and verify that the results remain unaffected.

G cluster_prep Sample Generation cluster_dev Method Development cluster_val Method Validation (ICH Q2) A Perform Forced Degradation (Acid, Base, H₂O₂, UV, Heat) B Create Stressed Sample Cocktail A->B D Optimize Gradient for Resolution B->D C Select C18 Column & Mobile Phase C->D E Specificity / Peak Purity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD / LOQ G->H I Robustness H->I

References

spectroscopic data of 2-(2-Chlorophenyl)imidazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Chlorophenyl)imidazole

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the essential spectroscopic data for the structural elucidation and verification of this compound. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data with the underlying experimental methodologies, this document provides a holistic understanding of the molecule's chemical signature.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic aromatic compound featuring an imidazole ring substituted with a 2-chlorophenyl group. This substitution pattern gives rise to a unique and definitive spectroscopic fingerprint, which is critical for its unambiguous identification in synthesis, quality control, and metabolic studies. The following sections dissect the data obtained from core analytical techniques.

Chemical Structure:

Molecular Formula: C₉H₇ClN₂ Molecular Weight: 178.62 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals for the imidazole ring protons and the protons of the chlorophenyl substituent. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the aromatic systems.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
12.65br s1HImidazole N-H
7.71dd1HPhenyl C6-H
7.55dd1HPhenyl C3-H
7.42td1HPhenyl C4-H
7.35td1HPhenyl C5-H
7.17s2HImidazole C4-H, C5-H

Key Interpretive Insights:

  • The downfield shift at 12.65 ppm is characteristic of the acidic N-H proton of the imidazole ring, which is often broad due to quadrupole broadening and chemical exchange.

  • The signals between 7.35 and 7.71 ppm correspond to the four protons of the ortho-substituted phenyl ring. The splitting patterns (dd for doublet of doublets, td for triplet of doublets) arise from coupling between adjacent protons and are indicative of this specific substitution pattern.

  • The singlet at 7.17 ppm, integrating to 2H, represents the two equivalent protons on the C4 and C5 positions of the imidazole ring.

Carbon-¹³ (¹³C) NMR Spectroscopy

Carbon NMR complements proton NMR by providing a spectrum of the carbon backbone.

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
146.4Imidazole C2
131.7Phenyl C1
131.3Phenyl C3
130.9Phenyl C6
130.0Phenyl C2-Cl
129.8Phenyl C5
127.5Phenyl C4
121.9Imidazole C4, C5

Key Interpretive Insights:

  • The signal at 146.4 ppm is assigned to the C2 carbon of the imidazole ring, which is directly bonded to the phenyl group and two nitrogen atoms, resulting in a significant downfield shift.

  • The carbon atom bearing the chlorine (C2 of the phenyl ring) is observed at 130.0 ppm.

  • The signal at 121.9 ppm represents the two equivalent C4 and C5 carbons of the imidazole ring.

NMR Experimental Protocol

The acquisition of high-quality NMR data is predicated on a meticulous experimental setup.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for solubilizing the compound and for observing the exchangeable N-H proton.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • Employ a 30-degree pulse angle to ensure quantitative signal integration.

    • Set the relaxation delay (d1) to 2 seconds to allow for full magnetization recovery.

    • Acquire 16 scans for an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

    • Set the spectral width to 0-220 ppm.

    • Acquire a minimum of 1024 scans due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum and reference it to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing A Weigh Compound (5-10 mg) B Add DMSO-d6 (0.6 mL) A->B C Vortex to Dissolve B->C D Insert Sample into Spectrometer C->D E Tune & Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform (FID -> Spectrum) F->H G->H I Phase & Baseline Correction H->I J Reference to Solvent Peak I->J K Peak Integration & Analysis J->K

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
3100 - 2800 (broad)MediumN-H stretchImidazole
3050WeakC-H stretch (sp²)Aromatic
1610, 1580, 1475MediumC=C stretchAromatic Ring
1450StrongC=N stretchImidazole
750StrongC-H bend (out-of-plane)ortho-disubstituted Phenyl
730StrongC-Cl stretchAryl Halide

Key Interpretive Insights:

  • The broad absorption in the 3100-2800 cm⁻¹ region is a hallmark of the N-H stretching vibration in the hydrogen-bonded imidazole ring.

  • The sharp peaks at 1610-1475 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic phenyl and imidazole rings.

  • The strong band at 750 cm⁻¹ is highly diagnostic for ortho-disubstitution on a benzene ring.

  • The presence of the C-Cl bond is confirmed by the absorption band around 730 cm⁻¹.

IR Experimental Protocol

The Attenuated Total Reflectance (ATR) technique is a modern, rapid method for obtaining IR spectra of solid samples.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) of the FTIR spectrometer is clean by wiping it with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan, typically co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically performs the background subtraction and generates the final transmittance or absorbance spectrum.

Diagram: ATR-FTIR Experimental Workflow

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum (Air) A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Process Data (Background Subtraction) E->F G Analyze Spectrum F->G

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. The fragmentation pattern observed in the mass spectrum offers additional structural clues.

Table 4: Electron Ionization (EI) Mass Spectrometry Data

m/z (Mass/Charge)Relative Intensity (%)Assignment
178 / 180100 / 33[M]⁺ / [M+2]⁺ (Molecular Ion)
14345[M - Cl]⁺
11620[M - Cl - HCN]⁺
7515[C₆H₄]⁺

Key Interpretive Insights:

  • The molecular ion peak [M]⁺ is observed at m/z 178. Crucially, the presence of a chlorine atom is confirmed by the isotopic [M+2]⁺ peak at m/z 180, with an intensity approximately one-third that of the [M]⁺ peak, consistent with the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • The prominent fragment at m/z 143 corresponds to the loss of a chlorine radical from the molecular ion.

  • Further fragmentation, such as the loss of hydrogen cyanide (HCN) from the imidazole ring, leads to the fragment at m/z 116.

MS Experimental Protocol

Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data, ideal for structural confirmation.

Methodology:

  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation [M]⁺.

  • Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected by an electron multiplier, which generates a signal proportional to the ion abundance.

  • Data Representation: The data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Diagram: EI-MS Experimental Workflow

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Analysis & Detection A Insert Sample via Direct Probe B Heat to Volatilize A->B C Bombard with 70 eV Electrons (EI) B->C D Accelerate Ions C->D E Separate by m/z (Quadrupole Analyzer) D->E F Detect Ions (Electron Multiplier) E->F G Generate Mass Spectrum (Intensity vs. m/z) F->G

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The collective spectroscopic data from NMR, IR, and Mass Spectrometry provide a conclusive and multi-faceted structural confirmation of this compound. The ¹H and ¹³C NMR spectra precisely map the proton and carbon frameworks, IR spectroscopy confirms the presence of key functional groups (N-H, C=N, C-Cl, and aromatic rings), and mass spectrometry verifies the molecular weight and elemental composition through its characteristic molecular ion and isotopic pattern. This guide provides the foundational data and methodologies essential for the confident identification and use of this compound in advanced research and development applications.

The Multifaceted Biological Potential of 2-(2-Chlorophenyl)imidazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazole Scaffold and the Significance of the 2-Chlorophenyl Moiety

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological targets.[3] This versatility has led to the development of imidazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1][2][3][4]

This technical guide delves into the specific potential of 2-(2-Chlorophenyl)imidazole and its derivatives, a subclass of imidazoles that has garnered significant interest in the scientific community. The introduction of a chlorophenyl group at the 2-position of the imidazole ring can profoundly influence the molecule's steric and electronic properties, often enhancing its biological activity. This guide will provide researchers, scientists, and drug development professionals with an in-depth analysis of the known biological activities of this compound class, supported by experimental evidence, mechanistic insights, and detailed protocols.

Anti-inflammatory Activity: Targeting Key Signaling Cascades

Derivatives of 2-(chlorophenyl)imidazole have demonstrated significant anti-inflammatory properties, in some cases exceeding the efficacy of established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[5] The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of pro-inflammatory prostaglandins.[5]

Mechanism of Action: Beyond COX Inhibition

Recent studies on substituted fluorophenyl imidazoles suggest a more nuanced anti-inflammatory mechanism involving the modulation of key signaling pathways. This includes the inhibition of p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) phosphorylation.[6][7] These pathways are critical regulators of the inflammatory response, controlling the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][8] By inhibiting these upstream signaling molecules, this compound derivatives can effectively suppress the inflammatory cascade.

Signaling Pathway: Inhibition of NF-κB and p38 MAPK

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38 p38 MAPK MyD88->p38 activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription p38->Cytokines stabilizes mRNA Inflammation Inflammation Cytokines->Inflammation Imidazole This compound Derivative Imidazole->IKK inhibits Imidazole->p38 inhibits

Caption: Inhibition of p38 MAPK and NF-κB pathways by a 2-chlorophenyl-imidazole derivative.

Experimental Protocol: In Vivo Assessment of Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol outlines a standard method for evaluating the in-vivo anti-inflammatory effects of a test compound.

  • Animal Model: Use male Wistar rats (180-220g).

  • Grouping: Divide animals into control, standard (e.g., Indomethacin 10 mg/kg), and test groups (various doses of the this compound derivative).

  • Compound Administration: Administer the test compound and standard drug orally or intraperitoneally 1 hour before carrageenan injection. The control group receives the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Quantitative Data: Anti-inflammatory Activity
CompoundDose (mg/kg)% Inhibition of EdemaReference
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative (4e)Not Specified83.40%[5]
Indomethacin (Standard)Not Specified71.56%[5]

Antimicrobial Potential: A Dual Threat to Bacteria and Fungi

Derivatives of 2-(chlorophenyl)imidazole have exhibited promising activity against a range of pathogenic bacteria and fungi.[5][9] This dual activity is highly desirable, as it could lead to the development of broad-spectrum antimicrobial agents.

Antibacterial Activity

Screening studies have shown that certain 2-(chlorophenyl)imidazole derivatives are effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5] The mechanism of action is not fully elucidated but is thought to involve the disruption of essential cellular processes in bacteria.

Antifungal Activity

The antifungal properties of imidazole derivatives are well-established, with many clinically used antifungal drugs belonging to this class. The 2-(chlorophenyl)imidazole scaffold has also shown potent activity against fungi such as Candida albicans.[5] The likely mechanism involves the inhibition of fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is widely used to screen for antimicrobial activity.

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism.

  • Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread the microbial inoculum evenly over the surface of the agar.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (at a specific concentration) to each well. Also, include a positive control (standard antibiotic/antifungal) and a negative control (solvent).

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 25-28°C for 48-72 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismZone of Inhibition (mm) or % ActivityReference
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative (4e)S. aureus75%[5]
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivative (4e)C. albicans68.5%[5]
Ofloxacin (Standard)S. aureusNot Specified[5]
Voriconazole (Standard)C. albicansNot Specified[5]

Anticancer Activity: Targeting Proliferation and Survival Pathways

The development of novel anticancer agents is a critical area of research. Imidazole derivatives, including those with a 2-chlorophenyl substitution, have emerged as a promising class of compounds with the potential to inhibit cancer cell growth.[10][11][12][13][14]

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of this compound derivatives appear to be multifactorial. One proposed mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) .[11] EGFR is a tyrosine kinase that, when overactivated, can drive cell proliferation, survival, and metastasis in many types of cancer. By blocking the ATP binding site of EGFR, these compounds can halt downstream signaling.

Another observed mechanism is the induction of apoptosis (programmed cell death) through the modulation of reactive oxygen species (ROS) levels within cancer cells.[10] Some derivatives have been shown to reduce intercellular ROS, leading to the activation of caspases, key executioner enzymes in the apoptotic pathway.

Experimental Workflow: In Vitro Anticancer Activity Assessment

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Viability/Proliferation Assay (MTT) A Cancer Cell Line (e.g., MCF-7, A549) B Culture in appropriate medium with FBS A->B C Seed cells in 96-well plates B->C D Treat with varying concentrations of this compound derivative C->D E Incubate for 24-72 hours D->E F Add MTT reagent E->F G Incubate for 2-4 hours F->G H Add solubilizing agent (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate % cell viability and determine IC50 I->J

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the this compound derivative. Include a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
Imidazole derivative 3cMDA-MB-231 (Breast)1.98[11]
Imidazole derivative 3cA549 (Lung)4.07[11]
Imidazole derivative 2cEGFR enzyme0.617[11]
Imidazole derivative 2dEGFR enzyme0.710[11]
Erlotinib (Standard)EGFR enzyme0.239[11]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated potential across multiple therapeutic areas. The evidence strongly suggests that derivatives of this compound warrant further investigation as anti-inflammatory, antimicrobial, and anticancer agents.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the imidazole core and the chlorophenyl ring to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: In-depth studies to fully understand the molecular mechanisms underlying the observed biological activities.

  • Pharmacokinetic and Toxicological Profiling: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy Studies: Testing of promising candidates in relevant animal models of disease to validate their therapeutic potential.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of novel and effective medicines.

References

A Framework for Elucidating the Mechanism of Action of Novel Imidazole-Based Compounds: A Case Study with 2-(2-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core.

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs. Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind to a wide array of biological targets. While many imidazole-containing drugs have well-defined mechanisms of action, countless others, such as 2-(2-Chlorophenyl)imidazole, remain largely uncharacterized. This compound, while noted as a chemical intermediate, represents a perfect exemplar for a critical challenge in drug discovery: the elucidation of a novel compound's mechanism of action (MoA).

This technical guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically investigate the MoA of a novel imidazole-based compound, using this compound as a conceptual template. We will move beyond theoretical lists of techniques and instead focus on building a logical, self-validating experimental cascade, from initial hypothesis generation to downstream pathway analysis. The causality behind each experimental choice will be explained to provide a robust, field-proven workflow.

Part 1: Hypothesis Generation - From In Silico Prediction to Phenotypic Response

The initial phase of any MoA study is exploratory, aiming to narrow the vast landscape of potential biological targets to a manageable set of high-probability candidates. This is achieved by integrating computational predictions with broad, unbiased biological screening.

In Silico Target Prediction: Casting a Wide Net

Before committing to resource-intensive wet-lab experiments, computational methods can provide invaluable, data-driven hypotheses. The goal is to leverage the structural information of this compound to predict its likely protein binding partners.

Rationale: The structure of a small molecule dictates its function. By comparing the 3D conformation and chemical properties of our compound to databases of known ligand-protein interactions, we can identify potential targets that are statistically likely to bind. This approach, often termed "target fishing" or "in silico profiling," is a cost-effective first step.

Recommended Protocol: Consensus-Based Target Prediction

  • Structure Preparation: Obtain the 3D structure of this compound in a suitable format (e.g., SDF, MOL2). Ensure the structure is energetically minimized and has the correct protonation state at physiological pH.

  • Pharmacophore Modeling: Use the structure to generate a pharmacophore model, which is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.

  • Database Screening: Screen this pharmacophore model against a database of protein structures (e.g., PDB) or pre-computed pharmacophore models of known drug targets.

  • Target Prediction Servers: Submit the compound structure to multiple web-based prediction servers that utilize different algorithms (e.g., ligand similarity, machine learning, reverse docking).

  • Consensus Analysis: The key to a trustworthy prediction is consensus. Aggregate the results from all in silico methods. Targets that are predicted by multiple, algorithmically distinct platforms should be prioritized for further investigation.

Hypothetical In Silico Results for this compound

Predicted Target ClassSpecific ExamplesRationale for Prioritization
Kinases ABL1, SRC, EGFRImidazole is a known hinge-binding motif in many kinase inhibitors.
GPCRs Histamine H1 ReceptorImidazole is the core of histamine; structural similarity suggests potential interaction.
Metalloenzymes Carbonic AnhydraseThe imidazole nitrogen can coordinate with the zinc ion in the active site.
Cytochrome P450 Enzymes CYP2D6, CYP3A4The imidazole ring is known to interact with the heme iron of P450 enzymes.
Phenotypic Screening: Unveiling a Biological Signature

While in silico methods provide a list of potential targets, a phenotypic screen answers a more fundamental question: does this compound have any measurable biological effect? A broad-based cellular screen can reveal an unexpected activity, guiding the entire subsequent investigation.

Rationale: A phenotypic screen is an unbiased approach that directly measures the effect of a compound on cell behavior (e.g., viability, proliferation, morphology). A positive "hit" in a specific cell line or disease model provides a crucial foothold and a biological system in which to conduct further mechanistic studies.

Recommended Protocol: High-Throughput Cell Viability Screening

  • Cell Line Panel Selection: Choose a diverse panel of cell lines relevant to various disease areas (e.g., NCI-60 panel for oncology).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., from 100 µM down to 1 nM).

  • Cell Seeding: Plate cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the compound dilution series for a set period (e.g., 72 hours). Include vehicle-only (DMSO) and positive (e.g., staurosporine) controls.

  • Viability Assessment: Use a robust viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each sensitive cell line.

Workflow for Initial MoA Hypothesis Generation

G cluster_insilico In Silico Prediction cluster_phenotypic Phenotypic Screening cluster_validation Hypothesis Generation a 1. Prepare 3D Structure of This compound b 2. Submit to Multiple Target Prediction Servers a->b c 3. Aggregate & Prioritize Consensus Targets b->c g Generate Testable Hypothesis: 'Compound X inhibits Target Y in Cell Line Z' c->g d 1. Screen Compound Against Diverse Cell Line Panel e 2. Identify Sensitive Cell Lines (Calculate IC50) d->e f 3. Select 'Hit' Cell Line for Further Study e->f f->g

Caption: Workflow for generating an initial MoA hypothesis.

Part 2: Target Validation and Direct Engagement

A prioritized list of targets from in silico analysis, coupled with a confirmed cellular phenotype, provides a strong foundation. The next critical step is to prove that the compound directly binds to its predicted target within the complex environment of the cell.

Cellular Thermal Shift Assay (CETSA®): Proving Target Engagement in Situ

CETSA is a powerful technique that allows for the detection of direct ligand binding to a target protein in its native cellular environment.

Rationale: The principle of CETSA is that a protein becomes more resistant to thermal denaturation when it is bound by a ligand. By heating cell lysates treated with the compound and then measuring the amount of soluble protein remaining at different temperatures, we can observe a "thermal shift" for the specific target protein, which is direct evidence of binding.

Recommended Protocol: CETSA Workflow

  • Cell Culture and Treatment: Culture the "hit" cell line identified in the phenotypic screen. Treat the cells with either the vehicle (DMSO) or a saturating concentration of this compound for a defined period.

  • Cell Lysis and Heating: Harvest the cells, lyse them to release the proteins, and divide the lysate into several aliquots. Heat each aliquot to a different temperature for a short period (e.g., 3 minutes across a range from 40°C to 70°C).

  • Separation of Soluble and Aggregated Fractions: Centrifuge the heated lysates to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

  • Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein (predicted from the in silico analysis) remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample confirms target engagement.

CETSA Workflow Diagram

G a 1. Treat Cells with Compound vs. Vehicle b 2. Lyse Cells & Heat Aliquots to Temp Gradient a->b c 3. Centrifuge to Separate Soluble vs. Aggregated Protein b->c d 4. Collect Supernatant (Soluble Fraction) c->d e 5. Quantify Target Protein (e.g., Western Blot) d->e f 6. Plot Melting Curves & Observe Thermal Shift e->f

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Isothermal Titration Calorimetry (ITC): Quantifying the Binding Affinity

While CETSA confirms binding in a cellular context, ITC provides precise, in vitro thermodynamic data about the interaction between the compound and a purified form of the target protein.

Rationale: ITC directly measures the heat released or absorbed during a binding event. This allows for the accurate determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This data is crucial for lead optimization and for confirming that the interaction is potent enough to be biologically relevant.

Recommended Protocol: ITC Experiment

  • Protein and Compound Preparation: Express and purify the target protein. Prepare a highly concentrated stock of this compound with an accurately known concentration. Both protein and compound must be in the same buffer to avoid heat of dilution artifacts.

  • Instrument Setup: Load the purified protein into the sample cell of the ITC instrument and the compound into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the compound into the protein solution.

  • Data Acquisition: The instrument measures the minute heat changes that occur after each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding) to calculate the thermodynamic parameters.

Table of Expected Thermodynamic Data from ITC

ParameterDescriptionHypothetical ValueInterpretation
Binding Affinity (Kd) The dissociation constant; lower values indicate tighter binding.500 nMA moderately potent interaction.
Stoichiometry (n) The number of compound molecules that bind to one protein molecule.1.05A 1:1 binding interaction is confirmed.
Enthalpy (ΔH) The change in enthalpy; indicates changes in bonding energy.-8.5 kcal/molThe binding is enthalpically driven.
Entropy (ΔS) The change in entropy; indicates changes in the system's disorder.+2.1 cal/mol·KThe binding is slightly entropically opposed.

Part 3: Delineating the Downstream Signaling Cascade

Confirming direct target engagement is a major milestone. The final piece of the puzzle is to understand how this binding event translates into the observed cellular phenotype. This involves mapping the downstream signaling pathways that are modulated by the compound.

Global Phosphoproteomics: An Unbiased View of Signaling

Rationale: Many signaling pathways are controlled by protein phosphorylation. A change in the activity of a target protein (e.g., a kinase or a phosphatase) will lead to widespread, characteristic changes in the phosphorylation status of its downstream substrates. Mass spectrometry-based phosphoproteomics provides an unbiased, global snapshot of these changes, revealing which pathways are activated or inhibited.

Recommended Protocol: Phosphoproteomic Workflow

  • Cell Treatment and Lysis: Treat the sensitive cell line with this compound at its IC50 concentration for a short time course (e.g., 0, 15, 60, 240 minutes). Lyse the cells under conditions that preserve phosphorylation (i.e., with phosphatase inhibitors).

  • Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Because phosphopeptides are low in abundance, they must be enriched from the complex peptide mixture. Titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) are commonly used for this purpose.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the phosphopeptides and quantify their relative abundance between the treated and control samples. Perform pathway analysis (e.g., using KEGG or Reactome databases) on the significantly regulated phosphoproteins to identify the affected signaling nodes.

Logical Flow from Target Engagement to Pathway Analysis

G a Proven Target Engagement (e.g., via CETSA, ITC) b Treat Cells with Compound (Time Course) a->b c Global Phosphoproteomics (LC-MS/MS) b->c d Identify Significantly Altered Phosphoproteins c->d e Pathway Analysis Software (e.g., KEGG, Reactome) d->e f Identify Modulated Signaling Pathway e->f g Validate with Western Blot f->g

Caption: Workflow to identify downstream signaling pathways.

Conclusion

The journey from a novel, uncharacterized compound like this compound to a well-defined mechanism of action is a systematic process of hypothesis generation, validation, and pathway mapping. By integrating in silico predictions with unbiased phenotypic screening, we can formulate a testable hypothesis. This hypothesis is then rigorously tested using techniques like CETSA and ITC to confirm direct target engagement and quantify the binding interaction. Finally, global discovery methods such as phosphoproteomics provide a panoramic view of the downstream cellular consequences, which are then validated by established techniques like Western blotting. This multi-faceted, self-validating framework ensures a high degree of scientific rigor and provides a clear, actionable path for elucidating the mechanism of action for any novel bioactive compound.

The Ascendant Pharmacophore: A Technical Guide to the Bioactive Potential of 2-(2-Chlorophenyl)imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imidazole Core in Modern Drug Discovery

The imidazole ring, a five-membered aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, capacity for hydrogen bonding, and stereo-electronic versatility allow for interactions with a multitude of biological targets.[1][2] This has led to the successful development of numerous imidazole-containing drugs with a wide array of therapeutic applications, including antifungal, anticancer, and anti-inflammatory agents. Within this vast chemical space, the 2-(2-Chlorophenyl)imidazole core has emerged as a particularly promising pharmacophore, with its derivatives demonstrating a compelling spectrum of biological activities. The strategic placement of the chloro-substituent on the phenyl ring introduces a critical electronic and steric element that significantly influences the molecule's interaction with target proteins, often enhancing its therapeutic efficacy.

This technical guide provides an in-depth exploration of the synthesis, derivatization, and multifaceted bioactivities of this compound derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the pursuit of novel therapeutic agents. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and analyze the structure-activity relationships that govern the anti-inflammatory, antimicrobial, and anticancer potential of these compounds.

I. Strategic Derivatization of the this compound Scaffold

The therapeutic potential of the this compound core is unlocked through strategic derivatization at the N-1, C-4, and C-5 positions of the imidazole ring. The choice of synthetic methodology is paramount and is dictated by the desired substitution pattern and the physicochemical properties of the target derivatives.

N-Alkylation and N-Arylation: Modulating Lipophilicity and Target Engagement

Modification at the N-1 position of the imidazole ring is a common strategy to modulate the lipophilicity, solubility, and target-binding affinity of the molecule.

This protocol describes a general method for the N-alkylation of the imidazole core.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat to 50-60 °C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The choice of base is critical. Potassium carbonate is a milder base suitable for many alkylations, while sodium hydride, a stronger base, is employed for less reactive alkyl halides. The solvent, typically a polar aprotic solvent like DMF or ACN, facilitates the SN2 reaction.

Modern cross-coupling reactions have revolutionized the synthesis of N-aryl imidazoles. Copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations are the methods of choice for introducing aryl and heteroaryl moieties at the N-1 position.[3][4]

C-H Functionalization and Cross-Coupling Reactions: Building Molecular Complexity

Direct C-H functionalization and palladium-catalyzed cross-coupling reactions are powerful tools for the late-stage modification of the imidazole core, allowing for the introduction of diverse substituents at the C-4 and C-5 positions.

This reaction is highly effective for forming carbon-carbon bonds by coupling the imidazole core (as a halide or triflate) with a boronic acid derivative.[5][6]

Caption: Workflow for C-5 arylation via Suzuki-Miyaura coupling.

II. The Anti-Inflammatory Potential of this compound Derivatives

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Derivatives of this compound have demonstrated significant anti-inflammatory activity, with evidence suggesting inhibition of the cyclooxygenase (COX) enzymes as a primary mechanism of action.[7][8][9][10]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several studies on chloro-substituted phenylimidazole derivatives have shown potent and, in some cases, selective inhibition of COX-2.[7][8][12]

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Chlorophenyl_Imidazole This compound Derivatives Chlorophenyl_Imidazole->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

Structure-Activity Relationship (SAR) for Anti-Inflammatory Activity

The anti-inflammatory potency of these derivatives is highly dependent on the nature and position of substituents.

Derivative ClassKey SubstituentsObserved ActivityReference
N-Aryl Imidazoles1-(4-chlorophenyl)Significant COX-2 inhibition[8]
4,5-Diphenyl Imidazoles2-(2,3-dichlorophenyl)-1-(2-chlorophenyl)Good anti-inflammatory activity[5]
4-Halo-5-Aryl Imidazoles4-chloro-5-(4-chlorophenyl)Potent PGE2 production inhibition[7]

Causality: The presence of additional chloro-substituents on the phenyl rings appears to enhance anti-inflammatory activity, likely by promoting stronger binding interactions within the active site of the COX enzymes.[8]

III. Antimicrobial and Antifungal Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazole derivatives have a long history of use as antifungal drugs, and recent studies have highlighted the broad-spectrum antimicrobial potential of this compound derivatives.[11][13][14]

Antibacterial and Antifungal Screening

The bioactivity of these compounds is typically evaluated using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in Dimethyl Sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compounds in the appropriate growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with medium) and negative (medium only) controls.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship for Antimicrobial Activity

The antimicrobial efficacy is influenced by the overall lipophilicity and the specific substituents on the imidazole and phenyl rings.

DerivativeTarget OrganismActivityReference
2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole derivativesS. aureusHigh activity[11]
N-alkylated imidazolesE. coli, S. aureusActivity increases with alkyl chain length up to nine carbons[14]
Halogenated imidazole derivativesCandida spp.Good activity[13]

IV. Emerging Anticancer Potential

The development of novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in oncology research. Imidazole-based compounds have shown promise as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2][15]

Proposed Mechanisms of Anticancer Action

While the precise mechanisms for many this compound derivatives are still under investigation, plausible pathways include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of intrinsic (mitochondrial) and extrinsic apoptotic pathways.[1]

  • Cell Cycle Arrest: Halting the uncontrolled proliferation of cancer cells at specific phases of the cell cycle.[1]

  • Inhibition of Kinases: Targeting protein kinases that are often dysregulated in cancer.[1]

A study on an imidazole platinum(II) complex demonstrated apoptosis induction via caspase-9 and caspase-8 activation, suggesting a potential mechanistic route for related compounds.[16]

G cluster_0 Anticancer Mechanisms Apoptosis Induction of Apoptosis Cancer_Cell Cancer Cell Proliferation Apoptosis->Cancer_Cell Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Arrest->Cancer_Cell Inhibits Kinase_Inhibition Kinase Inhibition Kinase_Inhibition->Cancer_Cell Inhibits Chlorophenyl_Imidazole This compound Derivatives Chlorophenyl_Imidazole->Apoptosis Chlorophenyl_Imidazole->Cell_Cycle_Arrest Chlorophenyl_Imidazole->Kinase_Inhibition

References

A Senior Application Scientist's Guide to the Synthesis of 2-Substituted Imidazoles: From Foundational Methodologies to Modern Catalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its prevalence in numerous natural products and pharmacologically active molecules has driven the continuous development of diverse synthetic methodologies.[1][2] This is largely due to the imidazole ring's unique electronic properties and its ability to engage in various biological interactions.[2] Notably, 2-substituted imidazoles are key pharmacophores in a wide array of therapeutic agents, including antifungal, anti-inflammatory, and anticancer drugs.[3] This guide provides an in-depth exploration of the core synthetic strategies for preparing 2-substituted imidazoles, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative references.

Part 1: Classical Approaches to the Imidazole Core

The foundational methods for constructing the imidazole ring, though over a century old, remain relevant in contemporary synthesis for their reliability and scalability.

The Debus-Radziszewski Imidazole Synthesis

First reported by Heinrich Debus in 1858 and later extensively developed by Bronisław Radziszewski, this multicomponent reaction offers a straightforward route to polysubstituted imidazoles.[4][5] The classical approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[4][6]

The reaction is thought to proceed in two main stages.[4][7] Initially, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate.[4][7] This diimine then undergoes condensation with an aldehyde, followed by cyclization and oxidation (often aerial) to yield the aromatic imidazole ring. The choice of ammonium salt (e.g., ammonium acetate) often serves as both the ammonia source and a mild acidic catalyst to promote the condensation steps.

Radziszewski_Mechanism Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH₃ Aldehyde Aldehyde Condensation_Product Condensation Adduct Aldehyde->Condensation_Product Ammonia 2 NH₃ Ammonia->Diimine Diimine->Condensation_Product + Aldehyde Cyclized_Intermediate Cyclized Intermediate (Imidazoline) Condensation_Product->Cyclized_Intermediate Cyclization Imidazole 2-Substituted Imidazole Cyclized_Intermediate->Imidazole Oxidation (-2H)

Caption: The Radziszewski reaction pathway.

This protocol is a classic example of the Radziszewski synthesis, valued for its simplicity.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The acetic acid serves as a solvent and a catalyst.

  • Reflux: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.

  • Precipitation and Filtration: A pale yellow solid will precipitate. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acetic acid and ammonium salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to yield fine, colorless crystals of lophine. Expected yield is typically high, often exceeding 80%.

The Van Leusen Imidazole Synthesis

The Van Leusen synthesis provides a versatile route to 1,5-disubstituted and 1,4,5-trisubstituted imidazoles using tosylmethyl isocyanide (TosMIC) as a key reagent.[8][9] This method is particularly valuable for its ability to construct the imidazole ring from an aldimine, which can be pre-formed or generated in situ in a three-component reaction (vL-3CR).[8]

The reaction is driven by the unique reactivity of TosMIC, which possesses an acidic α-proton, a nucleophilic isocyanide carbon, and a good leaving group (tosyl group).[8][10] Under basic conditions, TosMIC is deprotonated to form a reactive anion. This anion undergoes a stepwise [3+2] cycloaddition with the C=N double bond of an aldimine.[9][11] The resulting 4-tosyl-2-imidazoline intermediate then eliminates p-toluenesulfinic acid to afford the aromatic imidazole product.[8]

Van_Leusen_Mechanism Aldimine Aldimine (R-CH=N-R') Cycloaddition_Intermediate Cycloaddition Adduct Aldimine->Cycloaddition_Intermediate TosMIC_anion TosMIC Anion TosMIC_anion->Cycloaddition_Intermediate Nucleophilic Attack Base Base TosMIC TosMIC TosMIC->TosMIC_anion + Base Imidazoline 4-Tosyl-2-imidazoline Cycloaddition_Intermediate->Imidazoline Cyclization Imidazole 1,5-Disubstituted Imidazole Imidazoline->Imidazole - TosH (Elimination)

Caption: The Van Leusen imidazole synthesis mechanism.

This one-pot protocol highlights the efficiency of generating the aldimine in situ.[8]

  • Imine Formation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde (10 mmol) and a primary amine (10 mmol) in 40 mL of anhydrous methanol. Stir the mixture at room temperature for 30 minutes to form the aldimine.

  • TosMIC Addition: To this solution, add tosylmethyl isocyanide (TosMIC) (1.95 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) as the base.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Add 50 mL of water to the residue and extract the mixture with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,5-disubstituted imidazole.

Part 2: Modern Synthetic Strategies

Advances in catalysis and reaction engineering have led to more efficient, versatile, and environmentally benign methods for synthesizing 2-substituted imidazoles.

Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized imidazole synthesis, enabling the use of novel starting materials and facilitating previously challenging transformations.

Copper-catalyzed reactions offer a mild and efficient route to multisubstituted imidazoles.[12] One notable approach involves the [3+2] cycloaddition of various precursors, often utilizing oxygen as a green oxidant.

This protocol demonstrates a copper-mediated oxidative C-H functionalization approach.[13]

  • Reaction Setup: To a screw-cap vial, add (Z)-ethyl 3-(phenylamino)but-2-enoate (1 mmol), benzylamine (2 mmol), sodium bicarbonate (1 mmol), and Cu(OAc)₂·H₂O (0.2 mmol, 20 mol%).

  • Solvent and Oxidant Addition: Add 5 mL of DMA (dimethylacetamide) as the solvent, followed by tert-butyl hydroperoxide (TBHP, 2 mmol) and iodine (1 mmol).

  • Reaction: Seal the vial and stir the mixture at room temperature for 12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the highly substituted imidazole.[13]

Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of pre-formed imidazole rings or for constructing the ring itself, minimizing the need for pre-functionalized starting materials.[14][15] Nickel and palladium are common catalysts for these transformations.[14]

Green Chemistry Approaches

In line with the principles of sustainable chemistry, several eco-friendly methods for imidazole synthesis have been developed. These often involve the use of biodegradable catalysts, alternative energy sources, and safer solvents.

Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[2][16][17] The Radziszewski reaction, for instance, can be completed in minutes under microwave conditions, compared to hours with conventional heating.[17]

  • Reaction Setup: In a 10 mL microwave reaction vessel, combine the 1,2-diketone (1 mmol), aldehyde (1 mmol), and ammonium acetate (10 mmol).

  • Solvent: Add 3 mL of ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 120°C for 5-10 minutes.

  • Work-up and Purification: After cooling, the work-up and purification follow the classical Radziszewski protocol, typically involving precipitation in water and recrystallization.

Sonochemistry offers another green alternative, using acoustic cavitation to enhance reaction rates and yields.[18][19][20] Ultrasound-assisted synthesis of imidazoles often proceeds under mild conditions and in shorter reaction times.[18][19]

The use of natural, biodegradable catalysts is a growing area of interest. Lemon juice, which contains citric acid, has been successfully employed as a mild, inexpensive, and non-toxic catalyst for the three-component synthesis of 2,4,5-triaryl-1H-imidazoles.[21][22]

  • Reaction Setup: In a round-bottom flask, mix benzil (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol).

  • Catalyst and Solvent: Add 10 mL of ethanol followed by 2 mL of fresh lemon juice.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor by TLC.

  • Work-up: After the reaction is complete, pour the mixture into ice water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2,4,5-triarylimidazole.

Part 3: Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on several factors, including the desired substitution pattern, substrate availability, scalability, and green chemistry considerations.

Methodology Key Reagents Typical Conditions Advantages Limitations Yields
Radziszewski Synthesis 1,2-Dicarbonyl, Aldehyde, NH₃ sourceThermal (reflux in acetic acid) or MicrowaveSimple, inexpensive reagents, scalable.Can require harsh conditions, limited to certain substitution patterns.Good to Excellent (70-95%)
Van Leusen Synthesis Aldimine, TosMIC, BaseReflux in alcohol (e.g., MeOH, EtOH)Versatile for 1,5- and 1,4,5-substitution, mild conditions.TosMIC is a specialty reagent, potential for side reactions.Good (60-85%)
Cu-Catalyzed Cycloaddition Various (e.g., β-enamino esters)Room temperature to mild heatingHigh functional group tolerance, mild conditions.Catalyst can be expensive, optimization may be required.Moderate to Excellent (50-90%)
Microwave-Assisted Radziszewski or other reactantsMicrowave irradiation (100-150°C)Drastically reduced reaction times, often higher yields.Requires specialized equipment, scalability can be a concern.Excellent (80-99%)
Lemon Juice Catalysis Radziszewski reactantsRoom temperature in ethanolExtremely low cost, environmentally benign, simple work-up.Limited to acid-catalyzed reactions, may not be universally applicable.Good to Excellent (85-95%)

Conclusion

The synthesis of 2-substituted imidazoles is a mature yet continuously evolving field. While classical methods like the Radziszewski and Van Leusen syntheses provide robust and reliable pathways, modern catalytic and green chemistry approaches offer significant advantages in terms of efficiency, versatility, and sustainability. The selection of an appropriate synthetic strategy requires a thorough understanding of the underlying mechanisms and a careful consideration of the specific target molecule and desired experimental parameters. This guide provides the foundational knowledge and practical protocols to empower researchers in the rational design and execution of syntheses for this vital class of heterocyclic compounds.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 2-(2-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Structural Analogy in Safety Assessment

Section 1: Chemical and Physical Identity of 2-(2-Chlorophenyl)imidazole

This compound is an aromatic heterocyclic organic compound. The presence of the imidazole ring, a common moiety in biologically active molecules, and the chlorinated phenyl group dictates its chemical reactivity and potential toxicological profile. A thorough understanding of its properties is the cornerstone of its safe utilization.

PropertyData (or Inferred Data)Source (Analogous Compound)
Molecular Formula C₉H₇ClN₂N/A
Molecular Weight 178.62 g/mol N/A
Appearance Likely a solid (e.g., light beige to beige powder)Clotrimazole
Solubility Expected to be soluble in organic solvents.General knowledge of similar organic compounds.
Stability Stable under recommended storage conditions.2-(4-Chlorophenyl)-1H-benzoimidazole[1]

Section 2: Hazard Identification and Risk Assessment

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with its potential irritant and harmful effects upon contact or ingestion.

2.1. Summary of Potential Hazards

  • Acute Oral Toxicity: Harmful if swallowed. The oral LD50 for Clotrimazole, which contains the 2-chlorophenyl imidazole moiety, is 708 mg/kg in rats, suggesting a moderate level of acute toxicity.

  • Skin Irritation: Expected to cause skin irritation.[2] Direct contact may lead to redness, itching, and inflammation.

  • Eye Irritation: Poses a risk of serious eye irritation.[2] Contact with eyes can cause significant damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2]

  • Genotoxicity: While studies on imidazole and its primary metabolites did not show mutagenic activity, the genotoxicity of chlorinated aromatic compounds can be a concern and should not be ruled out without specific data.[3]

2.2. GHS Hazard Classification (Inferred)

Based on available data for analogous compounds, the following GHS classification should be considered as a precautionary measure:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[2]

  • Skin Irritation (Category 2) - H315: Causes skin irritation.[2]

  • Eye Irritation (Category 2) - H319: Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.[2]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment.

3.1. Engineering Controls

  • Ventilation: All handling of this compound, especially weighing and transferring of the solid material, should be conducted in a properly functioning chemical fume hood to prevent inhalation of dust particles.

  • Eyewash Stations and Safety Showers: Ensure that a certified and unobstructed eyewash station and safety shower are readily accessible in the immediate vicinity of the work area.

3.2. Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following represents the minimum recommended PPE:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[4]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or perforation before use.

    • Lab Coat: A full-length laboratory coat should be worn and kept fastened to protect skin and personal clothing.

  • Respiratory Protection: For operations with a high potential for aerosol or dust generation that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[4]

Caption: Workflow for the safe handling of this compound.

Section 4: Storage and Stability

Proper storage of this compound is crucial for maintaining its integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.[1]

  • Conditions to Avoid: Avoid exposure to excessive heat and direct sunlight.[1] Prevent the formation of dust.

  • Stability: The compound is expected to be stable under recommended storage conditions.[1]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and phosgene.[1]

Section 5: Emergency Procedures

In the event of an emergency, a calm and methodical response is critical.

5.1. First Aid Measures

  • In case of Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • In case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • In case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • In case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

5.2. Spill Response

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Provide them with as much information as possible about the spilled substance.

    • Do not attempt to clean up a major spill without the appropriate training and equipment.

Spill_Response cluster_Minor_Spill Minor Spill Protocol cluster_Major_Spill Major Spill Protocol Spill Chemical Spill Occurs Assess Assess Severity Spill->Assess Minor Minor Spill Assess->Minor Contained & Manageable Major Major Spill Assess->Major Large, Uncontrolled, or Hazardous Evacuate_Minor Evacuate Immediate Area Minor->Evacuate_Minor Evacuate_Major Evacuate Laboratory Major->Evacuate_Major Don_PPE_Spill Don Appropriate PPE Evacuate_Minor->Don_PPE_Spill Contain Contain & Absorb Spill Don_PPE_Spill->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Alert Alert Emergency Response Evacuate_Major->Alert Isolate Isolate the Area Alert->Isolate Provide_Info Provide Information to Responders Isolate->Provide_Info

Caption: Decision tree for responding to a spill of this compound.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect waste material, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and compatible container.

  • Disposal: Disposal should be carried out in accordance with all applicable federal, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific disposal procedures. Do not dispose of this chemical down the drain or in regular trash.

References

Methodological & Application

The Debus-Radziszewski Synthesis: A Comprehensive Guide to Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its prevalence has driven the development of various synthetic methodologies, among which the Debus-Radziszewski synthesis remains a powerful and versatile tool for creating substituted imidazoles. This multicomponent reaction, first reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, offers an efficient pathway to 2,4,5-trisubstituted imidazoles from readily available starting materials.[2][3][4]

This technical guide provides an in-depth exploration of the Debus-Radziszewski synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug discovery and chemical synthesis.

Mechanistic Underpinnings: A Two-Stage Condensation

The Debus-Radziszewski synthesis is a classic example of a multicomponent reaction, where a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine) condense to form the imidazole ring.[3][5] While the exact mechanism is still a subject of some discussion, it is generally understood to proceed in two key stages.[3][5]

Stage 1: Formation of a Diimine Intermediate

The reaction initiates with the condensation of the 1,2-dicarbonyl compound with two molecules of ammonia. This step forms a diimine intermediate, a crucial precursor for the subsequent cyclization.

Stage 2: Cyclization with an Aldehyde

The diimine intermediate then undergoes a condensation reaction with an aldehyde. This step leads to the formation of the imidazole ring, incorporating the aldehyde's R-group at the 2-position of the final product.

Debus_Radziszewski_Mechanism Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine Condensation Ammonia1 2x Ammonia Ammonia1->Diimine Aldehyde Aldehyde Imidazole Substituted Imidazole Aldehyde->Imidazole Diimine->Imidazole Condensation & Cyclization

Figure 1: Simplified workflow of the Debus-Radziszewski imidazole synthesis.

A significant modification of this method involves replacing one equivalent of ammonia with a primary amine, which allows for the synthesis of N-substituted imidazoles in good yields.[3] This adaptability has been leveraged in the synthesis of various compounds, including ionic liquids.[3]

Experimental Protocol: Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol provides a detailed procedure for the synthesis of the classic 2,4,5-triphenyl-1H-imidazole, also known as lophine. This compound is a common example of a product from the Debus-Radziszewski reaction.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Beaker

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (e.g., 1 g), ammonium acetate (e.g., 1 g), benzaldehyde (e.g., 2 mL), and glacial acetic acid (e.g., 2 mL).[6]

  • Reflux: Heat the reaction mixture in a water bath at 100°C.[6][7] The reaction is typically refluxed for 3-4 hours, and its completion can be indicated by the formation of a dark orange solution.[6] Some procedures suggest refluxing for up to 24 hours, with monitoring by Thin Layer Chromatography (TLC).[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.[6] Pour the cooled mixture into a beaker containing ice-water (approximately 150 mL).[6]

  • Precipitation and Filtration: Neutralize the aqueous mixture, for example, with ammonium hydroxide.[6] This will cause the 2,4,5-triphenylimidazole to precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Drying and Recrystallization: Wash the collected solid with water and allow it to dry completely. For further purification, the crude product can be recrystallized from a suitable solvent, such as ethanol.[8]

Scope and Variations: Expanding the Imidazole Toolkit

The Debus-Radziszewski synthesis is valued for its operational simplicity and the use of readily available starting materials. However, the classical conditions can sometimes lead to poor yields and side reactions.[1] To address these limitations, numerous modifications and improvements have been developed over the years.

VariationCatalyst/Solvent/ConditionKey AdvantagesReference
Microwave-Assisted Synthesis Solvent-free or various solventsReduced reaction times, often improved yields.[1]--INVALID-LINK--
Ultrasound Irradiation Boric acid in aqueous media, diethyl bromophosphateEnvironmentally friendly, high yields, mild reaction conditions.[1]--INVALID-LINK--, --INVALID-LINK--
Ionic Liquids Low-melting mixture of urea–ZnCl2Excellent yields, acts as both solvent and catalyst.--INVALID-LINK--
Solid Acid Catalysts Silicotungstic acidHigh yields, easy work-up, reusable catalyst.[1]--INVALID-LINK--

These modern variations often offer "greener" synthetic routes by reducing the use of harsh solvents and energy consumption, making the Debus-Radziszewski synthesis more aligned with the principles of sustainable chemistry.[9]

Troubleshooting and Optimization

Even with established protocols, challenges can arise in the synthesis. Understanding potential pitfalls and how to address them is crucial for successful outcomes.

Troubleshooting_Workflow Start Low or No Product Yield CheckPurity Are starting materials pure? Start->CheckPurity CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes PurifyReactants Purify/replace starting materials CheckPurity->PurifyReactants No ConsiderSideReactions Are side reactions occurring? CheckConditions->ConsiderSideReactions Yes OptimizeTempTime Optimize temperature and reaction time (monitor via TLC) CheckConditions->OptimizeTempTime No ModifyStoichiometry Adjust stoichiometry of reactants ConsiderSideReactions->ModifyStoichiometry Yes ChangeCatalyst Consider alternative catalyst or solvent system ConsiderSideReactions->ChangeCatalyst No/Still low yield

Figure 2: A troubleshooting workflow for the Debus-Radziszewski synthesis.

Common Issues and Solutions:

  • Low Yields: This is a frequent issue with the classical method.[1]

    • Solution: Consider employing one of the modern variations mentioned in the table above, such as microwave-assisted synthesis or the use of a more efficient catalyst. Ensure the purity of your starting materials, as impurities can significantly impact the reaction outcome.

  • Side Reactions: The formation of byproducts can complicate purification and reduce the yield of the desired imidazole.

    • Solution: Careful control of the reaction temperature and stoichiometry is crucial. Monitoring the reaction progress by TLC can help in determining the optimal reaction time to minimize byproduct formation.

  • Incomplete Reactions: The reaction may not go to completion, leaving unreacted starting materials.

    • Solution: Increasing the reaction time or temperature may be necessary. However, this should be done cautiously, as it can also promote side reactions. The choice of solvent can also influence the reaction rate and completeness.

Conclusion

The Debus-Radziszewski synthesis, despite its age, remains a highly relevant and valuable method for the construction of substituted imidazoles. Its multicomponent nature and the accessibility of its starting materials make it an attractive choice for both academic research and industrial applications. By understanding the underlying mechanism, leveraging modern variations, and employing systematic troubleshooting, researchers can effectively utilize this classic reaction to synthesize a wide array of imidazole derivatives for applications in drug discovery, materials science, and beyond.

References

Application Note: Rapid Microwave-Assisted Synthesis of 2-(2-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Aryl Imidazoles and the Advent of Microwave Synthesis

The imidazole nucleus is a cornerstone in medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals.[1] Specifically, 2-aryl substituted imidazoles, such as 2-(2-Chlorophenyl)imidazole, are scaffolds of significant interest due to their diverse pharmacological activities. The conventional synthesis of these compounds, often relying on methods like the Debus-Radziszewski reaction, typically involves prolonged reaction times, high temperatures, and often results in moderate yields.[2][3]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, aligning with the principles of green chemistry.[4] By utilizing microwave irradiation, MAOS offers rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles.[5][6] This application note provides a comprehensive guide to the efficient, one-pot synthesis of this compound utilizing microwave irradiation, based on the principles of the Debus-Radziszewski reaction.

Expert Insight: Why Microwave-Assisted Synthesis?

The primary advantage of microwave energy in this synthesis lies in its mechanism of heating. Unlike conventional heating which relies on conduction, microwaves directly couple with polar molecules in the reaction mixture, causing rapid rotation and friction, which in turn generates heat. This phenomenon, known as dielectric heating, leads to a rapid and uniform temperature increase throughout the reaction vessel. This eliminates localized overheating and reduces the formation of byproducts, which are common in traditional heating methods. For the synthesis of this compound, this translates to a significantly faster and more efficient process.

Reaction Mechanism: The Debus-Radziszewski Synthesis

The synthesis of this compound via this protocol follows the well-established Debus-Radziszewski reaction pathway.[3][7] This is a multi-component reaction involving a 1,2-dicarbonyl compound (glyoxal), an aldehyde (2-chlorobenzaldehyde), and a source of ammonia (ammonium acetate).[7]

The plausible mechanism can be outlined in two main stages:

  • Formation of a Diimine Intermediate: Glyoxal reacts with two equivalents of ammonia (generated from ammonium acetate) to form a diimine intermediate.

  • Condensation with the Aldehyde: This diimine intermediate then condenses with 2-chlorobenzaldehyde to form the imidazole ring after dehydration.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde This compound This compound 2-Chlorobenzaldehyde->this compound Glyoxal Glyoxal Diimine Diimine Glyoxal->Diimine + 2 NH3 Ammonium Acetate Ammonium Acetate Ammonia Ammonia Ammonium Acetate->Ammonia Decomposition Diimine->this compound + 2-Chlorobenzaldehyde - H2O

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a dedicated laboratory microwave reactor. Warning: Do not use a domestic microwave oven, as they lack the necessary safety features for chemical synthesis.[7]

Reagents and Equipment
Reagent/EquipmentGradeSupplierNotes
2-ChlorobenzaldehydeReagentPlus®, 99%Sigma-Aldrich
Glyoxal (40% solution in water)Reagent gradeSigma-Aldrich
Ammonium Acetate≥98%Sigma-AldrichActs as the ammonia source.
Glacial Acetic AcidACS reagent, ≥99.7%Fisher ScientificCatalyst
Ethanol200 proof, absoluteVWR ChemicalsRecrystallization solvent
Microwave Synthesis Reactore.g., CEM DiscoverCEM CorporationWith sealed vessel capabilities.
Magnetic Stir BarsTeflon-coatedVWR ChemicalsEnsure proper mixing.
GlasswareStandard laboratoryPyrexBeakers, flasks, filtration apparatus.
Procedure
  • Vessel Preparation: Place a Teflon-coated magnetic stir bar into a 10 mL microwave process vial.

  • Reagent Addition: To the vial, add the following reagents in order:

    • 2-Chlorobenzaldehyde (1 mmol, 140.6 mg)

    • Glyoxal (40% in water, 1.2 mmol, 0.17 mL)

    • Ammonium Acetate (5 mmol, 385.4 mg)

    • Glacial Acetic Acid (2 mmol, 0.11 mL)

  • Vessel Sealing: Securely cap the vessel.

  • Microwave Irradiation: Place the vessel in the cavity of the microwave reactor. Set the following reaction parameters:

    • Temperature: 120 °C (Use ramp to temperature setting)

    • Power: 200 W (Dynamic power control to maintain temperature)

    • Hold Time: 10 minutes

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (approximately 15-20 minutes) using the instrument's automated cooling system.

  • Work-up:

    • Once cooled, carefully open the vial in a fume hood.

    • Pour the reaction mixture into a beaker containing 20 mL of ice-cold water.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • The crude product will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration, washing with cold water.

    • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound as a crystalline solid.

  • Drying and Characterization:

    • Dry the purified product in a vacuum oven at 50 °C.

    • Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Reagents to Microwave Vial B Seal Vessel & Place in Microwave Reactor A->B C Irradiate at 120°C for 10 min B->C D Cool to Room Temp C->D E Precipitate in Ice Water & Neutralize D->E F Filter & Wash Solid E->F G Recrystallize from Ethanol F->G H Dry & Characterize G->H

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Microwave Reactor Safety: Always operate the microwave reactor according to the manufacturer's instructions. Ensure the reactor is placed in a well-ventilated fume hood.[8] Never exceed the recommended pressure or temperature limits of the reaction vessels.[5]

  • Chemical Handling: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Chlorobenzaldehyde is an irritant. Glacial acetic acid is corrosive.

  • Pressure Hazard: Reactions in sealed vessels under microwave irradiation can generate significant pressure.[9] Use of a dedicated microwave reactor with pressure monitoring is crucial.

Expected Results and Characterization

The microwave-assisted synthesis is expected to produce this compound in a high yield (typically >80%) within a short reaction time. The purified product should be a crystalline solid.

  • ¹H NMR: Expect characteristic signals for the aromatic protons of the chlorophenyl and imidazole rings.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the structure.

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₉H₇ClN₂ (M+ = 178.62 g/mol ).

Conclusion

This application note details a rapid, efficient, and high-yielding protocol for the synthesis of this compound using microwave-assisted organic synthesis. This method offers significant advantages over conventional heating techniques, including a drastic reduction in reaction time and improved yields, making it an attractive approach for researchers in synthetic and medicinal chemistry.

References

Application Note & Protocols: Catalyst-Free Synthesis of 2-Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

The imidazole nucleus, particularly when substituted at the 2-position, is a cornerstone of modern medicinal chemistry and materials science.[1] Molecules featuring this scaffold are known for a vast spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties.[2] This has spurred the development of numerous synthetic strategies. In recent years, a significant push towards green and sustainable chemistry has highlighted the importance of catalyst-free reactions. These methods not only reduce reliance on often expensive and toxic metal catalysts but also simplify product purification, lower costs, and minimize environmental impact.[3]

This guide provides an in-depth exploration of robust, field-proven, catalyst-free methods for synthesizing 2-substituted imidazoles. We will move beyond simple procedural lists to explain the underlying principles and the rationale behind experimental choices, ensuring each protocol is a self-validating system for your laboratory.

Part 1: The Radziszewski-Type Three-Component Condensation

The most direct and widely adopted catalyst-free route to substituted imidazoles is a variation of the classic Radziszewski synthesis.[2] This one-pot, three-component reaction (3-CR) offers a straightforward and atom-economical pathway to highly functionalized 2,4,5-trisubstituted imidazoles.

Principle & Mechanistic Insight

This synthesis involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and an ammonium source, typically ammonium acetate. While often facilitated by acid catalysts, the reaction can proceed efficiently under neutral, catalyst-free conditions, particularly in refluxing polar solvents like ethanol.[2][4] Ammonium acetate serves a dual role: it acts as the source of both nitrogen atoms required for the imidazole ring. Upon heating, it exists in equilibrium with ammonia and acetic acid. The in situ generated ammonia is the key nucleophile. The reaction is believed to be self-catalyzed, where the acetic acid generated from the ammonium acetate equilibrium can protonate carbonyls, activating them for nucleophilic attack.[4]

The proposed mechanism proceeds through several key steps:

  • Condensation: The 1,2-dicarbonyl compound (benzil) condenses with two equivalents of ammonia to form a di-imine intermediate.

  • Imine Formation: The aldehyde reacts with ammonia to form an aldimine.

  • Cyclization & Dehydration: The crucial cyclization step involves the reaction between the di-imine and the aldimine, followed by dehydration and oxidation to yield the aromatic imidazole ring.

Mechanism: Radziszewski-Type Reaction

G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1CHO Aldehyde (R1-CHO) Aldimine Aldimine R1CHO->Aldimine + NH3 Benzil Benzil (1,2-Dicarbonyl) Diimine Di-imine Intermediate Benzil->Diimine + 2 NH3 NH4OAc NH4OAc ⇌ NH3 + AcOH NH4OAc->Diimine NH4OAc->Aldimine Cyclized Cyclized Intermediate Diimine->Cyclized Condensation Aldimine->Cyclized Condensation Imidazole 2,4,5-Trisubstituted Imidazole Cyclized->Imidazole Oxidation & Dehydration

Caption: Proposed mechanism for the catalyst-free Radziszewski-type synthesis.

Application Note: Experimental Considerations

The choice of solvent is critical. Ethanol is widely used as it is an environmentally benign solvent that effectively dissolves the reactants and facilitates the reaction under reflux.[2] The reaction is thermally driven; therefore, maintaining a consistent reflux temperature is essential for driving the condensation and dehydration steps to completion. While the reaction proceeds without an added catalyst, it is not instantaneous. Reaction times typically range from 4 to 8 hours, and progress should be monitored using Thin Layer Chromatography (TLC).

The workup procedure is remarkably simple, which is a key advantage of this green methodology. Upon cooling, the product often crystallizes directly from the reaction mixture. Washing with water is sufficient to remove unreacted ammonium acetate and other water-soluble impurities.[2]

Detailed Protocol 1: Catalyst-Free Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)

This protocol provides a reliable method for synthesizing the classic lophine structure, which can be adapted for various substituted aldehydes.

Materials:

  • Benzil (1.0 mmol, 210.2 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)

  • Ammonium acetate (4.0 mmol, 308.3 mg)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates (e.g., silica gel 60 F254)

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add benzil (1.0 mmol), benzaldehyde (1.0 mmol), ammonium acetate (4.0 mmol), and ethanol (10 mL).

  • Reflux: Equip the flask with a reflux condenser and place it in a heating mantle or oil bath on a magnetic stirrer. Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (eluent: Toluene:Ethyl Acetate 7:3). The reaction is typically complete within 6 hours.[2]

  • Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will precipitate as a crystalline solid.

  • Purification: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid three times with hot water (10 mL each) to remove residual ammonium acetate, followed by a final wash with cold ethanol to remove any soluble organic impurities.[2]

  • Drying: Dry the purified product in a vacuum oven at 60°C to yield 2,4,5-triphenyl-1H-imidazole as a white to pale yellow crystalline solid.

Data Summary: Substrate Scope

This method is compatible with a range of aromatic aldehydes, with yields generally being good to excellent.

EntryAldehyde (R Group)Typical Yield (%)
1Phenyl85-92%
24-Chlorophenyl88-95%
34-Methoxyphenyl82-90%
44-Nitrophenyl80-88%
52-Thienyl75-85%

Yields are representative and may vary based on specific reaction conditions and scale.

Experimental Workflow

G A 1. Combine Reactants (Benzil, Aldehyde, NH4OAc) in Ethanol B 2. Reflux (6 hours, ~80°C) A->B C 3. Cool to RT & Ice Bath B->C D 4. Vacuum Filtration C->D E 5. Wash (Hot Water, Cold Ethanol) D->E F 6. Dry (Vacuum Oven) E->F G Final Product F->G

Caption: General workflow for catalyst-free imidazole synthesis via 3-CR.

Part 2: [3+2] Cyclization of Vinyl Azides with Amidines

For the targeted synthesis of 2,4-disubstituted imidazoles, a modern and highly efficient catalyst-free approach involves the [3+2] cyclization of vinyl azides with amidines.[5] This method is particularly valuable as it leaves the C5 position of the imidazole ring unsubstituted, providing a handle for further synthetic diversification.

Principle & Mechanistic Insight

This reaction proceeds under mild thermal conditions, promoted by an organic base like 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU). The reaction is considered catalyst-free as DBU acts as a base to deprotonate the amidine, rather than participating in a catalytic cycle. The vinyl azide serves as the three-atom component, and the amidine provides the N-C-N fragment.

The proposed mechanism is as follows:

  • Amidine Deprotonation: DBU deprotonates the benzimidamide hydrochloride to generate the free amidine.

  • Nucleophilic Attack: The neutral amidine attacks the β-carbon of the vinyl azide.

  • Cyclization & N2 Extrusion: The resulting intermediate undergoes an intramolecular cyclization, followed by the extrusion of dinitrogen gas (N2).

  • Aromatization: A final tautomerization step yields the stable 2,4-disubstituted imidazole product.

Mechanism: [3+2] Cycloaddition

G Amidine Benzimidamide FreeAmidine Free Amidine Amidine->FreeAmidine + DBU VinylAzide Vinyl Azide Adduct Nucleophilic Adduct VinylAzide->Adduct Attack DBU DBU (Base) FreeAmidine->Adduct Attack CyclicInt Cyclized Intermediate Adduct->CyclicInt Intramolecular Cyclization Imidazole 2,4-Disubstituted Imidazole CyclicInt->Imidazole - N2 Tautomerization

Caption: Proposed mechanism for the [3+2] cycloaddition synthesis.

Application Note: Scope and Advantages

This methodology demonstrates excellent functional group tolerance on both the vinyl azide and amidine components, accommodating electron-donating and electron-withdrawing groups.[5] The reaction conditions are mild (typically 80°C in acetonitrile), and the yields are consistently high. The primary advantage is the regioselective synthesis of 2,4-disubstituted imidazoles, which are challenging to access directly via classical methods like the Radziszewski synthesis. The liberation of N2 gas as the only byproduct makes this an inherently clean transformation.

Detailed Protocol 2: Synthesis of 4-(4-Bromophenyl)-2-(p-tolyl)-1H-imidazole

This protocol is adapted from the work of Reddy et al. and serves as a representative example of the [3+2] cyclization method.[5]

Materials:

  • p-Tolylbenzimidamide hydrochloride (1.0 mmol)

  • 1-Azido-1-(4-bromophenyl)ethene (vinyl azide, 1.0 mmol)

  • 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) (2.0 mmol)

  • Acetonitrile (5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine the benzimidamide hydrochloride (1.0 mmol), the vinyl azide (1.0 mmol), and acetonitrile (5 mL).

  • Base Addition: Add DBU (2.0 mmol) to the mixture. Seal the tube tightly.

  • Heating: Place the sealed tube in a preheated oil bath at 80°C and stir for the required time (typically 6-10 hours).

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4). Remove the solvent under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the pure 2,4-disubstituted imidazole.[5]

Data Summary: Substrate Scope for [3+2] Cyclization
EntryAmidine (R1)Vinyl Azide (R2)Typical Yield (%)[5]
1PhenylPhenyl95%
2p-Tolyl4-Bromophenyl92%
34-MethoxyphenylPhenyl90%
44-Chlorophenyl4-Fluorophenyl88%
5Phenyl2-Naphthyl93%

Conclusion

The catalyst-free methodologies presented here offer powerful, efficient, and environmentally conscious alternatives for the synthesis of valuable 2-substituted imidazole scaffolds. The Radziszewski-type three-component reaction provides a simple, scalable route to 2,4,5-trisubstituted imidazoles from readily available starting materials. For more targeted applications requiring 2,4-disubstitution, the [3+2] cycloaddition of vinyl azides and amidines delivers high yields and regioselectivity. By understanding the principles behind these protocols, researchers can confidently apply and adapt these green synthetic strategies to accelerate discovery in drug development and materials science.

References

Application Notes and Protocols for the Synthesis of 2-(2-Chlorophenyl)imidazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(2-Chlorophenyl)imidazole derivatives, a class of compounds with significant potential in medicinal chemistry. The protocol herein is grounded in the principles of the classical Radziszewski imidazole synthesis, a robust and versatile method for the formation of substituted imidazoles. This guide offers a detailed, step-by-step experimental procedure, an in-depth explanation of the underlying reaction mechanism, and guidelines for the purification and characterization of the target compounds. The information is curated to empower researchers in the efficient and successful synthesis of these valuable molecules for further investigation in drug discovery and development.

Introduction

Imidazole-containing compounds represent a cornerstone in medicinal chemistry, with a vast number of derivatives exhibiting a wide spectrum of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The 2-arylimidazole scaffold, in particular, is a privileged structure in drug design. The introduction of a 2-chlorophenyl substituent to the imidazole ring can significantly influence the molecule's physicochemical properties and biological activity, making this compound derivatives attractive targets for synthesis and pharmacological evaluation.

The primary synthetic route detailed in this guide is the Radziszewski reaction, a multicomponent condensation reaction that offers a straightforward and atom-economical approach to the imidazole core.[1][2][3] This method typically involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.

Reaction Mechanism and Scientific Rationale

The Radziszewski imidazole synthesis proceeds through a well-established, albeit complex, reaction cascade. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The reaction is generally understood to occur in two main stages:

  • Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound (e.g., benzil) reacts with two equivalents of ammonia (or an ammonia source like ammonium acetate) to form a diimine intermediate.[1][2]

  • Condensation with the Aldehyde: The diimine intermediate then undergoes condensation with the aldehyde (2-chlorobenzaldehyde in this case) to form the imidazole ring.[1][2] The final step involves an oxidation to yield the aromatic imidazole.

The choice of glacial acetic acid as the solvent is strategic; it acts as a catalyst by protonating the carbonyl groups, thereby increasing their electrophilicity and facilitating the initial condensation steps. It also serves as a suitable medium for the reactants' solubility. Ammonium acetate serves as both a source of ammonia and a buffer.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.

Synthesis_Workflow Reactants Reactants: - 2-Chlorobenzaldehyde - Benzil - Ammonium Acetate Reaction Reaction: Reflux at 100-120 °C for 2-4 hours Reactants->Reaction Solvent Solvent: Glacial Acetic Acid Solvent->Reaction Workup Work-up: - Cool to RT - Precipitate in water - Neutralize with NH4OH Reaction->Workup Purification Purification: Recrystallization from Ethanol/Water Workup->Purification Characterization Characterization: - TLC - Melting Point - 1H NMR, 13C NMR - IR Spectroscopy Purification->Characterization Final_Product Final Product: 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole Characterization->Final_Product

Caption: A schematic overview of the synthesis protocol.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole as a representative example.

Materials and Reagents:

  • 2-Chlorobenzaldehyde (1.0 eq)

  • Benzil (1.0 eq)

  • Ammonium acetate (10 eq)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Ammonium Hydroxide solution (5%)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Ethyl acetate/Hexane mixture for TLC

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-chlorobenzaldehyde (1.41 g, 10 mmol), benzil (2.10 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask.

  • Reaction: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and heat the mixture to reflux (approximately 100-120 °C) with continuous stirring for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. A precipitate should form.

  • Neutralization: Neutralize the aqueous mixture with a 5% ammonium hydroxide solution to a pH of approximately 7-8. This step is crucial to ensure the complete precipitation of the imidazole product, which is basic.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual ammonium acetate and acetic acid.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification

The crude 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole can be purified by recrystallization.

  • Solvent Selection: A common solvent system for the recrystallization of 2-arylimidazoles is an ethanol/water mixture.[4]

  • Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If any insoluble impurities remain, they can be removed by hot filtration. To the hot ethanolic solution, add deionized water dropwise until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Characterization Data

The successful synthesis of the target compound should be confirmed by various analytical techniques. The following table provides expected characterization data based on closely related compounds.

Analysis Expected Results for 2-(Aryl)-4,5-diphenyl-1H-imidazole Derivatives
Melting Point 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole: 262-264 °C[5]
¹H NMR Aromatic protons will appear in the range of δ 7.2-8.2 ppm. The N-H proton of the imidazole ring will appear as a broad singlet at δ 12.5-13.1 ppm.[5][6]
¹³C NMR Aromatic carbons will resonate in the range of δ 125-145 ppm. The C2 carbon of the imidazole ring is typically found around δ 145 ppm.[5]
IR (KBr, cm⁻¹) N-H stretching: ~3440 cm⁻¹, C=N stretching: ~1600 cm⁻¹, Aromatic C-H stretching: ~3060 cm⁻¹[5]

Note: The exact chemical shifts and melting point for the 2-(2-Chlorophenyl) derivative may vary slightly from the provided examples of the 4-chloro analog.

Reaction Mechanism Visualization

The following diagram outlines the key steps in the Radziszewski synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole.

Reaction_Mechanism cluster_step1 Step 1: Diimine Formation cluster_step2 Step 2: Condensation and Cyclization cluster_step3 Step 3: Oxidation Benzil Benzil Diimine Diimine Intermediate Benzil->Diimine + 2 NH3 - 2 H2O Ammonia 2 NH3 Intermediate1 Adduct Diimine->Intermediate1 + 2-Chlorobenzaldehyde Chlorobenzaldehyde 2-Chlorobenzaldehyde Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Final_Product 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole Intermediate2->Final_Product Oxidation (-2H)

Caption: Key mechanistic steps of the synthesis.

Conclusion

The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of this compound derivatives. By understanding the underlying chemical principles and carefully following the outlined procedures, researchers can successfully prepare these compounds for further investigation in various fields, particularly in the development of new therapeutic agents. Adherence to standard laboratory safety practices is paramount throughout the execution of this protocol.

References

Applications of 2-(2-Chlorophenyl)imidazole in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2][3] Among its numerous derivatives, 2-(2-Chlorophenyl)imidazole has emerged as a privileged structure, demonstrating significant potential across various therapeutic areas. The incorporation of a 2-chlorophenyl moiety often enhances the pharmacological profile of the imidazole core, leading to potent antifungal, anti-inflammatory, and anticancer agents.[4][5] This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and insights for researchers and drug development professionals.

Antifungal Applications: Combating Fungal Pathogens

Imidazole derivatives are a well-established class of antifungal agents, primarily exerting their effect through the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[6] The this compound scaffold has been investigated for its efficacy against a range of fungal pathogens.

Mechanism of Action: Inhibition of Ergosterol Synthesis

The primary antifungal mechanism of imidazole compounds involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. Disruption of this pathway leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.

cluster_0 Fungal Cell cluster_1 Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-demethylase (CYP51A1) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation 2_2_Chlorophenyl_imidazole This compound Lanosterol 14-demethylase\n(CYP51A1) Lanosterol 14-demethylase (CYP51A1) 2_2_Chlorophenyl_imidazole->Lanosterol 14-demethylase\n(CYP51A1) Inhibits

Caption: Antifungal mechanism of this compound.

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against pathogenic fungi, following guidelines from the Clinical & Laboratory Standards Institute (CLSI).[7]

Materials:

  • This compound derivative (test compound)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in RPMI-1640 medium to achieve a range of concentrations.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the inoculum in RPMI-1640 medium to the final required concentration.

  • Plate Setup: Add 100 µL of the diluted compound to the wells of a 96-well plate. Add 100 µL of the fungal inoculum to each well. Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.[7] This can be assessed visually or by measuring the optical density at a specific wavelength.

Parameter Description
Test Compound This compound derivative
Fungal Strain e.g., Candida albicans ATCC 90028
Medium RPMI-1640
Inoculum Size 0.5–2.5 x 10³ CFU/mL
Incubation 35°C, 24-48 hours
Endpoint Visual or spectrophotometric reading

Table 1: Key parameters for antifungal susceptibility testing.

Anti-Inflammatory Activity: Modulating the Inflammatory Cascade

Imidazole-containing compounds have demonstrated significant anti-inflammatory properties.[5][8] The this compound scaffold has been shown to be a promising starting point for the development of novel anti-inflammatory agents.

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of imidazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[9][10]

cluster_0 Inflammatory Cascade cluster_1 Inhibition Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation Mediates 2_2_Chlorophenyl_imidazole This compound COX-1 / COX-2 COX-1 / COX-2 2_2_Chlorophenyl_imidazole->COX-1 / COX-2 Inhibits

Caption: Anti-inflammatory mechanism of this compound.

Protocol: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This protocol describes a widely used in vivo model to screen for the acute anti-inflammatory activity of this compound derivatives.[11]

Materials:

  • Wistar rats or Swiss albino mice

  • This compound derivative (test compound)

  • Carrageenan solution (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle orally to the animals. The standard drug is administered to a separate group.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

Parameter Description
Animal Model Wistar rats (150-200 g)
Test Compound Dose e.g., 10, 20, 50 mg/kg, p.o.
Phlogistic Agent 1% Carrageenan
Standard Drug Indomethacin (10 mg/kg, p.o.)
Measurement Paw volume (mL)
Endpoint Percentage inhibition of edema

Table 2: Key parameters for the carrageenan-induced paw edema assay.

Anticancer Potential: Targeting Cancer Cell Proliferation

The imidazole ring is a key structural motif in many anticancer agents.[12][13][14] Derivatives of this compound have shown promise as antiproliferative agents against various cancer cell lines.

Mechanism of Action: Disruption of Microtubule Dynamics

One of the key mechanisms by which some imidazole-based compounds exert their anticancer effects is through the inhibition of tubulin polymerization.[14][15] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

cluster_0 Cell Division cluster_1 Inhibition Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Formation Cell_Division Cell Division Mitotic_Spindle->Cell_Division 2_2_Chlorophenyl_imidazole This compound 2_2_Chlorophenyl_imidazole->Tubulin_dimers Inhibits Polymerization

Caption: Anticancer mechanism of this compound.

Protocol: In Vitro Anticancer Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[16][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • This compound derivative (test compound)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[18]

Parameter Description
Cell Lines e.g., MCF-7 (breast cancer), HeLa (cervical cancer)
Test Compound Conc. Typically a logarithmic dilution series
Incubation Time 24, 48, or 72 hours
MTT Concentration 0.5 mg/mL
Solubilization DMSO
Endpoint Absorbance at 570 nm, IC₅₀ calculation

Table 3: Key parameters for the MTT cell viability assay.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its demonstrated efficacy in antifungal, anti-inflammatory, and anticancer applications warrants further investigation and optimization. The protocols and insights provided in this guide are intended to facilitate the exploration of this important chemical entity in medicinal chemistry research and drug discovery.

References

Application Notes & Protocols: Characterizing Imidazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Discovery & Development Professionals

A Note on Scope: The imidazole scaffold is a promising pharmacophore for the development of novel anti-inflammatory therapeutics.[1][2][3] While the specific compound 2-(2-chlorophenyl)imidazole is noted in synthetic chemistry literature, its biological activity as an anti-inflammatory agent is not extensively characterized in publicly accessible research.[4] To provide a robust and scientifically validated guide, this document will detail the essential protocols for characterizing any novel imidazole-based compound with putative anti-inflammatory activity. We will use the well-established mechanisms of action for this class of compounds as a framework, providing researchers with a comprehensive workflow from initial in vitro screening to preclinical in vivo validation.

Introduction: The Therapeutic Promise of Imidazole Derivatives

Inflammation is a critical biological response to injury or infection, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[5] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their long-term use is associated with significant side effects.[6][7] The imidazole ring, a five-membered heterocycle, is a key structural component in many biologically active molecules and has emerged as a privileged scaffold in the design of new anti-inflammatory agents.[2][8][9]

Derivatives of imidazole have been shown to exert anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2, as well as modulating the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[2][10] This document provides a detailed guide for researchers to systematically evaluate the anti-inflammatory potential of novel imidazole-containing compounds.

Core Mechanism of Action: Targeting Intracellular Inflammatory Cascades

A primary mechanism by which many imidazole-based compounds exert their anti-inflammatory effects is through the inhibition of intracellular signaling pathways that control the synthesis and release of inflammatory mediators. A key pathway often targeted is the p38 Mitogen-Activated Protein Kinase (MAPK) cascade, which is activated by cellular stressors and pro-inflammatory cytokines, leading to the downstream production of TNF-α and IL-6.

Below is a diagram illustrating this critical signaling pathway, which serves as a primary target for validating the mechanism of a novel imidazole-based inhibitor.

MAPK_Signaling_Pathway LPS LPS (Lipopolysaccharide) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates p38 p38 MAPK MyD88->p38 Phosphorylates NFkB NF-κB p38->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Gene Transcription Imidazole Novel Imidazole Compound Imidazole->p38 Inhibits In_Vitro_Workflow Start Start: RAW 264.7 Macrophage Culture Step1 Step 1: Determine Cytotoxicity (MTT Assay) Start->Step1 Step2 Step 2: Induce Inflammation (LPS Stimulation) Step1->Step2 Establish non-toxic concentration range Step3 Step 3: Treat with Imidazole Compound Step2->Step3 Step4a Step 4a: Measure Nitric Oxide (Griess Assay) Step3->Step4a Step4b Step 4b: Quantify Cytokines (ELISA for TNF-α, IL-6) Step3->Step4b Step4c Step 4c: Assess Target Engagement (Western Blot for p-p38) Step3->Step4c End End: Data Analysis & Interpretation Step4a->End Step4b->End Step4c->End In_Vivo_Workflow Start Start: Acclimatize Wistar Rats or Swiss Albino Mice Step1 Step 1: Administer Test Compound (e.g., Oral Gavage) Start->Step1 Step2 Step 2: Measure Initial Paw Volume (t=0) Step1->Step2 1 hour pre-treatment Step3 Step 3: Induce Inflammation (Subplantar Carrageenan Injection) Step2->Step3 Step4 Step 4: Measure Paw Volume Over Time (e.g., t=1, 2, 3, 4 hours) Step3->Step4 End End: Calculate % Inhibition of Edema Step4->End

References

Developing Anticancer Agents from 2-(2-Chlorophenyl)imidazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a prominent feature in numerous clinically approved drugs and a fertile ground for the discovery of novel therapeutic agents. Among its myriad derivatives, those bearing a 2-(2-chlorophenyl) substituent have emerged as a promising class of compounds with significant potential in oncology. This guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic understanding of 2-(2-Chlorophenyl)imidazole derivatives as anticancer agents. It is designed to equip researchers with the necessary protocols and scientific rationale to advance the development of this important class of molecules.

Introduction: The Therapeutic Promise of this compound Derivatives

Imidazole-containing compounds are integral to a wide range of biological processes, and their synthetic analogs have been successfully developed as drugs for various diseases. In the realm of oncology, imidazole derivatives have demonstrated a remarkable breadth of anticancer activities, targeting key cellular pathways involved in tumor growth and survival. The introduction of a 2-chlorophenyl group at the 2-position of the imidazole ring has been shown to be a critical determinant of cytotoxic potency in several cancer cell lines.

The rationale for focusing on this specific chemical entity stems from structure-activity relationship (SAR) studies that have highlighted the importance of the substitution pattern on the 2-phenyl ring for anticancer efficacy. The presence and position of a halogen, such as chlorine, can significantly influence the compound's pharmacokinetic properties and its interaction with biological targets. This guide will delve into the scientific underpinnings of why this compound derivatives are a compelling starting point for the development of new cancer therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established methods. A common and efficient approach involves a one-pot, three-component reaction, which is amenable to the generation of a diverse library of analogs for SAR studies.

Protocol 2.1: One-Pot Synthesis of 2-(2-Chlorophenyl)-4,5-diphenyl-1H-imidazole

This protocol describes the synthesis of a core scaffold, 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole, which can be further modified to explore SAR.

Materials:

  • Benzil

  • 2-Chlorobenzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, combine benzil (1 equivalent), 2-chlorobenzaldehyde (1 equivalent), and ammonium acetate (10 equivalents).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any residual acetic acid and ammonium acetate.

  • Recrystallize the crude product from ethanol to obtain the purified 2-(2-chlorophenyl)-4,5-diphenyl-1H-imidazole.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Ammonium acetate serves as the source of both nitrogen atoms for the imidazole ring. A large excess is used to drive the reaction to completion.

  • Glacial acetic acid acts as both a solvent and a catalyst for the condensation reactions.

  • Recrystallization is a crucial step to purify the final compound by removing unreacted starting materials and by-products, ensuring the reliability of subsequent biological assays.

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized this compound derivatives is performed using a panel of human cancer cell lines. Cytotoxicity assays are fundamental to determining the concentration at which these compounds inhibit cancer cell growth.

Protocol 3.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • This compound derivatives dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the this compound derivatives in complete culture medium from the DMSO stock solutions. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Remove the overnight culture medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: In Vitro Cytotoxicity of Imidazole Derivatives

Compound IDModificationCell LineIC50 (µM)Reference
IMC-1 2-(4-chlorophenyl)-4,5-diphenylHCT-1162.63[1]
IMC-1 2-(4-chlorophenyl)-4,5-diphenylMCF-73.57[1]
IMC-1 2-(4-chlorophenyl)-4,5-diphenylHL-600.40[1]
IMC-2 2-(3,5-dinitrophenyl)PC-30.023[2]
IMC-2 2-(3,5-dinitrophenyl)A5490.045[2]
IMC-2 2-(3,5-dinitrophenyl)MCF-70.99[2]

Mechanistic Studies: Unraveling the Mode of Action

Understanding the molecular mechanism by which this compound derivatives exert their anticancer effects is crucial for their rational development. Based on studies of structurally related compounds, two prominent mechanisms of action are the inhibition of tubulin polymerization and the inhibition of protein kinases such as EGFR.[3][4]

Inhibition of Tubulin Polymerization

Many 2-aryl imidazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]

Workflow for Investigating Tubulin Inhibition

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays in_vitro_tubulin Tubulin Polymerization Assay cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) in_vitro_tubulin->cell_cycle Confirms cellular effect colchicine_binding Colchicine Binding Assay colchicine_binding->in_vitro_tubulin Identifies binding site apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_cycle->apoptosis Leads to immunofluorescence Immunofluorescence Microscopy of Microtubules cell_cycle->immunofluorescence Visualizes effect EGF EGF Ligand EGFR EGFR EGF->EGFR P1 Dimerization & Autophosphorylation EGFR->P1 Imidazole This compound Derivative Imidazole->P1 P2 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P1->P2 Inhibition Inhibition P3 Cell Proliferation, Survival, Angiogenesis P2->P3

References

use of 2-(2-Chlorophenyl)imidazole in the synthesis of corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-(2-Chlorophenyl)imidazole in the Synthesis of Advanced Corrosion Inhibitors

Introduction: The Imperative for Advanced Corrosion Mitigation

Corrosion, the electrochemical degradation of materials, poses a significant and costly challenge across numerous sectors, including oil and gas, infrastructure, and manufacturing. This natural process leads to equipment failure, safety hazards, and substantial economic losses.[1] The development of effective corrosion inhibitors—chemical compounds that, when added in small concentrations to an environment, slow down the corrosion rate—is paramount for asset integrity and operational efficiency.

Among the various classes of organic corrosion inhibitors, heterocyclic compounds containing nitrogen, such as imidazole and its derivatives, have garnered significant attention.[2] Their efficacy stems from the presence of heteroatoms (nitrogen) with lone pairs of electrons and aromatic π-systems, which facilitate strong adsorption onto metal surfaces.[2][3][4] This guide focuses on a specific precursor, This compound , and its derivatives, exploring their synthesis, mechanism of action, and performance evaluation as potent corrosion inhibitors. The strategic inclusion of the chlorophenyl group enhances the molecule's electronic properties and surface coverage, making its derivatives particularly promising for industrial applications.[5]

Part 1: The Mechanistic Underpinnings of Imidazole-Based Inhibition

The primary mechanism by which imidazole derivatives protect metals from corrosion is through the formation of a stable, passivating film on the metal surface.[1][6][7] This process is governed by the adsorption of the inhibitor molecules, which can occur through two main types of interactions: physisorption and chemisorption.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules.

  • Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate covalent bonding between the inhibitor and the metal. The lone pair electrons on the nitrogen atoms in the imidazole ring are donated to the vacant d-orbitals of the metal atoms (e.g., iron in steel), forming a stable coordinate bond.[1][7]

The aromatic nature of the imidazole and chlorophenyl rings also contributes significantly. The flat orientation of these rings allows for greater surface coverage, and the π-electrons can interact with the metal surface, further strengthening the adsorbed protective layer.[8] This adsorbed film acts as a physical barrier, isolating the metal from the corrosive environment (e.g., acidic or saline solutions) and slowing down both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions.[1]

G cluster_metal Metal Surface (e.g., Fe) cluster_inhibitor Inhibitor Molecule cluster_environment Corrosive Environment Metal Metal Atoms (Vacant d-orbitals) Barrier Formation of Protective Adsorption Film Metal->Barrier Inhibitor This compound Derivative (N atoms with lone pair electrons, π-systems) Inhibitor->Metal Chemisorption (Coordinate Bonding) Inhibitor->Barrier Agents Corrosive Agents (H₂O, Cl⁻, H⁺) Barrier->Agents Blocks Access to Surface

Caption: Mechanism of corrosion inhibition by imidazole derivatives.

Part 2: Synthesis of a Benzimidazole-Based Inhibitor

While this compound itself can be modified, a common and illustrative synthetic strategy involves creating a benzimidazole derivative, which shares the core functional imidazole ring. The synthesis of 2-(2-chlorophenyl)-1H-benzo[d]imidazole , a potent inhibitor, is achieved through a straightforward one-pot condensation reaction.[9] This method is efficient and scalable for laboratory research.

Protocol 2.1: Synthesis of 2-(2-chlorophenyl)-1H-benzo[d]imidazole

This protocol describes the reaction between o-phenylenediamine and 2-chlorobenzaldehyde.

Materials & Reagents:

  • o-phenylenediamine

  • 2-chlorobenzaldehyde

  • Ethanol (Solvent)

  • Deionized Water

Procedure:

  • Reactant Dissolution: In a round-bottom flask, dissolve an equimolar amount of o-phenylenediamine in ethanol.

  • Aldehyde Addition: To this solution, add an equimolar amount of 2-chlorobenzaldehyde.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: Upon completion of the reaction, add deionized water to the mixture to induce the precipitation of the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with water.

  • Purification: Purify the crude product by recrystallization from hot ethanol to obtain pure crystals of 2-(2-chlorophenyl)-1H-benzo[d]imidazole.[9]

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Caption: Workflow for the synthesis of a 2-(2-chlorophenyl)benzimidazole inhibitor.

Part 3: Protocols for Performance and Efficiency Evaluation

To validate the effectiveness of a newly synthesized inhibitor, a series of standardized tests must be conducted. These tests quantify the inhibitor's ability to protect a specific metal in a given corrosive environment.

Protocol 3.1: Weight Loss (Gravimetric) Method

This fundamental technique provides a direct measure of the corrosion rate and inhibitor efficiency.[10]

Procedure:

  • Coupon Preparation: Prepare metal coupons (e.g., mild steel, copper) of known dimensions. Polish the surfaces with progressively finer grades of abrasive paper, degrease with a solvent like acetone, dry, and record the initial weight accurately (to four decimal places).[11]

  • Immersion: Immerse one set of coupons in the corrosive solution (e.g., 1 M HCl) and another set in the same solution containing a specific concentration of the inhibitor.

  • Exposure: Maintain the solutions at a constant temperature for a predetermined period (e.g., 6, 24, or 48 hours).[12]

  • Cleaning and Re-weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (as per ASTM G1 standard), dry, and record the final weight.

  • Calculation:

    • Corrosion Rate (CR): Calculated from the weight loss, surface area, and immersion time.

    • Inhibition Efficiency (η%): Calculated using the formula: η% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with the inhibitor.

Protocol 3.2: Electrochemical Methods

Electrochemical tests offer rapid and detailed insights into the corrosion inhibition mechanism.[12] A standard three-electrode electrochemical cell is used, containing the metal coupon as the working electrode (WE), a platinum plate as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[4]

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The resulting polarization curve is used to determine the corrosion potential (E_corr) and corrosion current density (i_corr). A significant decrease in i_corr in the presence of the inhibitor indicates effective inhibition.[4] The shift in E_corr helps classify the inhibitor as anodic, cathodic, or mixed-type.[13]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of the system to the flow of alternating current at different frequencies. The data, often presented as a Nyquist plot, can be used to determine the charge transfer resistance (R_ct). A larger R_ct value in the presence of the inhibitor corresponds to slower corrosion and higher inhibition efficiency.[3][14]

Protocol 3.3: Surface Analysis

Visual and topographical analysis of the metal surface provides direct evidence of the protective film's formation and integrity.

  • Scanning Electron Microscopy (SEM): SEM imaging is used to compare the surface morphology of metal coupons exposed to the corrosive environment with and without the inhibitor. A smoother, less damaged surface is observed in the presence of an effective inhibitor.[10][15]

  • Atomic Force Microscopy (AFM): AFM provides high-resolution, three-dimensional surface topography, allowing for the quantitative measurement of surface roughness. A significant reduction in surface roughness indicates effective protection.[16]

G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Results A Synthesized Inhibitor B Metal Coupons C Corrosive Media (with and without Inhibitor) D Weight Loss Method (Gravimetric) C->D E Electrochemical Tests (PDP, EIS) C->E F Surface Analysis (SEM, AFM) C->F G Corrosion Rate & Inhibition Efficiency (%) D->G H Corrosion Current (icorr) & Charge Transfer Resistance (Rct) E->H I Surface Morphology & Roughness Data F->I

Caption: General workflow for evaluating corrosion inhibitor performance.

Part 4: Performance Data of Chlorophenyl-Imidazole Derivatives

Research has demonstrated the high efficiency of inhibitors derived from or related to this compound. The data underscores their potential for practical application.

Inhibitor CompoundMetalCorrosive MediumMax. Inhibition Efficiency (η%)ConcentrationReference
2-(2-chlorophenyl)-1H-Benzimidazole (CPBI)Copper0.5 M H₂SO₄92.3%5 mmol L⁻¹[13][15]
o-chlorophenyl-2-imidazoline (OCP2I)Mild Steel1 M HCl91.42%120 ppm[17][18]
o-chlorophenyl-2-imidazoline (OCP2I)Mild Steel0.5 M H₂SO₄84.55%200 ppm[17][18]
(E)-3-[2-(4-chlorophenyl)imidazo...]-1-mesitylprop-2-en-1-one (IMCH)Mild Steel1 M HCl87.59%1 mM[5]
Self-synthesized imidazole derivativeQ235 Carbon Steel3.5 wt.% NaCl (acidic)>73% (approx.)600 ppm[4]

Note: The efficiency of the self-synthesized imidazole derivative was inferred from the reduction in corrosion current density reported in the study.[4]

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of highly effective corrosion inhibitors. Derivatives based on this structure leverage the synergistic effects of the electron-rich imidazole ring and the bulky chlorophenyl group to form a robust, protective film on metal surfaces. The synthetic routes are often straightforward, and the resulting compounds have demonstrated high inhibition efficiencies for various metals in aggressive acidic and saline environments. By employing a systematic evaluation approach encompassing gravimetric, electrochemical, and surface analysis techniques, researchers can rigorously validate inhibitor performance and elucidate the underlying protection mechanisms, paving the way for their application in critical industrial processes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-(2-Chlorophenyl)imidazole. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary insights to navigate the common challenges associated with this synthesis, ensuring a higher success rate and purity in your experimental outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often incorporated into pharmacologically active molecules. However, its synthesis can be fraught with challenges, including low yields, the formation of persistent impurities, and purification difficulties. This guide will primarily focus on the most common synthetic route, the Debus-Radziszewski reaction, and provide actionable solutions to overcome its inherent obstacles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound, offering plausible causes and validated solutions.

Issue 1: Consistently Low or No Product Yield

Low yields are a frequent frustration in the multicomponent Debus-Radziszewski synthesis.[1] Several factors can be at play:

Potential Cause Underlying Rationale & Explanation Recommended Troubleshooting Steps
Suboptimal Reaction Temperature The formation of the imidazole ring is temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause degradation of reactants or the product.Systematically screen temperatures ranging from room temperature to a gentle reflux. For many imidazole syntheses, a moderate temperature of 60-80°C provides a good balance between reaction rate and product stability.[1]
Incorrect Stoichiometry The molar ratios of the three components—glyoxal, 2-chlorobenzaldehyde, and the ammonia source—are critical. An excess of the ammonia source, such as ammonium acetate, is often necessary to drive the reaction towards the imidazole product and minimize side reactions.Begin with a 1:1 molar ratio of glyoxal and 2-chlorobenzaldehyde, and use a significant excess of ammonium acetate (e.g., 5-10 equivalents). The ammonium acetate can also act as a catalyst by providing acetic acid in situ.
Poor Quality of Reagents Impurities in the starting materials, particularly the aldehyde, can interfere with the reaction and lead to the formation of side products. Glyoxal is often supplied as an aqueous solution and its concentration can vary.Use freshly distilled 2-chlorobenzaldehyde if possible. The concentration of the glyoxal solution should be accurately known.
Inefficient Mixing In a multi-component reaction, ensuring that all reactants are in close proximity is crucial for the reaction to proceed efficiently.Employ vigorous mechanical or magnetic stirring throughout the entire reaction period.
Issue 2: Presence of Significant Impurities in the Crude Product

The formation of side products is a common challenge that complicates purification and reduces the yield of the desired this compound.

Observed Impurity/Side Product Probable Cause & Identification Mitigation & Prevention Strategies
Unreacted 2-Chlorobenzaldehyde Incomplete reaction. This can be identified by TLC, where the aldehyde will have a different Rf value than the more polar imidazole product.Increase the reaction time and/or temperature. Ensure an adequate excess of the ammonia source is used. A work-up involving a sodium bisulfite wash can help remove unreacted aldehyde.
Oxazole Formation A common competing reaction pathway in the Debus-Radziszewski synthesis. Oxazoles are isomeric with imidazoles and can be difficult to separate.Maintain alkaline or neutral reaction conditions. Using a large excess of ammonia helps to favor the formation of the diimine intermediate required for imidazole synthesis over the pathway leading to oxazoles.[1]
Polymeric or Tar-like Substances Can result from the self-condensation of glyoxal or 2-chlorobenzaldehyde under harsh reaction conditions (e.g., high temperatures or strong acids).Control the reaction temperature carefully. Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
Bis-imidazole Species Over-reaction or side reactions with glyoxal can potentially lead to the formation of bis-imidazole species.Optimize the stoichiometry of the reactants to avoid an excess of glyoxal relative to the aldehyde and ammonia source.
Issue 3: Difficulty in Product Purification

This compound is a polar compound, which can present challenges during isolation and purification.

Purification Challenge Underlying Issue & Explanation Recommended Solutions
Product "Oiling Out" During Recrystallization The compound is melting in the hot solvent or is too soluble for crystallization to occur upon cooling. This is common with polar compounds.Use a solvent pair for recrystallization. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethanol or methanol) and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes turbid. Allow to cool slowly. Alternatively, try cooling the solution to a lower temperature (e.g., in a freezer).[2]
Co-elution with Impurities During Column Chromatography The polarity of the product and impurities are too similar for effective separation with the chosen eluent system.Use a gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. Adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent can improve the peak shape and separation of basic compounds like imidazoles on silica gel.[3]
Streaking or Tailing on TLC and Column The polar imidazole can interact strongly with the acidic silica gel, leading to poor chromatographic behavior.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine. Alternatively, use a different stationary phase such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is the role of glacial acetic acid in the Debus-Radziszewski synthesis?

A1: Glacial acetic acid often serves as the solvent and can also act as a catalyst. It facilitates the formation of the diimine intermediate from glyoxal and ammonia. However, in some cases, it can lead to the acetylation of primary or secondary amine functionalities if they are present in the starting materials.[4]

Q2: Can I use a different source of ammonia instead of ammonium acetate?

A2: Yes, other ammonia sources like ammonium hydroxide or bubbling ammonia gas through the reaction mixture can be used. However, ammonium acetate is often preferred because it is a convenient solid and also provides a buffering effect.

Q3: Is microwave-assisted synthesis a viable option for preparing this compound?

A3: Microwave-assisted synthesis can be an excellent alternative to conventional heating. It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles due to efficient and uniform heating.[5][6][7]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The product, being more polar, will have a lower Rf value than the starting 2-chlorobenzaldehyde. The reaction is complete when the aldehyde spot is no longer visible.

Q5: What are the key safety precautions I should take during this synthesis?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 2-chlorobenzaldehyde is a corrosive liquid and should be handled with care.[8][9] Glyoxal is a suspected mutagen and can cause skin and eye irritation.[10][11]

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of this compound

This protocol is a standard method for the synthesis of 2-substituted imidazoles and has been adapted for the specific target compound.

Materials:

  • 2-Chlorobenzaldehyde

  • Glyoxal (40% solution in water)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzaldehyde (1 equivalent), glyoxal (40% solution, 1 equivalent), and a significant excess of ammonium acetate (5-10 equivalents).

  • Solvent Addition: Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

    • Alternatively, for higher purity, perform column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

Protocol 2: Van Leusen Synthesis of this compound (Alternative Route)

The Van Leusen imidazole synthesis is a powerful alternative that involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[5][12]

Materials:

  • 2-Chlorobenzaldehyde

  • Ammonia (e.g., 7N solution in methanol) or a primary amine

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate

  • Methanol

  • Dichloromethane

Procedure:

  • Imine Formation (in situ): In a round-bottom flask, dissolve 2-chlorobenzaldehyde (1 equivalent) and an excess of the ammonia source (e.g., 7N ammonia in methanol, 2-3 equivalents) in methanol. Stir at room temperature for 30-60 minutes to form the aldimine in situ.

  • Cycloaddition: Add TosMIC (1 equivalent) and potassium carbonate (2-3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizing the Process

Debus-Radziszewski Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 2-Chlorobenzaldehyde D Mix & Heat (Glacial Acetic Acid) A->D B Glyoxal B->D C Ammonium Acetate C->D E Quench with Ice Water D->E Reaction Mixture F Neutralize (NaHCO3) E->F G Extract (Ethyl Acetate) F->G H Dry & Concentrate G->H I Recrystallization or Column Chromatography H->I Crude Product J Pure this compound I->J

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckTemp Is Temperature Optimized? Start->CheckTemp CheckStoich Is Stoichiometry Correct? CheckTemp->CheckStoich Yes OptimizeTemp Screen Temperatures (e.g., 60-100°C) CheckTemp->OptimizeTemp No CheckPurity Are Reagents Pure? CheckStoich->CheckPurity Yes AdjustStoich Increase Ammonium Acetate (5-10 eq.) CheckStoich->AdjustStoich No CheckTime Is Reaction Time Sufficient? CheckPurity->CheckTime Yes PurifyReagents Purify Aldehyde CheckPurity->PurifyReagents No IncreaseTime Increase Reaction Time & Monitor by TLC CheckTime->IncreaseTime No Success Yield Improved OptimizeTemp->Success AdjustStoich->Success PurifyReagents->Success IncreaseTime->Success

Caption: A decision tree to troubleshoot low product yield in the synthesis.

References

Technical Support Center: Optimizing the Synthesis of 2-(2-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 2-(2-Chlorophenyl)imidazole. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common issues, and provide actionable, field-tested advice to streamline your synthetic workflow.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key building block in the production of various pharmaceuticals, is most commonly achieved through the condensation of 2-chlorobenzaldehyde with glyoxal and ammonia, a variation of the Radziszewski reaction. While seemingly straightforward, this reaction is often plagued by issues such as low yields, the formation of difficult-to-remove impurities, and inconsistent results. This guide will provide a systematic approach to identifying and resolving these challenges.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during the synthesis and offers detailed, evidence-based solutions.

Problem 1: Consistently Low Yield of this compound

Question: My synthesis of this compound is consistently resulting in yields below 40%. I am reacting 2-chlorobenzaldehyde with glyoxal and ammonium hydroxide. What are the most likely causes and how can I improve the yield?

Answer: Persistently low yields in this synthesis often stem from suboptimal reaction conditions and the purity of your starting materials. Let's break down the key factors and how to address them.

1. Purity of 2-Chlorobenzaldehyde:

The primary culprit for low yields is often the presence of 2-chlorobenzoic acid as an impurity in your 2-chlorobenzaldehyde starting material. The aldehyde is susceptible to air oxidation, and even small amounts of the corresponding carboxylic acid can interfere with the reaction.

  • The Chemistry Behind the Problem: The acidic proton of the carboxylic acid can protonate the ammonia, reducing the concentration of the free base necessary for the initial condensation with glyoxal to form the diimine intermediate. This effectively stalls the reaction pathway.

  • Solution:

    • Purity Check: Before starting the reaction, check the purity of your 2-chlorobenzaldehyde using techniques like NMR or GC-MS.

    • Purification: If significant amounts of 2-chlorobenzoic acid are present, purify the aldehyde by distillation or by washing an ethereal solution of the aldehyde with a saturated sodium bicarbonate solution, followed by drying and solvent removal.

    • Fresh is Best: Use freshly opened or recently purified 2-chlorobenzaldehyde for the best results.

2. Reaction Stoichiometry and Order of Addition:

The molar ratios of the reactants are critical. An excess of ammonia is generally required to drive the reaction forward and to act as the base.

  • Recommended Stoichiometry: A common starting point is a 1:1.2:10 ratio of 2-chlorobenzaldehyde:glyoxal:ammonia. However, this may require optimization for your specific setup.

  • Order of Addition: The order in which you mix the reagents can influence the formation of side products. A recommended procedure is to add the 2-chlorobenzaldehyde to a solution of glyoxal and a large excess of ammonium hydroxide. This ensures that the aldehyde is introduced into an environment rich in the other reactants, promoting the desired condensation.

3. Temperature Control:

The reaction is typically exothermic. Uncontrolled temperature increases can lead to the formation of polymeric side products and degradation of the desired product.

  • Optimal Temperature Range: Maintain the reaction temperature between 20-30°C. Using an ice bath to control the initial exotherm upon addition of the aldehyde is highly recommended.

  • Monitoring: Continuously monitor the internal temperature of the reaction vessel.

4. Reaction Time:

Insufficient reaction time can lead to incomplete conversion, while excessively long reaction times can promote the formation of byproducts.

  • Monitoring Progress: Track the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase for this analysis is a 7:3 mixture of hexane and ethyl acetate. The disappearance of the 2-chlorobenzaldehyde spot indicates the reaction is nearing completion.

  • Typical Duration: Reactions are often complete within 2-4 hours, but this should be confirmed by TLC analysis.

Experimental Protocol: Optimized Synthesis of this compound

Step Procedure
1 To a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add 40% aqueous glyoxal (17.3 g, 0.12 mol) and 28% aqueous ammonium hydroxide (100 mL, ~1.5 mol).
2 Cool the mixture to 10-15°C using an ice bath.
3 Slowly add freshly purified 2-chlorobenzaldehyde (14.1 g, 0.1 mol) dropwise to the stirred mixture over 30 minutes, ensuring the internal temperature does not exceed 30°C.
4 After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by TLC until the 2-chlorobenzaldehyde is consumed.
5 Upon completion, cool the mixture in an ice bath for 30 minutes to precipitate the product.
6 Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).
7 Dry the product under vacuum at 50°C to a constant weight. The expected yield of this compound should be in the range of 70-85%.
Problem 2: Formation of a Persistent Oily Impurity During Product Isolation

Question: After the reaction, I'm left with a crude product that is an oil or a sticky solid, making it difficult to purify by crystallization. What is this impurity and how can I remove it?

Answer: The formation of an oily or resinous material is a common issue and is often due to the presence of polymeric byproducts or unreacted starting materials.

1. Identifying the Impurity:

The primary non-polar impurity is often unreacted 2-chlorobenzaldehyde. Polymeric materials can also form, especially if the reaction temperature was not well-controlled.

2. Purification Strategy: Acid-Base Extraction

A highly effective method for purifying this compound from non-basic impurities is through acid-base extraction. The imidazole moiety is basic and can be protonated to form a water-soluble salt, while the non-basic impurities will remain in the organic phase.

Experimental Protocol: Purification by Acid-Base Extraction

Step Procedure
1 Dissolve the crude product in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
2 Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid. Shake the funnel vigorously and then allow the layers to separate.
3 The protonated this compound will move into the aqueous layer. Drain the aqueous layer and save it. The organic layer, containing unreacted aldehyde and other non-basic impurities, can be discarded.
4 Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
5 Cool the aqueous layer in an ice bath and slowly add a concentrated solution of sodium hydroxide or ammonium hydroxide with stirring until the pH is basic (pH > 9). The this compound will precipitate as a solid.
6 Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.

Workflow for Purification

G cluster_0 Purification Workflow Crude Crude Product (Imidazole + Impurities) Dissolve Dissolve in Organic Solvent (e.g., DCM) Crude->Dissolve Extract Extract with 1 M HCl Dissolve->Extract Separate Separate Layers Extract->Separate Aqueous Aqueous Layer (Protonated Imidazole) Separate->Aqueous Desired Product Organic Organic Layer (Impurities) Separate->Organic Waste Wash Wash Aqueous Layer with Fresh Organic Solvent Aqueous->Wash Basify Basify Aqueous Layer (e.g., NaOH) Wash->Basify Precipitate Precipitate Pure Imidazole Basify->Precipitate Filter Filter and Dry Precipitate->Filter Pure Pure this compound Filter->Pure

Caption: Acid-base extraction workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Radziszewski imidazole synthesis?

A1: The Radziszewski synthesis is a multi-step reaction. In this specific case, it involves the following key steps:

  • Diimine Formation: Glyoxal reacts with two equivalents of ammonia to form a diimine intermediate.

  • Nucleophilic Attack: The 2-chlorobenzaldehyde is attacked by the diimine.

  • Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to form the imidazole ring.

  • Oxidation: An oxidation step, often facilitated by air or another oxidant present in the reaction mixture, leads to the final aromatic imidazole product.

Reaction Mechanism Overview

G cluster_1 Radziszewski Synthesis Mechanism Glyoxal Glyoxal Diimine Diimine Intermediate Glyoxal->Diimine + 2 NH3 Ammonia Ammonia Ammonia->Diimine Adduct Nucleophilic Adduct Diimine->Adduct + Aldehyde Aldehyde 2-Chlorobenzaldehyde Aldehyde->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Cyclization Dehydrated Dehydrated Intermediate Cyclized->Dehydrated - H2O Product This compound Dehydrated->Product Oxidation

Caption: Simplified mechanism of imidazole formation.

Q2: Can I use a different base instead of ammonium hydroxide?

A2: Ammonium hydroxide serves a dual role in this reaction: it is both the source of nitrogen for the imidazole ring and the base. While other bases could be used to catalyze the condensation, ammonia is essential as a reactant. Therefore, using a different base is not recommended as it would fundamentally alter the course of the reaction.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, other methods exist, though the Radziszewski synthesis is often favored for its operational simplicity and the availability of starting materials. Alternative routes include:

  • From 2-chloro-α-aminoacetophenone: This involves the reaction of the corresponding α-amino ketone with a source of the remaining carbon and nitrogen atoms of the imidazole ring.

  • Metal-catalyzed cross-coupling reactions: These methods can be used to construct the imidazole ring or to introduce the 2-chlorophenyl group onto a pre-existing imidazole core. However, these methods often require more expensive catalysts and starting materials.

Q4: What are the key safety precautions for this synthesis?

A4:

  • 2-Chlorobenzaldehyde: This compound is a skin and eye irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ammonium Hydroxide: This is a corrosive and volatile solution. It can cause severe skin burns and eye damage, and its vapors are irritating to the respiratory system. Always work with concentrated ammonium hydroxide in a fume hood.

  • Glyoxal: This compound is a mutagen and should be handled with care. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Imidazole Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole ring formation. Instead of a rigid protocol, you will find a dynamic resource that addresses common challenges with in-depth explanations and actionable solutions, grounded in established chemical principles.

Section 1: Understanding the Core Chemistry - Common Synthetic Routes

The synthesis of imidazoles can be approached through various named reactions, each with its own set of advantages and potential pitfalls. Understanding the mechanism is the first step in effective troubleshooting.

  • Debus-Radziszewski Synthesis: A classic and versatile method involving the reaction of a dicarbonyl compound, an aldehyde, and ammonia. While robust, it can suffer from side-product formation, particularly with unsymmetrical dicarbonyls.

  • Wallach Synthesis: This method involves the reaction of an N,N'-disubstituted oxamide with phosphorus pentachloride, followed by reduction. It is particularly useful for synthesizing 1-substituted imidazoles but requires harsh reagents.

  • Marckwald Synthesis: The reaction between an α-aminoketone and a cyanate or a similar reagent. This method offers good control over substituent patterns but may require the synthesis of specific starting materials.

  • Modern Catalyzed Approaches: Many contemporary methods utilize transition metal catalysts (e.g., copper, palladium) to achieve milder reaction conditions and broader substrate scope. Catalyst selection, ligand choice, and reaction atmosphere are critical parameters.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section addresses specific problems you might encounter during your imidazole synthesis experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I have set up my Debus-Radziszewski synthesis according to a literature procedure, but I am observing very low to no formation of the desired imidazole product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in a Debus-Radziszewski synthesis is a common issue that can often be traced back to a few key factors.

Causality and Troubleshooting Steps:

  • Purity of Reagents: The purity of your starting materials, especially the aldehyde, is critical. Aldehydes are prone to oxidation to carboxylic acids, which can inhibit the reaction.

    • Actionable Solution: Check the purity of your aldehyde by NMR or GC-MS. If necessary, purify the aldehyde by distillation or flash chromatography immediately before use.

  • Ammonia Source and Concentration: The source and concentration of ammonia are crucial. Using aqueous ammonia can introduce excess water, which may not be favorable for all substrates. Anhydrous ammonia sources, such as ammonium acetate or ammonium chloride, often provide better results.

    • Actionable Solution: If using aqueous ammonia, try switching to ammonium acetate. The acetate anion can also act as a mild base to facilitate the reaction.

  • Reaction Temperature: The condensation reactions involved in imidazole formation are often temperature-sensitive.

    • Actionable Solution: Experiment with a temperature gradient. Start at a lower temperature and gradually increase it. For many standard syntheses, a temperature range of 80-120 °C is optimal.

  • Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and solubility of intermediates.

    • Actionable Solution: If the reaction is sluggish in a non-polar solvent, consider switching to a more polar aprotic solvent like DMF or DMSO. Conversely, if side reactions are an issue, a less polar solvent might be beneficial.

Issue 2: Formation of Multiple Products and Purification Challenges

Question: My reaction to synthesize a 2,4-disubstituted imidazole is yielding a mixture of regioisomers, making purification by column chromatography extremely difficult. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a classic challenge in imidazole synthesis, particularly when using unsymmetrical dicarbonyl compounds.

Causality and Troubleshooting Steps:

  • Mechanism and Steric Hindrance: The initial condensation between the dicarbonyl and ammonia can occur at either carbonyl group. The subsequent reaction with the aldehyde determines the final substitution pattern. The regioselectivity is often governed by the steric and electronic properties of the substituents on the dicarbonyl.

    • Actionable Solution: Modify your dicarbonyl substrate to introduce a sterically bulky group adjacent to one of the carbonyls. This can direct the initial nucleophilic attack of ammonia to the less hindered carbonyl, favoring the formation of one regioisomer.

  • Catalyst-Controlled Regioselectivity: In modern synthetic approaches, the choice of catalyst and ligand can play a pivotal role in directing the regioselectivity.

    • Actionable Solution: For copper-catalyzed syntheses, for example, employing a bulky N-heterocyclic carbene (NHC) ligand can enhance the formation of the less sterically hindered product.

  • Protecting Group Strategy: If modifying the substrates or catalyst is not feasible, a protecting group strategy can be employed.

    • Actionable Solution: Temporarily protect one of the functional groups on your starting material that might be interfering with the desired reaction pathway. After the imidazole core is formed, the protecting group can be removed.

Issue 3: Catalyst Deactivation in Metal-Catalyzed Syntheses

Question: I am attempting a copper-catalyzed imidazole synthesis, but the reaction stalls after partial conversion. I suspect catalyst deactivation. What could be the cause and how can I prevent it?

Answer: Catalyst deactivation is a frequent problem in transition metal-catalyzed reactions. Understanding the potential causes is key to maintaining catalytic activity.

Causality and Troubleshooting Steps:

  • Atmosphere and Oxidative Deactivation: Many transition metal catalysts, particularly in their lower oxidation states (e.g., Cu(I)), are sensitive to oxygen. Exposure to air can lead to oxidation and deactivation of the catalyst.

    • Actionable Solution: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents and employ Schlenk line techniques if necessary.

  • Inhibiting Functional Groups on Substrates: Certain functional groups on your starting materials can coordinate strongly to the metal center and act as catalyst poisons. Common culprits include thiols and some nitrogen-containing heterocycles.

    • Actionable Solution: Review the functional groups present on your substrates. If a potential inhibitor is identified, consider using a protecting group strategy to mask it during the reaction.

  • Ligand Dissociation or Decomposition: The ligand plays a crucial role in stabilizing the active catalytic species. Ligand dissociation or decomposition at elevated temperatures can lead to catalyst deactivation.

    • Actionable Solution: Screen a variety of ligands to find one that is more robust under your reaction conditions. Bidentate or pincer-type ligands often offer greater stability.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for a typical Debus-Radziszewski imidazole synthesis?

A1: There is no single "best" solvent, as the optimal choice depends on the specific substrates. However, polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often good starting points due to their ability to dissolve the various reactants and intermediates. For some reactions, alcohols like ethanol or even water can be effective. It is recommended to perform small-scale solvent screening to determine the best option for your particular system.

Q2: How can I improve the yield of the Marckwald synthesis?

A2: The Marckwald synthesis is sensitive to the reactivity of the cyanate or equivalent reagent. Ensure that this reagent is fresh and of high purity. The reaction is also often favored by slightly acidic conditions to facilitate the initial condensation. A small amount of a mild acid catalyst, such as acetic acid, can sometimes improve the reaction rate and yield.

Q3: Are there any green chemistry alternatives for imidazole synthesis?

A3: Yes, significant research has been dedicated to developing more environmentally friendly methods for imidazole synthesis. These include:

  • Microwave-assisted synthesis: This can dramatically reduce reaction times and often allows for the use of less hazardous solvents.

  • Use of heterogeneous catalysts: Solid-supported catalysts can be easily recovered and reused, reducing waste.

  • Solvent-free reactions: In some cases, the reactants can be heated together without a solvent, leading to a more atom-economical process.

Section 4: Experimental Protocols and Data

Protocol: General Procedure for a Microwave-Assisted Debus-Radziszewski Synthesis
  • In a 10 mL microwave reaction vessel, combine the dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).

  • Add the chosen solvent (e.g., 3 mL of ethanol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120 °C) for the specified time (e.g., 10-30 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave Irradiation
Reaction Time 4-24 hours10-30 minutes
Typical Yield 60-80%75-95%
Energy Consumption HighLow
Side Products Often observedGenerally reduced

Section 5: Visualizing Workflows and Mechanisms

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed reagent_purity Check Reagent Purity Especially Aldehyde start->reagent_purity Step 1 ammonia_source Evaluate Ammonia Source Aqueous vs. Anhydrous reagent_purity->ammonia_source If no improvement success Yield Improved reagent_purity->success Issue Resolved temperature Optimize Temperature Run Temperature Gradient ammonia_source->temperature If no improvement ammonia_source->success Issue Resolved solvent Screen Solvents Polar vs. Non-polar temperature->solvent If no improvement temperature->success Issue Resolved solvent->success Issue Resolved

Caption: A decision tree for troubleshooting low product yield.

Diagram 2: Simplified Debus-Radziszewski Mechanism

debus_radziszewski dicarbonyl Dicarbonyl intermediate1 Diaminoketone Intermediate dicarbonyl->intermediate1 aldehyde Aldehyde intermediate2 Dihydroimidazole aldehyde->intermediate2 ammonia Ammonia (2 eq.) ammonia->intermediate1 intermediate1->intermediate2 product Imidazole Product intermediate2->product Oxidation

Caption: A simplified mechanism for the Debus-Radziszewski synthesis.

Technical Support Center: Purification of Crude 2-(2-Chlorophenyl)imidazole by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from our Senior Application Scientists.

Welcome to the technical support center for the purification of 2-(2-Chlorophenyl)imidazole. This guide is designed for researchers, medicinal chemists, and process development professionals who require a high-purity final compound. We will explore the nuances of recrystallization for this specific molecule, moving beyond a simple protocol to address the common challenges and questions that arise in the laboratory.

The fundamental principle of recrystallization is based on the differential solubility of a compound in a solvent at varying temperatures.[1][2] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[1][3][4] Upon slow cooling, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, while impurities ideally remain dissolved in the surrounding solution (the mother liquor).[2][3][5]

This guide provides both a standard operating protocol and an extensive troubleshooting section to help you navigate the complexities of obtaining crystalline, high-purity this compound.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the standard procedure for purifying crude this compound. It includes solvent screening and methodologies for both single-solvent and mixed-solvent systems.

Part 1: Solvent System Selection

Finding the right solvent is the most critical step for a successful recrystallization.[1][6] A systematic screening is highly recommended.

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Screening: To each tube, add ~0.5 mL of a different test solvent from the table below.

  • Room Temperature Test: Agitate the tubes at room temperature. A suitable solvent should not dissolve the compound or dissolve it only sparingly.[1] If the compound dissolves completely, that solvent is unsuitable as a primary recrystallization solvent but may be useful as the "good" solvent in a mixed-solvent pair.

  • Hot Test: Gently heat the tubes that did not show complete dissolution. Add the solvent dropwise until the solid just dissolves at the solvent's boiling point.[4]

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a good quantity of crystalline precipitate is a strong candidate.

Table 1: Common Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Notes
Water 100 High May be a good anti-solvent (or "bad" solvent) for imidazole derivatives.[7]
Ethanol 78 High Often a good choice for recrystallizing imidazole derivatives.[8][9][10]
Isopropanol 82 Medium-High A common alternative to ethanol.
Acetone 56 Medium-High Can be effective, but its low boiling point requires careful handling.
Ethyl Acetate 77 Medium A versatile solvent for a range of polarities.
Toluene 111 Low Good for less polar compounds; high boiling point.[7]

| Hexane/Heptane | ~69 / ~98 | Low | Typically used as an anti-solvent ("bad" solvent).[7] |

Part 2: The Recrystallization Workflow

The following diagram illustrates the decision-making process and general workflow for recrystallization.

RecrystallizationWorkflow cluster_prep Preparation cluster_decision Method Selection cluster_single Single-Solvent Method cluster_mixed Mixed-Solvent Method cluster_final Isolation Start Crude this compound Screen Perform Solvent Screening (Part 1) Start->Screen Decision Good Single Solvent Found? Screen->Decision DissolveSingle Dissolve crude in minimum boiling solvent Decision->DissolveSingle Yes DissolveMixed Dissolve crude in minimum hot 'good' solvent Decision->DissolveMixed No HotFiltSingle Hot Filtration (if needed) DissolveSingle->HotFiltSingle CoolSingle Slowly cool to form crystals HotFiltSingle->CoolSingle Isolate Collect crystals by vacuum filtration CoolSingle->Isolate AddAnti Add hot 'bad' solvent dropwise until cloudy DissolveMixed->AddAnti Clarify Add 1-2 drops 'good' solvent to clarify AddAnti->Clarify CoolMixed Slowly cool to form crystals Clarify->CoolMixed CoolMixed->Isolate Wash Wash with ice-cold solvent Isolate->Wash Dry Dry crystals under vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for single- and mixed-solvent recrystallization.

Step-by-Step Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen "good" solvent in small portions while heating the mixture to boiling (using a steam bath or hot plate). Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional but recommended): To remove insoluble impurities (like charcoal or dust), perform a hot gravity filtration. Use a pre-heated stemless funnel and fluted filter paper to prevent the product from crystallizing prematurely in the funnel.[11][12]

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]

    • Mixed Solvent: To the hot solution of the compound in the "good" solvent, add the "bad" solvent (anti-solvent) dropwise and with swirling, keeping the solution hot.[13][14] Continue adding until a faint cloudiness persists. Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[14][15] Now, allow it to cool as described for the single-solvent method.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent (or the mixed-solvent mixture) to rinse away any remaining mother liquor.[3][11]

  • Drying: Continue pulling air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry completely in a vacuum oven.

Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the recrystallization process.

Troubleshooting cluster_problems Common Problems cluster_solutions Potential Solutions P1 Problem: Oiling Out (Liquid forms instead of solid) S1a Re-heat and add more 'good' solvent P1->S1a S1b Slow down the cooling rate P1->S1b S1c Change the solvent system P1->S1c P2 Problem: No Crystals Form S2a Scratch inner wall of flask with a glass rod P2->S2a S2b Add a seed crystal P2->S2b S2c Boil off some solvent to concentrate P2->S2c P3 Problem: Low Yield S3a Ensure minimum hot solvent was used P3->S3a S3b Cool thoroughly in an ice bath P3->S3b S3c Wash crystals only with ICE-COLD solvent P3->S3c P4 Problem: Product Still Impure S4a Ensure slow cooling was performed P4->S4a S4b Perform a second recrystallization P4->S4b S4c Use activated charcoal for colored impurities P4->S4c

Caption: A decision tree for common recrystallization issues.

Troubleshooting Q&A

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of a solid crystal lattice.[6] This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated and cools too quickly.[11]

  • Primary Cause: The concentration of the solute is too high, causing it to separate from the solution above its melting point.

  • Solutions:

    • Increase Solvent Volume: Re-heat the solution to boiling and add more of the "good" solvent until the oil fully redissolves. Then, attempt to cool the more dilute solution slowly.[11]

    • Slow Down Cooling: Rapid cooling favors oil formation.[11] Allow the flask to cool to room temperature on the benchtop, perhaps insulated with a cloth, before moving it to an ice bath.

    • Re-evaluate Solvent System: The chosen solvent may be inappropriate. Try a solvent with a lower boiling point or adjust the ratios in a mixed-solvent system.

Q2: The solution has cooled completely, but no crystals have formed. How can I induce crystallization?

A2: This is a common issue where a stable, supersaturated solution has formed. The system needs a small energy input or a template to begin the process of nucleation (the initial formation of crystals).

  • Primary Cause: A kinetic barrier is preventing the molecules from arranging into a crystal lattice.

  • Solutions:

    • Scratch the Flask: Use a clean glass rod to gently scratch the inside of the flask at the surface of the solution.[6][11] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This provides a perfect template for other molecules to crystallize onto.[6][11]

    • Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.[11]

Q3: My final yield of pure product is very low. What went wrong?

A3: A low yield can result from several procedural errors throughout the recrystallization process.

  • Potential Causes & Solutions:

    • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling. Solution: Always use the minimum amount of boiling solvent necessary for complete dissolution.[5]

    • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities. Solution: Use a stemless funnel and pre-heat the funnel and receiving flask with hot solvent before filtering.[11][12]

    • Incomplete Crystallization: Not cooling the solution sufficiently will leave product in the solution. Solution: After cooling to room temperature, always place the flask in an ice bath for at least 30 minutes to maximize precipitation.[11]

    • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product. Solution: Wash the crystals with a minimal amount of ice-cold solvent.[3]

Q4: The purity of my recrystallized this compound is still not satisfactory. How can I improve it?

A4: Low purity after a single recrystallization can occur if impurities are trapped within the crystals or if the chosen solvent co-crystallizes with your product.

  • Potential Causes & Solutions:

    • Rapid Crystal Growth: Cooling the solution too quickly can trap impurities within the crystal lattice. Solution: Always allow the solution to cool slowly and undisturbed. This allows for the formation of larger, purer crystals.[1][5]

    • Highly Impure Starting Material: If the crude material is extremely impure, a single recrystallization may not be sufficient. Solution: Perform a second recrystallization on the obtained product.

    • Colored Impurities: If your final product has a persistent color, it is likely due to highly conjugated impurities. Solution: Before crystallization, treat the hot solution with a small amount of activated charcoal and perform a hot filtration to remove the colored impurities.[2][11]

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in my crude this compound? A: Impurities typically stem from the synthetic route. Common impurities can include unreacted starting materials (e.g., 2-chlorobenzaldehyde, glyoxal derivatives), reagents, and side-products from the reaction, such as isomeric imidazoles or over-reaction products.[16]

Q: Why is a mixed-solvent system sometimes better than a single solvent? A: It can be difficult to find a single solvent that has the ideal solubility properties (poorly soluble when cold, highly soluble when hot).[5] A mixed-solvent system provides much greater flexibility. By carefully adjusting the ratio of a "good" solvent (in which the compound is soluble) and a "bad" anti-solvent (in which it is insoluble), you can fine-tune the solubility to the precise point needed for effective crystallization.[13][15]

Q: Can I put my hot solution directly into an ice bath to speed things up? A: This is strongly discouraged. Rapid cooling leads to the formation of very small crystals that can trap impurities and are often difficult to filter.[6] Slow, gradual cooling is essential for growing large, pure crystals.[1][5]

References

Technical Support Center: Debus-Radziszewski Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Debus-Radziszewski imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile multicomponent reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction outcomes and troubleshoot low yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Debus-Radziszewski reaction is consistently resulting in low yields. What are the primary factors I should investigate?

Low yields in the Debus-Radziszewski synthesis, a condensation reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia, are a frequent challenge.[1] Several critical parameters can influence the reaction's efficiency. A systematic approach to troubleshooting is essential for identifying the root cause.

Core Areas for Investigation:

  • Side Reactions: The formation of byproducts is a common culprit for diminished yields.[1] Under certain conditions, an oxazole can form as a significant byproduct.[2] The key is to favor the kinetic and thermodynamic pathways leading to the desired imidazole.

  • Reaction Conditions: Traditional protocols often call for high temperatures and prolonged reaction times, which can lead to the degradation of both reactants and the imidazole product.[1]

  • Solubility of Starting Materials: The intimate mixing of the three components (dicarbonyl, aldehyde, and ammonia source) is crucial. Poor solubility of any reactant in the chosen solvent will impede the reaction rate and negatively impact the yield.[1]

  • Stoichiometry: The molar ratios of the reactants are paramount for driving the reaction towards completion and minimizing side products.[1]

Q2: How can I optimize the reaction conditions to favor imidazole formation and increase my yield?

Optimizing the reaction environment is a critical step in boosting your yields. This involves a careful balance of temperature, reactant concentration, and potentially the use of a catalyst.

Troubleshooting & Optimization Strategies:

  • Temperature Optimization: A systematic variation of the reaction temperature can reveal the optimal point that balances a reasonable reaction rate with product stability. For instance, in the synthesis of 4(5)-(3-pyridyl)imidazole, the optimal temperature was identified as 160°C.[1] Begin with the temperature cited in a relevant literature procedure and then screen temperatures in increments of 10-20°C above and below that point.

  • Adjusting Reactant Stoichiometry: Experimenting with the molar ratios of your starting materials is a high-impact optimization strategy. It is common practice to use an excess of the ammonia source, such as ammonium acetate, to push the equilibrium towards the formation of the diimine intermediate.[1]

  • Catalysis: The introduction of a catalyst can dramatically improve yields and reduce reaction times. A variety of catalysts have been successfully employed:

    • Lactic Acid: This biodegradable catalyst has been shown to be highly effective. In one study, the use of 1 ml of lactic acid with 2.5 mmol of ammonium acetate resulted in a 92% yield.[3]

    • DABCO (1,4-diazabicyclo[2.2.2]octane): This amine-based catalyst has been used to achieve high yields (92%) in t-butanol at 60–65°C over 12 hours.[3]

    • Low-Melting Mixture (Urea–ZnCl₂): This eutectic solvent can also act as a catalyst, providing excellent yields and the advantage of being reusable.[3][4]

  • Microwave-Assisted Synthesis: Microwave irradiation offers a significant advantage over conventional heating by enabling rapid and uniform heating of the reaction mixture. This can lead to drastically reduced reaction times and often improved yields.[3]

Q3: I suspect side reactions are consuming my starting materials. What are the common byproducts and how can I minimize their formation?

The primary side product of concern in the Debus-Radziszewski reaction is the corresponding oxazole.[2] The formation of this and other impurities often arises from sub-optimal reaction conditions.

Minimizing Side Product Formation:

  • Control of Acidity: The pH of the reaction medium can influence the reaction pathway. While acidic conditions are often necessary to catalyze imine formation, excessively harsh acids can promote side reactions. If using a solvent like acetic acid, ensure that the amount is catalytic rather than stoichiometric, unless it is intended as the solvent.[5]

  • Ammonia Source: The choice and excess of the ammonia source are critical. Ammonium acetate is widely used as it also acts as a buffer. A sufficient excess of the ammonia source helps to ensure the complete conversion of the dicarbonyl to the diimine intermediate, which is a key step in the imidazole synthesis pathway.[6][7]

Experimental Protocols

General Protocol for the Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol provides a general starting point for the synthesis of a trisubstituted imidazole. It should be adapted and optimized for specific substrates.

Materials:

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Ammonium acetate (2.5 - 10 eq)

  • Solvent (e.g., glacial acetic acid, ethanol, or solvent-free)

  • Catalyst (optional, e.g., lactic acid, DABCO)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2-dicarbonyl compound, the aldehyde, and ammonium acetate.

  • Add the chosen solvent (if applicable) and the catalyst (if used).

  • Heat the reaction mixture to the desired temperature (e.g., reflux or 160°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

  • Upon completion of the reaction (disappearance of the limiting reagent), allow the mixture to cool to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration.

  • If the product remains in solution, the solvent may need to be removed under reduced pressure.

  • The crude product is then purified by an appropriate method, such as recrystallization or column chromatography.

Data Presentation

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneGlacial Acetic AcidReflux542[8]
Lactic AcidNone160Not Specified92[3]
DABCOt-Butanol60-651292[3]
Urea-ZnCl₂NoneNot SpecifiedNot SpecifiedExcellent[3][4]

Table 1: Comparison of Catalytic Systems for the Debus-Radziszewski Reaction. This table summarizes the reported yields for the synthesis of trisubstituted imidazoles under various catalytic conditions.

Visualizing the Reaction and Troubleshooting

The Debus-Radziszewski Reaction Mechanism

The reaction is generally understood to proceed in two main stages.[6] First, the 1,2-dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde to form the imidazole ring.[6][7]

Debus_Radziszewski_Mechanism Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine Condensation Aldehyde Aldehyde Imidazole Imidazole Product Aldehyde->Imidazole Ammonia 2x Ammonia Ammonia->Diimine Diimine->Imidazole Condensation

Caption: A simplified representation of the Debus-Radziszewski reaction pathway.

Troubleshooting Workflow for Low Yields

When faced with low yields, a logical, step-by-step approach to troubleshooting is most effective.

Troubleshooting_Workflow Start Low Yield Observed Check_Stoichiometry Verify Reactant Stoichiometry Start->Check_Stoichiometry Optimize_Temp Optimize Reaction Temperature Check_Stoichiometry->Optimize_Temp Stoichiometry Correct Improved_Yield Yield Improved Check_Stoichiometry->Improved_Yield Stoichiometry Adjusted Screen_Solvents Screen Different Solvents Optimize_Temp->Screen_Solvents No Improvement Optimize_Temp->Improved_Yield Temp Optimized Add_Catalyst Introduce a Catalyst Screen_Solvents->Add_Catalyst Solubility Issues Addressed Screen_Solvents->Improved_Yield Optimal Solvent Found Consider_Microwave Consider Microwave Synthesis Add_Catalyst->Consider_Microwave Still Low Yield Add_Catalyst->Improved_Yield Catalyst Effective Purification_Issues Investigate Purification Procedure Consider_Microwave->Purification_Issues Further Optimization Needed Consider_Microwave->Improved_Yield Microwave Successful Purification_Issues->Improved_Yield Purification Optimized

References

Technical Support Center: Synthesis and Purification of 2-(2-Chlorophenyl)imidazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-(2-chlorophenyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to empower your experimental success.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis and purification of this compound, with a focus on solvent-related issues.

Question 1: My reaction yield for this compound is consistently low. What are the likely solvent-related causes and how can I improve it?

Answer: Low yield is a frequent issue that can often be traced back to the choice of reaction solvent. The solvent plays a critical role in reactant solubility, reaction rate, and equilibrium position. Here’s a breakdown of potential solvent-related problems and their solutions:

  • Poor Reactant Solubility: For the common one-pot synthesis involving 2-chlorobenzaldehyde, an aldehyde source (like glyoxal or a precursor), and an ammonia source (like ammonium acetate), the solubility of all starting materials is crucial.[1][2]

    • Insight: If one of the reactants is not fully dissolved, the reaction becomes heterogeneous, leading to a slower reaction rate and incomplete conversion.

    • Solution: Consider switching to a more polar solvent or a solvent mixture. For instance, while glacial acetic acid is commonly used, an ethanol/water mixture has been shown to be highly effective, in some cases leading to yields as high as 90% for similar triaryl-imidazoles.[3] The presence of water can aid in the dissolution of ammonium acetate.

  • Suboptimal Reaction Polarity: The polarity of the solvent can influence the stability of the reaction intermediates.

    • Insight: The formation of the imidazole ring involves a series of condensation reactions. The polarity of the solvent can affect the rate of these steps.

    • Solution: Experiment with a range of solvents with varying polarities. A good starting point is to compare a polar protic solvent like ethanol with a polar aprotic solvent such as DMF (dimethylformamide). In some cases, solvent-free conditions using a catalyst have also been reported to be effective.[4]

  • Reaction Temperature and Solvent Boiling Point: The reaction temperature is often dictated by the boiling point of the solvent.

    • Insight: Insufficient temperature can lead to a sluggish reaction, while excessive heat can promote side-product formation.

    • Solution: If using a low-boiling solvent like ethanol, ensure the reaction is refluxed adequately. If side reactions are suspected, a solvent with a lower boiling point might be advantageous to allow for milder reaction conditions.

Question 2: I'm having difficulty purifying this compound. The product is oily, or the crystals are very fine and hard to filter. How can I optimize the purification solvent?

Answer: Purification by recrystallization is a critical step, and the right solvent system is paramount for obtaining a high-purity, crystalline product.[5]

  • Oily Product or No Crystallization: This typically indicates that the product is too soluble in the chosen solvent at room temperature.

    • Insight: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6]

    • Solution:

      • Single Solvent System: If you are using a solvent like ethanol and the product is too soluble, you can try cooling the solution in an ice bath or even a freezer to induce crystallization. If that fails, a less polar solvent should be tested.

      • Two-Solvent System: A two-solvent system is an excellent alternative.[7] For this compound, a good approach would be to dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or acetone). Then, slowly add a "non-solvent" in which the product is poorly soluble (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the first solvent to redissolve the precipitate and then allow the solution to cool slowly.[7]

  • Fine, Difficult-to-Filter Crystals: This is often a result of rapid crystallization.

    • Insight: Slow cooling allows for the growth of larger, more well-defined crystals that are easier to filter and wash.[5]

    • Solution: After dissolving the crude product in the hot solvent, allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Avoid agitating the flask during the initial cooling phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the synthesis of this compound?

A good and commonly cited starting solvent is glacial acetic acid .[8] It acts as both a solvent and a catalyst for the condensation reaction. Another excellent option is an ethanol-water mixture , which has been shown to provide high yields in similar syntheses.[3]

Q2: How do I choose the best recrystallization solvent for this compound?

The principle of "like dissolves like" is a good starting point. Since this compound is a moderately polar molecule, polar solvents are generally good candidates. Ethanol is a widely reported and effective solvent for the recrystallization of imidazole derivatives.[8][9][10] To fine-tune your purification, you can perform small-scale solubility tests with a variety of solvents (e.g., methanol, isopropanol, ethyl acetate, toluene) to find the one that provides the best balance of high solubility when hot and low solubility when cold.

Q3: Can I use a solvent-free method for the synthesis?

Yes, solvent-free synthesis methods for imidazole derivatives have been reported and align with the principles of green chemistry.[4] These reactions are often carried out by grinding the reactants together, sometimes with a solid-state catalyst like SnCl₂·2H₂O.[4] This can simplify the workup procedure as you may be able to directly recrystallize the crude reaction mixture.

Q4: How can I remove unreacted 2-chlorobenzaldehyde after the reaction?

Unreacted 2-chlorobenzaldehyde can often be removed during the purification step. It has different solubility properties than the imidazole product. During recrystallization, the aldehyde will ideally remain in the mother liquor. If it co-crystallizes, a second recrystallization or column chromatography might be necessary. For column chromatography, a mobile phase of ethyl acetate and hexane is often effective for separating imidazole derivatives from less polar starting materials.[11][12]

Q5: Are there any safety precautions I should be aware of regarding the solvents used?

Yes, always consult the Safety Data Sheet (SDS) for each solvent.

  • Glacial Acetic Acid: Corrosive and has a strong, irritating odor. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethanol and other alcohols: Flammable. Avoid open flames and work in a well-ventilated area.

  • DMF: A potential reproductive toxin. Handle with extreme care in a fume hood and use appropriate gloves.

  • Hexane and Toluene: Flammable and can be neurotoxic with prolonged exposure. Always use in a fume hood.

Solvent Selection Summary

Process Solvent System Typical Yield/Purity Rationale and Key Considerations
Synthesis Glacial Acetic AcidGood to ExcellentActs as both solvent and catalyst. Can require neutralization during workup.[8]
Ethanol/Water (1:1)Potentially >90%Good for dissolving ammonium acetate, environmentally friendly.[3]
Dimethylformamide (DMF)VariableHigh boiling point allows for higher reaction temperatures.[13]
Solvent-FreeGood to ExcellentGreen chemistry approach, simplifies workup.[4]
Purification EthanolHigh PurityGood balance of solubility for recrystallization.[8][9]
(Recrystallization)Ethanol/WaterHigh PurityTwo-solvent system useful if product is too soluble in pure ethanol.[14]
AcetoneHigh PurityAlternative polar solvent for recrystallization.[10]
Ethyl Acetate/HexaneN/A (for chromatography)Common mobile phase for column chromatography purification.[11][12]

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification s1 Combine 2-chlorobenzaldehyde, glyoxal, and ammonium acetate in a suitable solvent (e.g., Glacial Acetic Acid or EtOH/H2O) s2 Reflux the reaction mixture for the specified time s1->s2 s3 Monitor reaction progress by TLC s2->s3 w1 Cool the reaction mixture s3->w1 Upon completion w2 Precipitate the crude product (e.g., by adding water) w1->w2 w3 Filter the crude product w2->w3 p1 Dissolve the crude product in a minimum amount of hot recrystallization solvent (e.g., Ethanol) w3->p1 p2 Perform hot filtration if insoluble impurities are present p1->p2 Optional p3 Allow the solution to cool slowly to induce crystallization p1->p3 p2->p3 p4 Filter the purified crystals and wash with cold solvent p3->p4 p5 Dry the final product p4->p5

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship: Troubleshooting Solvent Selection

cluster_problem Problem Identification cluster_analysis Solvent Property Analysis cluster_solution Solution Pathway problem Low Yield or Purification Issues solubility Reactant/Product Solubility problem->solubility polarity Reaction Medium Polarity problem->polarity bp Boiling Point/ Reaction Temperature problem->bp change_solvent Change Solvent or Use a Co-solvent solubility->change_solvent two_solvent Implement a Two-Solvent Recrystallization solubility->two_solvent polarity->change_solvent bp->change_solvent solvent_free Consider a Solvent-Free Approach change_solvent->solvent_free

References

Technical Support Center: Addressing Product Isolation Issues in Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of imidazole derivatives. Imidazoles are a cornerstone of medicinal chemistry, but their unique physicochemical properties can present significant purification hurdles.[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield in your experiments.

Troubleshooting Guide: Common Isolation Problems & Solutions

This section addresses specific, frequently encountered issues during the workup and purification of imidazole-containing compounds. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.

Q1: My final product is an oil and refuses to crystallize. How can I isolate it as a solid?

A1: Oiling out is a common problem that occurs when a compound separates from solution as a liquid rather than a crystalline solid. [4] This is often due to residual solvents, the presence of impurities that depress the melting point, or cooling the solution too rapidly.

Root Causes & Strategic Solutions:

  • High Impurity Levels: Impurities can form a eutectic mixture with your product, lowering its melting point below the temperature of the crystallization medium.

    • Solution: First, try to purify the oil further. A quick pass through a silica gel plug, eluting with a moderately polar solvent system (e.g., ethyl acetate/hexanes), can remove non-polar impurities. For more complex mixtures, full column chromatography is recommended.[4]

  • Rapid Supersaturation: If the solution is cooled too quickly, molecules do not have sufficient time to orient themselves into a crystal lattice.

    • Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath. Using a slightly larger volume of solvent can also help by keeping the compound in solution longer during the initial cooling phase.[5]

  • Inappropriate Solvent: The chosen solvent may be too good, keeping the product solubilized even at low temperatures.

    • Solution: Induce crystallization by introducing a seed crystal or by scratching the inside of the flask with a glass rod at the solution's surface.[5] Alternatively, employ a two-solvent (solvent/anti-solvent) system. Dissolve the oil in a minimum amount of a "good" solvent (e.g., ethanol, methanol) and then slowly add a "poor" solvent (e.g., water, hexanes) dropwise until persistent cloudiness appears. Add a few drops of the good solvent to clarify, then cool slowly.

Q2: My imidazole derivative is co-eluting with starting materials during column chromatography. How can I improve separation?

A2: Co-elution during column chromatography indicates that the components have similar affinities for the stationary phase under the chosen mobile phase conditions. The basic nature of the imidazole ring often leads to strong interactions with acidic silica gel, causing tailing and poor separation.[4]

Strategies for Enhanced Resolution:

  • Optimize the Mobile Phase:

    • Add a Basic Modifier: To mitigate the interaction between the basic imidazole and acidic silica, add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your eluent system.[4] This neutralizes the acidic sites on the silica, leading to sharper peaks and often better separation.

    • Adjust Polarity Gradient: Experiment with different solvent systems. For imidazoles, common systems include dichloromethane/methanol and ethyl acetate/hexane.[4] A shallower gradient during elution can improve the resolution of closely eluting spots.

  • Change the Stationary Phase:

    • Alumina: For particularly basic imidazoles, switching from silica gel to neutral or basic alumina can prevent the strong acid-base interactions that cause tailing and co-elution.[4]

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., using a C18 column) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide an alternative selectivity and effective separation.[6][7]

  • Improve Loading Technique:

    • Dry Loading: Instead of loading the sample dissolved in a solvent, adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the resulting dry powder can be carefully added to the top of the column. This technique often results in sharper bands and improved separation.[4]

Q3: My purified imidazole is persistently yellow or brown. How can I decolorize it?

A3: Persistent color in the final product often points to the presence of highly conjugated or oxidized byproducts. [8][9] These impurities can form during the synthesis, especially if the reaction is run at high temperatures or exposed to air.

Decolorization Protocols:

  • Activated Carbon Treatment: Activated carbon is highly effective at adsorbing large, flat, aromatic molecules, which are often the source of color.[9][10][11]

    • Protocol: Dissolve the colored product in a suitable hot solvent. Add a small amount (1-2% by weight) of activated carbon to the hot solution. Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon. Crystallize the product from the clarified filtrate. Caution: Using too much carbon can lead to significant loss of the desired product.

  • Recrystallization from a Different Solvent: Sometimes, the colored impurity is selectively soluble in a specific solvent. Experimenting with different recrystallization solvents can leave the colored impurity behind in the mother liquor.

  • Hydrogenation: In some cases, color is due to trace amounts of reducible impurities. A catalytic hydrogenation step (e.g., using Pd/C) can sometimes remove the color, although this is only suitable if the desired product is stable to these conditions.

Q4: My target imidazole is highly water-soluble, making aqueous workup and extraction difficult. What are the best isolation techniques?

A4: Isolating highly polar, water-soluble organic compounds requires moving beyond standard extractions with solvents like ethyl acetate or dichloromethane. [7][12]

Specialized Isolation Methods:

  • Salting Out: Increase the ionic strength of the aqueous layer by saturating it with a salt like sodium chloride or sodium sulfate. This decreases the solubility of the organic compound in the aqueous phase, potentially allowing it to be extracted with a more polar organic solvent.[7]

  • Continuous Liquid-Liquid Extraction: For compounds with low but non-zero solubility in an organic solvent, a continuous extraction apparatus (like a Soxhlet extractor modified for liquid-liquid extraction) can be used to efficiently extract the compound over several hours.

  • Extraction with More Polar Solvents: Try extracting the aqueous layer with a more polar, water-immiscible solvent like n-butanol.[13]

  • Reverse-Phase Solid-Phase Extraction (SPE): Load the aqueous solution onto a reverse-phase SPE cartridge (e.g., C18). Wash the cartridge with water to remove salts and very polar impurities. Then, elute the desired compound with a stronger solvent like methanol or acetonitrile.

  • Lyophilization (Freeze-Drying): If all else fails, removing the water via lyophilization will yield the crude solid, which will contain your product and any non-volatile salts. The product can then be purified by chromatography or recrystallization from a non-aqueous solvent.

Frequently Asked Questions (FAQs)

  • What are common byproducts in the Debus-Radziszewski synthesis? The Debus-Radziszewski synthesis, which condenses a 1,2-dicarbonyl, an aldehyde, and ammonia, is a robust method for creating substituted imidazoles.[14][15][16] However, side reactions can lead to the formation of various impurities, including incompletely condensed intermediates or products from self-condensation of the aldehyde or dicarbonyl components. Careful control of stoichiometry and reaction temperature is crucial to minimize these byproducts.[17]

  • Can I always use acid-base extraction for purification? Acid-base extraction is a powerful technique that leverages the basicity of the imidazole ring (pKaH ≈ 7).[18][19][20] It is excellent for separating imidazoles from neutral or acidic impurities. However, its effectiveness depends on the specific pKa of your derivative and the presence of other acid/base-labile functional groups in the molecule. For amphoteric imidazoles, such as those with a carboxylic acid group, a more nuanced pH adjustment is required for effective separation.[21]

  • What causes imidazole tautomerism and can it affect purification? Imidazole exists in two equivalent tautomeric forms because the N-H proton can reside on either nitrogen atom.[18][22][23] For asymmetrically substituted imidazoles (e.g., 4-methylimidazole), this results in two distinct, rapidly interconverting regioisomers (4-methyl and 5-methylimidazole). This typically does not affect purification by standard methods like chromatography or recrystallization, as the interconversion is too fast. However, NMR spectra will show averaged signals. If you need to isolate a single "tautomer," it must be "locked" by N-alkylation or acylation, which then allows for the separation of the resulting regioisomers.

Visualized Workflows & Data

Decision Tree for Imidazole Purification

This workflow provides a logical path for selecting an appropriate purification strategy based on the properties of the crude product.

G start Crude Imidazole Product q1 Is the product a solid or an oil? start->q1 solid Solid q1->solid Solid oil Oil / Gummy Solid q1->oil Oil q2 Is it soluble in a common solvent? solid->q2 chromatography Column Chromatography (Silica or Alumina) oil->chromatography recrystallize Attempt Recrystallization q2->recrystallize Yes impure Impure q2->impure No q3 Is the product pure by TLC/NMR? recrystallize->q3 pure Pure Product Isolated q3->pure Yes q3->impure No impure->chromatography chromatography->q3 acid_base Consider Acid-Base Extraction chromatography->acid_base

Caption: A decision-making workflow for imidazole purification.

Typical Purification Methodologies: A Comparison
Purification TechniqueStarting Purity (Typical)Final Purity (Achievable)Expected YieldKey AdvantagesKey Limitations
Recrystallization 85-95%>99%70-90%High purity, scalable.[21]Potential for significant product loss; requires a suitable solvent.[5]
Acid-Base Extraction 70-90%95-98%80-95%Excellent for removing non-amphoteric impurities.[21]May not separate closely related basic/acidic impurities.
Column Chromatography <90%>98%60-80%High resolution for complex mixtures.[21]Time-consuming and requires significant solvent volumes.[4]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for a Basic Imidazole Derivative

This protocol is designed to separate a basic imidazole product from neutral organic impurities.

  • Dissolution: Dissolve the crude reaction mixture (~1.0 g) in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl). Stopper the funnel and shake gently, venting frequently.[4]

  • Separation: Allow the layers to separate. The protonated imidazole will move into the aqueous layer. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: To ensure complete transfer, extract the remaining organic layer with a fresh portion of 1 M HCl (25 mL). Combine the acidic aqueous extracts.

  • Neutralization & Back-Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8, check with pH paper).

  • Isolation:

    • If the neutral imidazole product is insoluble in water, it will precipitate. Collect the solid by vacuum filtration.[4]

    • If the product is soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).

  • Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Optimized Column Chromatography with a Basic Modifier

This protocol is for separating an imidazole derivative that exhibits tailing on standard silica gel.

  • Solvent System Preparation: Prepare the mobile phase. A typical starting point is a mixture of hexane and ethyl acetate. To this mixture, add 0.5% (v/v) triethylamine (TEA). For example, for 1 L of eluent, add 5 mL of TEA.

  • Column Packing: Pack a chromatography column with silica gel using the prepared mobile phase. Ensure the column is packed evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a dry load by adsorbing the product onto a small amount of silica.

  • Elution: Carefully load the sample onto the top of the column. Begin elution with the mobile phase, starting with a lower polarity (e.g., 90:10 hexane/ethyl acetate + 0.5% TEA) and gradually increasing the polarity as needed.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Use a UV lamp and/or an iodine chamber to visualize the spots.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure. The residual triethylamine is volatile and will be removed with the solvent.

References

Technical Support Center: Diacyl Hydrazine Byproduct Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and strategically avoid the formation of N,N'-diacyl hydrazine byproducts during synthesis. As your partner in the lab, we aim to provide not just protocols, but a deep understanding of the underlying chemical principles to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the diacyl hydrazine byproduct and why is it a problem?

The N,N'-diacyl hydrazine is a common byproduct formed when a hydrazide functional group is unintentionally acylated a second time. Instead of forming your desired monosubstituted product (like an acyl hydrazide or a hydrazone), the free -NH- group on the hydrazide acts as a nucleophile and reacts with another activated carboxylic acid or acylating agent in the reaction mixture. This impurity can be difficult to remove due to similar polarity to the desired product, complicates downstream reactions, and compromises the yield and purity of your target molecule.

Q2: What are the primary causes of diacyl hydrazine formation?

This byproduct typically arises from several factors related to reaction conditions:

  • Incorrect Stoichiometry: Using an excess of the activated carboxylic acid or coupling reagent.

  • Sub-optimal Reagent Addition: Adding the activated acid too quickly to the hydrazine or hydrazide solution.

  • Inefficient Activation/Coupling: Using a coupling reagent that creates a highly reactive intermediate without a sufficient scavenger, leading to indiscriminate reactions.[1][2]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the undesired second acylation.[3]

Q3: My LC-MS shows a mass that corresponds to my starting hydrazide plus another acyl group. Is this the diacyl hydrazine?

Yes, this is a classic indicator of diacyl hydrazine formation. The expected mass would be [Mass of Hydrazide] + [Mass of Carboxylic Acid] - [Mass of H₂O]. If you observe this species, it confirms the double acylation side reaction has occurred.

Q4: Can I remove the diacyl hydrazine byproduct after it forms?

Removal can be challenging. Due to structural similarities, the byproduct often co-elutes with the desired product during standard silica gel chromatography.[4] Prevention is a far more effective strategy than purification. However, if formation is minor, careful optimization of your chromatographic method (e.g., using different solvent systems or switching to reverse-phase HPLC) may achieve separation.

Core Mechanism: A Competing Reaction Pathway

The formation of the diacyl hydrazine byproduct is a direct consequence of a competing nucleophilic attack. In a typical coupling reaction, you are activating a carboxylic acid (R¹-COOH) to react with a hydrazine derivative (R²-NH-NH₂). The goal is to form the mono-acylated product (R¹-CO-NH-NH-R²).

However, the newly formed product itself contains a nucleophilic N-H group. This group can compete with the starting hydrazine for any remaining activated carboxylic acid, leading to the undesired diacyl hydrazine (R¹-CO-NH-N(R²)-CO-R¹).

The diagram below illustrates this competing reaction pathway.

G cluster_reactants Reactants CarboxylicAcid Carboxylic Acid (R¹-COOH) CouplingAgent Coupling Reagent (e.g., EDC, DCC) ActivatedAcid Activated Intermediate (R¹-CO-X) CarboxylicAcid->ActivatedAcid Activation Hydrazine Hydrazine Derivative (R²-NH-NH₂) CouplingAgent->ActivatedAcid Product Desired Product (Mono-Acyl Hydrazide) Hydrazine->Product ActivatedAcid->Product Desired Pathway (Nucleophilic Attack) Byproduct Byproduct (Diacyl Hydrazine) ActivatedAcid->Byproduct Product->Byproduct Competing Pathway (Second Acylation)

Caption: Competing reaction pathways in hydrazide synthesis.

Troubleshooting Guide

Use this table to diagnose and resolve issues related to diacyl hydrazine formation during your experiments.

Symptom / ObservationProbable Cause(s)Recommended Solution(s)
Significant peak in LC-MS corresponding to the diacyl hydrazine mass. 1. Excess of carboxylic acid or coupling reagent.2. Reaction temperature is too high.3. Rapid addition of reagents.1. Adjust Stoichiometry: Use a slight excess of the hydrazine component (1.1-1.2 eq) or a strict 1:1 ratio of acid to hydrazine.[5]2. Control Temperature: Run the reaction at 0 °C or even lower (-15 °C) before allowing it to slowly warm to room temperature.3. Control Addition: Add the activated carboxylic acid solution dropwise to the hydrazine solution over 30-60 minutes.
Reaction is sluggish and low-yielding, but still produces the byproduct. 1. Inefficient activation of the carboxylic acid.2. Use of a highly reactive coupling reagent without an additive.1. Use an Additive: Incorporate an additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][7] These form less reactive, more selective active esters, minimizing side reactions.2. Switch Coupling Reagent: Change from a standalone carbodiimide (like DCC or EDC) to an onium salt reagent like HBTU or HATU, which are pre-activated with HOBt/HOAt analogues.
Byproduct formation is inconsistent between batches. 1. Variability in reagent quality (especially water content in solvents or reagents).2. Inconsistent reaction setup (e.g., addition rate, stirring speed).1. Ensure Anhydrous Conditions: Use dry solvents and reagents. Water can hydrolyze activated intermediates and affect reaction kinetics.2. Standardize Protocol: Develop a strict, step-by-step protocol for reagent preparation and addition to ensure reproducibility.

Strategic Prevention Protocols

Proactive measures are the most effective way to guarantee a clean reaction. The following protocols are designed to minimize byproduct formation from the outset.

Protocol 1: Controlled Coupling of a Carboxylic Acid and Hydrazine

This protocol is optimized for the synthesis of a mono-acyl hydrazide using a carbodiimide coupling agent with an additive, a method proven to reduce side reactions.[7]

Workflow Diagram:

G Start Start: Prepare Reagents PrepAcid Dissolve Carboxylic Acid (1.0 eq) & HOBt (1.1 eq) in dry DMF/DCM Start->PrepAcid PrepHydrazine In a separate flask, dissolve Hydrazine Derivative (1.2 eq) in dry DMF/DCM Start->PrepHydrazine CoolAcid Cool Acid Solution to 0 °C PrepAcid->CoolAcid AddEDC Add EDC·HCl (1.1 eq) Stir for 15-20 min at 0 °C (Activation Step) CoolAcid->AddEDC SlowAddition Add Activated Acid Solution to Hydrazine Solution Dropwise (over 30-60 min at 0 °C) AddEDC->SlowAddition CoolHydrazine Cool Hydrazine Solution to 0 °C PrepHydrazine->CoolHydrazine CoolHydrazine->SlowAddition Reaction Allow reaction to slowly warm to Room Temperature (RT) Stir for 4-16 hours SlowAddition->Reaction Monitor Monitor reaction by TLC/LC-MS Check for byproduct formation Reaction->Monitor Monitor->Reaction Incomplete Workup Perform Aqueous Workup Monitor->Workup Reaction Complete

Caption: Workflow for controlled mono-acylation of hydrazines.

Step-by-Step Methodology:

  • Reagent Preparation (Flask A): In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Activation: Cool the solution in Flask A to 0 °C using an ice bath. Add EDC·HCl (1.1 equivalents) in one portion. Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the OBt active ester.

  • Hydrazine Preparation (Flask B): In a separate flask, dissolve the hydrazine or hydrazide derivative (1.2 equivalents) in the same anhydrous solvent. Cool this solution to 0 °C.

  • Controlled Addition: Using a dropping funnel or syringe pump, add the contents of Flask A (the activated acid) to Flask B dropwise over a period of 30-60 minutes. It is critical to maintain the reaction temperature at 0 °C during the addition.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for another hour before removing the ice bath and allowing it to warm to room temperature. Let the reaction proceed for 4-16 hours.

  • Monitoring: Monitor the reaction's progress using TLC or LC-MS, paying close attention to the mass channel corresponding to the potential diacyl hydrazine byproduct.

  • Workup: Upon completion, proceed with a standard aqueous workup to quench the reaction and remove water-soluble reagents and byproducts.

Analytical Detection and Characterization

Verifying the absence of the diacyl hydrazine byproduct is crucial for validating your synthesis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. Set up an extracted ion chromatogram (EIC) for the theoretical m/z of the byproduct to sensitively check for its presence.

  • High-Performance Liquid Chromatography (HPLC): An optimized HPLC method can resolve the product from the byproduct. The diacyl hydrazine is typically more nonpolar and will have a longer retention time on a reverse-phase column (e.g., C18) than the mono-acyl product.

  • Gas Chromatography (GC): For volatile derivatives, GC-MS can be used. Derivatization may be necessary to improve volatility and thermal stability.[8][9]

  • Sensitive Detection via Derivatization: For trace-level detection, unreacted hydrazine starting material can be derivatized with reagents like naphthalene-2,3-dialdehyde (NDA) followed by fluorescence or mass spectrometry detection, providing an indirect measure of reaction efficiency.[10]

By understanding the mechanism of diacyl hydrazine formation and implementing these strategic protocols, you can significantly improve the outcome of your experiments, leading to higher yields, purer products, and more reliable scientific data.

References

Validation & Comparative

In Vitro Validation of 2-(2-Chlorophenyl)imidazole: A Comparative Guide to Assessing α2-Adrenergic Receptor Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the bioactivity of 2-(2-Chlorophenyl)imidazole, with a focused investigation into its potential role as an antagonist of the α2-adrenergic receptor. For researchers, scientists, and drug development professionals, this document outlines the scientific rationale, comparative compounds, and detailed experimental protocols necessary to rigorously assess this hypothesis. We will objectively compare its performance against Yohimbine, a well-characterized α2-adrenergic antagonist, providing the context needed to interpret experimental data.

Introduction: The Imidazole Scaffold and the α2-Adrenergic Hypothesis

The imidazole moiety is a versatile heterocyclic scaffold found in numerous bioactive molecules. Derivatives of 2-phenylimidazole, including those with chloro-substitutions, have been explored for a range of pharmacological activities. Based on the broader pharmacology of related compounds, a compelling hypothesis is that this compound functions as an antagonist at α2-adrenergic receptors (α2-ARs).

α2-ARs are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi).[1] Activation of these receptors by endogenous agonists like norepinephrine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This signaling cascade is crucial for modulating neurotransmitter release and plays a significant role in the central nervous system and peripheral tissues.[1] An antagonist would block this action, thereby preventing the agonist-induced decrease in cAMP.

This guide will detail the in vitro assays required to test this hypothesis by measuring two key parameters:

  • Binding Affinity: Does the compound physically interact with the α2-adrenergic receptor?

  • Functional Activity: Does this binding translate into a measurable biological effect, specifically, the blockade of agonist-induced signaling?

Comparative Compound Selection: Yohimbine as the Benchmark

To provide a robust benchmark for the bioactivity of this compound, Yohimbine is selected as the primary comparative compound. Yohimbine is a well-established and selective α2-adrenergic receptor antagonist.[3] Its primary mechanism of action is the competitive blockade of α2-ARs, which prevents the negative feedback loop on norepinephrine release, leading to increased sympathetic outflow.[2][4] By comparing the binding affinity and functional potency of this compound to that of Yohimbine, we can quantitatively assess its potential as a novel α2-AR antagonist.

Experimental Design: A Two-Pillar Approach to Validation

Our validation strategy rests on two core in vitro experiments: a competitive radioligand binding assay to determine affinity for the receptor and a functional cAMP accumulation assay to measure antagonist activity. For these assays, we will utilize a commercially available recombinant cell line, such as Chinese Hamster Ovary (CHO-K1) cells stably expressing the human α2A-adrenergic receptor, the predominant α2-AR subtype in the central nervous system.[2][5][6][7]

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Antagonism Binding_Assay Competitive Radioligand Binding Assay Ki_Value Ki_Value Binding_Assay->Ki_Value Determines Binding Affinity (Ki) Cell_Membranes CHO-K1 Cell Membranes (Expressing α2A-AR) Cell_Membranes->Binding_Assay Radioligand [3H]-Rauwolscine Radioligand->Binding_Assay Compounds_B Test Compound: This compound Reference Compound: Yohimbine Compounds_B->Binding_Assay Final_Analysis Bioactivity Profile Validation Ki_Value->Final_Analysis Compare Affinities Functional_Assay cAMP Accumulation Functional Assay IC50_Value IC50_Value Functional_Assay->IC50_Value Determines Functional Potency (IC50) Whole_Cells Whole CHO-K1 Cells (Expressing α2A-AR) Whole_Cells->Functional_Assay Agonist α2-Agonist (Clonidine) + Forskolin Agonist->Functional_Assay Compounds_F Test Compound: This compound Reference Compound: Yohimbine Compounds_F->Functional_Assay IC50_Value->Final_Analysis Compare Potencies

Caption: Experimental workflow for in vitro validation.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the α2A-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist for binding to the receptor.[8] We will use [3H]-Rauwolscine, a well-characterized α2-AR antagonist radioligand.[6][9]

A. Materials:

  • Cell Membranes: Membrane preparations from CHO-K1 cells stably expressing the human α2A-adrenergic receptor.

  • Radioligand: [3H]-Rauwolscine (Specific Activity: ~70-90 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test Compounds: this compound and Yohimbine, dissolved in DMSO to create stock solutions, then serially diluted in Binding Buffer.

  • Non-Specific Binding Control: 10 µM Phentolamine or unlabeled Yohimbine.

  • Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and a Microplate Scintillation Counter .

B. Step-by-Step Methodology:

  • Plate Setup: In a 96-well assay plate, designate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist), and competitive binding (radioligand + serial dilutions of test compounds).

  • Reaction Mixture: To each well, add the following in order:

    • 50 µL of Binding Buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound dilution.

    • 50 µL of [3H]-Rauwolscine diluted in Binding Buffer (final concentration typically at or near its Kd, e.g., 1-3 nM).[10]

    • 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of the plate through the pre-soaked glass fiber filter plate. Wash the filters 3-4 times with 200 µL of ice-cold Binding Buffer to separate bound from free radioligand.[8]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

C. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: cAMP Accumulation Functional Assay

This assay determines if the compound acts as an antagonist by measuring its ability to block an agonist-induced decrease in intracellular cAMP levels. The α2-AR is Gαi-coupled, so its activation inhibits adenylyl cyclase.[11]

A. Materials:

  • Cell Line: Live CHO-K1 cells stably expressing the human α2A-adrenergic receptor.

  • Assay Medium: Hank's Balanced Salt Solution (HBSS) or similar buffer, supplemented with a phosphodiesterase inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

  • Stimulant: Forskolin (to directly activate adenylyl cyclase and raise basal cAMP levels).

  • Agonist: Clonidine, a known α2-AR agonist.[11]

  • Test Compounds: this compound and Yohimbine.

  • cAMP Detection Kit: A commercial kit based on HTRF, FRET, or luminescence (e.g., Promega's GloSensor™ cAMP Assay).

B. Step-by-Step Methodology:

  • Cell Plating: Seed the CHO-K1 cells into a 384-well white, opaque assay plate and grow to near confluency.

  • Compound Pre-incubation: Remove the growth medium and add the test compounds (this compound or Yohimbine) at various concentrations in assay medium. Incubate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a mixture of Forskolin (e.g., 10 µM final concentration) and the agonist Clonidine (at a concentration that gives ~80% of its maximal effect, i.e., its EC80) to all wells except the negative control.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

G cluster_pathway α2-Adrenergic Receptor Signaling Pathway cluster_gi Gαi Protein Agonist Norepinephrine (Agonist) Receptor α2-Adrenergic Receptor Agonist->Receptor Activates Antagonist This compound or Yohimbine (Antagonist) Antagonist->Receptor Blocks Gi_alpha Gαi Receptor->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits Gi_betagamma Gβγ cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neurotransmitter Release) PKA->Response Phosphorylates

Caption: α2-Adrenergic receptor signaling and antagonism.

C. Data Analysis:

  • Generate a standard curve if required by the kit. Convert raw luminescence or fluorescence ratio signals to cAMP concentrations.

  • Plot the cAMP concentration against the log concentration of the antagonist.

  • Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC50 value, which represents the concentration of the antagonist that restores 50% of the agonist-inhibited cAMP signal.

Data Summary and Interpretation

The performance of this compound should be directly compared with Yohimbine. The key quantitative data should be summarized as follows:

CompoundBinding Assay (Ki, nM)Functional Assay (IC50, nM)
This compound Experimental ValueExperimental Value
Yohimbine (Reference) Experimental ValueExperimental Value

Interpretation:

  • A low nanomolar Ki value for this compound indicates high-affinity binding to the α2A-adrenergic receptor. Comparing this value to Yohimbine's Ki will establish its relative binding potency.

  • A low nanomolar IC50 in the functional assay demonstrates that the compound is effective at blocking the receptor's signaling cascade. A strong correlation between the Ki and IC50 values provides confidence that the observed functional antagonism is a direct result of binding to the target receptor.

  • If the potency (Ki and IC50) of this compound is comparable to or greater than that of Yohimbine, it represents a promising candidate for further development as an α2-adrenergic receptor antagonist.

By following this comprehensive guide, researchers can generate robust, reproducible, and contextually relevant in vitro data to validate the bioactivity of this compound, paving the way for a deeper understanding of its therapeutic potential.

References

A Comparative Analysis of 2-(2-Chlorophenyl)imidazole and Other Halogenated Phenylimidazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, halogenated phenylimidazoles represent a privileged scaffold, demonstrating a wide spectrum of biological activities. The introduction of a halogen atom to the phenyl ring of the imidazole core can significantly modulate the compound's physicochemical properties and pharmacological profile. This guide provides a comprehensive comparative analysis of 2-(2-Chlorophenyl)imidazole and its halogenated congeners, offering insights into their synthesis, structure-activity relationships, and performance in key biological assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this versatile class of compounds.

Introduction to Halogenated Phenylimidazoles

The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including the amino acid histidine and purine bases in nucleic acids. Phenylimidazoles, characterized by the attachment of a phenyl group to the imidazole core, have garnered significant attention due to their diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory activities.[1] The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto the phenyl ring offers a powerful tool to fine-tune the molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its interaction with biological targets. This guide focuses on a comparative examination of this compound against other halogenated phenylimidazoles, elucidating the impact of the halogen's nature and position on the molecule's overall profile.

Synthesis of Halogenated Phenylimidazoles: A Comparative Overview

The synthesis of 2-phenylimidazole and its halogenated derivatives can be achieved through several established methods. A common and versatile approach is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia or an ammonia source. Variations of this method, along with other synthetic strategies, are employed to introduce different halogens at specific positions on the phenyl ring.

General Synthetic Strategy

A prevalent method for synthesizing 2-(halophenyl)imidazoles involves the reaction of a halogenated benzaldehyde with a 1,2-dicarbonyl compound and a source of ammonia, typically ammonium acetate, in a suitable solvent like acetic acid.

Experimental Protocol: General Synthesis of 2-(Halophenyl)imidazoles

  • To a round-bottom flask, add the appropriate halogenated benzaldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (2 mmol).

  • Add glacial acetic acid (10 mL) as the solvent.

  • Reflux the reaction mixture with stirring for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-(halophenyl)imidazole derivative.

This general procedure can be adapted for the synthesis of various halogenated phenylimidazoles by selecting the corresponding halogenated benzaldehyde as the starting material. For instance, 2-chlorobenzaldehyde would yield this compound, while 4-fluorobenzaldehyde would produce 2-(4-fluorophenyl)imidazole.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Halogenated_Benzaldehyde Halogenated Benzaldehyde Reaction Condensation Reaction Halogenated_Benzaldehyde->Reaction Benzil Benzil Benzil->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Temperature Reflux Temperature->Reaction Workup Work-up (Precipitation & Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-(Halophenyl)imidazole Purification->Product

Comparative Physicochemical Properties

The nature and position of the halogen substituent on the phenyl ring significantly impact the physicochemical properties of the imidazole derivatives. These properties, in turn, influence their pharmacokinetic and pharmacodynamic profiles.

CompoundHalogenPositionMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)pKa (Predicted)
2-(2-Fluorophenyl)imidazoleFortho162.16-2.112.5
2-(3-Fluorophenyl)imidazoleFmeta162.16-2.112.5
2-(4-Fluorophenyl)imidazoleFpara162.16194-1962.112.5
This compound Cl ortho 178.61 - 2.6 12.4
2-(3-Chlorophenyl)imidazoleClmeta178.61-2.612.4
2-(4-Chlorophenyl)imidazoleClpara178.61198-2002.612.4
2-(2-Bromophenyl)imidazoleBrortho223.07-2.812.3
2-(3-Bromophenyl)imidazoleBrmeta223.07-2.812.3
2-(4-Bromophenyl)imidazoleBrpara223.07208-2102.812.3
2-(4-Iodophenyl)imidazoleIpara270.07-3.312.2

Note: Melting points and predicted LogP and pKa values are compiled from various sources and computational tools. Experimental values may vary.

Key Observations:

  • Molecular Weight: Increases with the atomic weight of the halogen (F < Cl < Br < I).

  • Lipophilicity (LogP): Generally increases with the size and hydrophobicity of the halogen atom. The position of the halogen can also influence lipophilicity.

  • Acidity (pKa): The electron-withdrawing nature of halogens slightly increases the acidity of the imidazole N-H proton compared to the unsubstituted 2-phenylimidazole (predicted pKa ~13.0)[2]. This effect is generally modest and shows minor variations among the different halogens and their positions.

Comparative Biological Activity

Halogenated phenylimidazoles have been investigated for a range of biological activities. The choice of halogen and its substitution pattern on the phenyl ring can dramatically alter the potency and selectivity of these compounds.

Antifungal Activity

Many imidazole-containing compounds exhibit antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.

A study on halogenated 1,5-diarylimidazoles demonstrated that 4-halogenated derivatives, including chloro- and bromo-substituted compounds, exhibited potent inhibitory activities against PGE2 production, which is relevant to inflammation but also highlights the impact of halogenation on biological activity.[3] In another study, halogenated quinolines, a different class of heterocyclic compounds, showed that halogenation significantly contributes to their antifungal activity against Candida albicans and Cryptococcus neoformans.[4] While direct comparative data for a full series of 2-(halophenyl)imidazoles is limited, the literature suggests that halogenation is a key determinant of antifungal efficacy.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

  • Prepare Fungal Inoculum: Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Prepare Drug Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in RPMI 1640 medium to achieve the desired final concentrations.

  • Inoculate Microtiter Plate: Add 100 µL of the fungal inoculum to each well of a 96-well microtiter plate.

  • Add Drug Dilutions: Add 100 µL of each drug dilution to the corresponding wells. Include a positive control (fungal inoculum without drug) and a negative control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determine Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, typically observed as a visible reduction in turbidity compared to the positive control.

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Demethylation 14α-demethylation Lanosterol->Demethylation Ergosterol Ergosterol Demethylation->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Demethylation->Fungal_Cell_Membrane Disruption Ergosterol->Fungal_Cell_Membrane Halogenated_Phenylimidazole Halogenated Phenylimidazole Halogenated_Phenylimidazole->Inhibition Enzyme Lanosterol 14α-demethylase Enzyme->Demethylation Inhibition->Enzyme

Anticancer Activity

The anticancer potential of halogenated phenylimidazoles has been explored against various cancer cell lines. The mechanism of action can vary, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.

For instance, a series of fluoro-substituted benzimidazole derivatives showed significant antiproliferative activity, with the position of the fluorine atom influencing the potency.[5] Another study on halogenated chalcones and flavonols, which share some structural similarities with phenyl-substituted heterocycles, revealed that anticancer activity increased with the size of the halogen (F < Cl < Br).[6] This suggests that the electronic and steric properties of the halogen play a crucial role in the interaction with the biological target.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated phenylimidazole derivatives for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1][7]

Anti-inflammatory Activity

Imidazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX). A study on di- and tri-substituted imidazoles found that compounds with electron-withdrawing groups like chloro and fluoro had notable anti-inflammatory activity.[8] Another investigation into halogenated 1,5-diarylimidazoles demonstrated potent inhibition of PGE2 production, a key mediator of inflammation.[3]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation)

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solution at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using a standard drug like diclofenac sodium as a reference.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on halogenated phenylimidazoles allow for the deduction of several structure-activity relationship trends:

  • Nature of the Halogen: The electronegativity, size, and polarizability of the halogen atom are critical. In some cases, increasing the size of the halogen (F to I) enhances activity, potentially due to increased lipophilicity and improved binding interactions. However, this is not a universal rule and is target-dependent.

  • Position of the Halogen: The substitution pattern (ortho, meta, para) on the phenyl ring significantly influences biological activity. A study on 2-(2-Chlorophenyl)benzimidazole and 2-(4-Chlorophenyl)benzimidazole revealed distinct differences in their terahertz absorption spectra, suggesting that the position of the chlorine atom affects the molecular conformation and intermolecular interactions.[3] This conformational difference can translate to altered binding affinities for biological targets. Often, para-substitution is favored, but ortho- and meta-substituted analogs can exhibit unique activity profiles.

  • Electronic Effects: The electron-withdrawing nature of halogens can influence the electronic properties of the imidazole ring and the overall molecule, affecting its ability to participate in hydrogen bonding and other non-covalent interactions with target proteins.

SAR_Logic cluster_inputs Structural Modifications cluster_properties Physicochemical Properties Halogen_Nature Nature of Halogen (F, Cl, Br, I) Lipophilicity Lipophilicity (LogP) Halogen_Nature->Lipophilicity Electronic_Effects Electronic Effects (pKa) Halogen_Nature->Electronic_Effects Steric_Hindrance Steric Hindrance Halogen_Nature->Steric_Hindrance Halogen_Position Position of Halogen (ortho, meta, para) Halogen_Position->Lipophilicity Halogen_Position->Electronic_Effects Halogen_Position->Steric_Hindrance Biological_Activity Biological Activity (Antifungal, Anticancer, etc.) Lipophilicity->Biological_Activity Electronic_Effects->Biological_Activity Steric_Hindrance->Biological_Activity

Conclusion and Future Directions

This comparative guide underscores the significance of halogenation in modulating the properties and biological activities of 2-phenylimidazole derivatives. This compound serves as a benchmark for understanding the effects of a moderately electronegative and sized halogen at the ortho position. By comparing it with other halogenated analogs, it becomes evident that both the type of halogen and its placement on the phenyl ring are critical determinants of the compound's overall profile.

Future research in this area should focus on systematic studies that directly compare a full matrix of halogenated phenylimidazoles (F, Cl, Br, I at ortho, meta, and para positions) against a panel of biological targets. Such comprehensive investigations will provide a more detailed understanding of the structure-activity relationships and facilitate the rational design of next-generation imidazole-based therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(2-Chlorophenyl)imidazole Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a critical class of anti-inflammatory compounds: 2-(2-chlorophenyl)imidazole analogs. Targeting the p38 mitogen-activated protein (MAP) kinase, a key regulator of pro-inflammatory cytokine production, these molecules represent a cornerstone in the development of therapies for chronic inflammatory diseases such as rheumatoid arthritis.[1] We will dissect the nuanced roles of various structural modifications, offering a comparative analysis supported by experimental data to guide researchers and drug development professionals in the rational design of next-generation p38 MAPK inhibitors.

The Central Role of p38 MAP Kinase in Inflammation

The p38 MAP kinase signaling cascade is a pivotal pathway in the cellular response to external stressors and inflammatory signals.[2] Activation of p38 MAPK, through phosphorylation at Thr180 and Tyr182 by upstream kinases like MKK3 and MKK6, triggers a downstream cascade that ultimately leads to the production and release of potent pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2] The central role of this pathway in inflammatory diseases has made p38 MAP kinase a highly attractive target for therapeutic intervention.[1]

The following diagram illustrates the p38 MAP kinase signaling pathway and the point of intervention for the imidazole-based inhibitors discussed in this guide.

p38_pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Cascade cluster_nuclear Nuclear Events LPS, Cytokines, Stress LPS, Cytokines, Stress MKK3_6 MKK3/6 LPS, Cytokines, Stress->MKK3_6 p38 p38 MAP Kinase MKK3_6->p38 phosphorylates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 activates Transcription_Factors Transcription Factors (e.g., ATF-2) MAPKAPK2->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokine_Production TNF-α, IL-1β Production Gene_Expression->Cytokine_Production Inhibitor This compound Analogs Inhibitor->p38 inhibits kinase_assay_workflow start Start: Active p38 Kinase ip Immunoprecipitate with anti-p-p38 antibody start->ip wash Wash beads ip->wash kinase_reaction Kinase Reaction: + ATF-2 (substrate) + ATP + Test Compound wash->kinase_reaction stop_reaction Stop reaction with SDS sample buffer kinase_reaction->stop_reaction sds_page SDS-PAGE & Western Blot stop_reaction->sds_page detection Detect p-ATF-2 with phospho-specific antibody sds_page->detection analysis Quantify and Calculate IC50 detection->analysis

References

A Senior Application Scientist's Guide to Imidazole Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the imidazole scaffold is a cornerstone of pharmacologically active molecules. The efficiency of its synthesis is therefore a critical factor in the rapid advancement of therapeutic discovery. Historically, conventional thermal methods have been the mainstay for constructing this vital heterocycle. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising dramatic reductions in reaction times, increased yields, and a greener chemical footprint.

This guide provides an in-depth, objective comparison of these two synthetic paradigms. We will move beyond a mere listing of protocols to explore the fundamental principles governing each method, present supporting experimental data, and offer detailed, validated protocols. Our aim is to equip you with the technical insights necessary to make informed decisions for your specific synthetic challenges.

The Energetic Divide: Understanding the Heating Mechanisms

The fundamental difference between conventional and microwave synthesis lies in the method of energy transfer. This distinction is the root cause of the dramatic differences we observe in reaction outcomes.

Conventional Heating: A Slow Conduction Cascade

Traditional synthesis relies on conductive heating. An external source, such as an oil bath or heating mantle, heats the walls of the reaction vessel. This thermal energy is then slowly and inefficiently transferred by conduction and convection to the solvent and, finally, to the reactants. This process results in a significant temperature gradient within the vessel, with the walls being hotter than the bulk of the reaction mixture. This can lead to localized overheating, decomposition of sensitive reagents, and longer reaction times to ensure the entire mixture reaches the target temperature.

Microwave Heating: Direct & Instantaneous Molecular Activation

Microwave synthesis, in contrast, utilizes dielectric heating.[1][2] Microwaves are a form of electromagnetic radiation that interacts directly with polar molecules and ionic species within the reaction mixture.[3] This interaction bypasses the need for vessel conduction and generates heat volumetrically and uniformly throughout the sample.[1][4] The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules, like the reactants and any polar solvent, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation creates molecular friction, which generates heat.[1][2]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., catalysts or ionic liquids), they will migrate back and forth in the oscillating electric field, colliding with other molecules and generating heat.[2]

This direct energy transfer leads to rapid, uniform heating, often reaching temperatures far above the solvent's boiling point in sealed vessels, which dramatically accelerates reaction rates.[5][6]

Comparative Analysis: A Case Study of 2,4,5-Triphenylimidazole Synthesis

To provide a tangible comparison, we will examine the synthesis of 2,4,5-triphenylimidazole (also known as Lophine) via the well-established Debus-Radziszewski reaction. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (benzil), an aldehyde (benzaldehyde), and a nitrogen source (ammonium acetate).[7][8][9]

ParameterConventional MethodMicrowave-Assisted MethodAdvantage
Reaction Time 3–5 hours1–10 minutesMicrowave (Up to 300x faster)
Typical Yield 60-80%80-99%Microwave (Higher efficiency)
Energy Consumption Higher (prolonged heating)Lower (drastically shorter time)Microwave (Greener)
Solvent Usage Typically requires a solvent (e.g., Glacial Acetic Acid)Often performed solvent-freeMicrowave (Greener)
Process Control Temperature gradients, difficult to control superheatingPrecise temperature and pressure controlMicrowave (Higher reproducibility)
Work-up/Purity Often requires more extensive purificationCleaner reactions, simpler work-upMicrowave (Time/cost saving)

Data synthesized from multiple sources, including[10][11][12][13][14][15][16][17].

Causality Behind Experimental Choices

Why Glacial Acetic Acid in Conventional Synthesis? In many traditional Debus-Radziszewski syntheses, glacial acetic acid is not merely a solvent.[11][18] It serves a dual role:

  • Solvent: Its high boiling point (118 °C) allows the reaction to be conducted at an elevated temperature under reflux conditions, which is necessary to drive the multiple condensation and dehydration steps.

  • Catalyst: As an acid, it protonates the carbonyl groups of the benzil and benzaldehyde, activating them towards nucleophilic attack by ammonia (generated from ammonium acetate). It also facilitates the dehydration steps required for the final aromatization of the imidazole ring. The trade-off is the long reflux time required and the often-corrosive nature of the reaction medium.

Why Solvent-Free in Microwave Synthesis? Microwave-assisted synthesis frequently enables solvent-free ("neat") reactions.[1][13][14][15][19] This is a cornerstone of its "green chemistry" credentials.[2][3]

  • Direct Energy Absorption: The reactants themselves (benzil, benzaldehyde, and ammonium acetate are all polar enough to absorb microwave energy) are heated directly. This eliminates the need for a solvent to act as an energy transfer medium.

  • High Temperatures: In a sealed microwave vessel, the reaction can be heated to temperatures far exceeding the boiling points of common solvents (e.g., 180 °C).[4] This high thermal energy provides the activation energy necessary to drive the reaction to completion in minutes, without the need for a high-boiling solvent like acetic acid.

  • Catalysis: While some microwave methods are catalyst-free[16], others use solid-supported catalysts or a minimal amount of a catalyst like glacial acetic acid or glyoxylic acid to further enhance reaction rates.[13][15] The catalyst's role remains the same—to activate the carbonyls—but the efficiency of microwave heating means less is often required.

Experimental Protocols: A Side-by-Side Walkthrough

Herein, we provide detailed, self-validating protocols for the synthesis of 2,4,5-triphenylimidazole using both methods.

Protocol 1: Conventional Synthesis via Reflux in Glacial Acetic Acid

This protocol is a classic representation of the Debus-Radziszewski reaction, relying on prolonged heating in an acidic solvent.

Workflow Diagram: Conventional Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Benzil (1.0 mmol), Benzaldehyde (1.0 mmol), Ammonium Acetate (5.0 mmol), and Glacial Acetic Acid (5 mL) in a round-bottom flask. B Attach reflux condenser and heat mixture in an oil bath at 100-110 °C for 3-4 hours. A->B Heat C Cool the reaction mixture to room temperature. B->C Cool D Pour mixture into ice-cold water (50 mL). C->D E Neutralize with dilute ammonium hydroxide solution with constant stirring. D->E F Collect the precipitate by vacuum filtration. E->F G Wash the solid with water and dry. F->G H Recrystallize the crude product from ethanol. G->H Purify

Caption: Workflow for conventional synthesis of 2,4,5-triphenylimidazole.

Step-by-Step Methodology:

  • Reagent Combination: In a 50 mL round-bottom flask, combine benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 1.0 mL, 10 mmol), and ammonium acetate (3.85 g, 50 mmol).

  • Solvent Addition: Add 10 mL of glacial acetic acid to the flask.

  • Reaction Setup: Equip the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer hotplate.

  • Heating: Heat the mixture to 100-110 °C and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • Cooling and Precipitation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Pour the dark orange reaction mixture into a beaker containing ~150 mL of cold water.

  • Neutralization: Slowly add a dilute ammonium hydroxide solution while stirring until the mixture is neutralized (check with pH paper). A yellow solid will precipitate.

  • Isolation: Collect the crude product by vacuum filtration, washing thoroughly with water to remove any residual acetic acid and salts.

  • Purification: Dry the crude solid and recrystallize from hot ethanol to yield pure 2,4,5-triphenylimidazole as a crystalline solid.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol showcases the speed and efficiency of MAOS, eliminating the need for a bulk solvent.

Workflow Diagram: Microwave Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Benzil (1.0 mmol), Benzaldehyde (1.0 mmol), and Ammonium Acetate (2.0 mmol) in a microwave reaction vessel. B Irradiate in a microwave reactor at 100-800W for 1-10 minutes. (Temp. control at ~180°C if available) A->B Irradiate C Cool the reaction vessel to room temperature. B->C Cool D Wash the reaction mixture with cool water. C->D E Collect the solid by vacuum filtration. D->E F Recrystallize the crude product from ethanol. E->F Purify

Caption: Workflow for microwave-assisted synthesis of 2,4,5-triphenylimidazole.

Step-by-Step Methodology:

  • Reagent Combination: In a 10 mL microwave process vial, combine benzil (0.21 g, 1 mmol), benzaldehyde (0.106 g, 0.1 mL, 1 mmol), and ammonium acetate (0.15 g, 2 mmol).[10] Note: Some protocols may use a catalytic amount of glacial acetic acid or another catalyst.[13][15]

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture for 3-5 minutes at a power setting that maintains a temperature of approximately 180 °C.[4][16] The reaction progress can be monitored by TLC after cooling.

  • Cooling and Isolation: After the irradiation cycle is complete, cool the vessel to room temperature (typically with compressed air in modern reactors). Add cool water to the solid residue and break it up with a spatula.

  • Filtration: Collect the crude product by vacuum filtration and wash with water.

  • Purification: Dry the solid and recrystallize from hot ethanol to yield the pure product.

Mechanistic Insights: The Debus-Radziszewski Reaction

Understanding the reaction mechanism provides clarity on why reaction conditions can be so drastically altered by the heating method. The reaction is a cascade of condensation and dehydration steps.

G R1 Benzil S1 Step 1: Condensation R1->S1 R2 Ammonia (x2) (from NH4OAc) R2->S1 R3 Benzaldehyde S2 Step 2: Condensation R3->S2 I1 Di-imine Intermediate I1->S2 I2 Addition Adduct S3 Step 3: Cyclization & Dehydration I2->S3 I3 Dihydroimidazole S4 Step 4: Oxidation (Aromatization) I3->S4 P1 2,4,5-Triphenylimidazole S1->I1 -2H2O S2->I2 S3->I3 -H2O S4->P1 -2[H]

Caption: Simplified mechanism of the Debus-Radziszewski imidazole synthesis.

  • Di-imine Formation: Two molecules of ammonia condense with the two carbonyl groups of benzil to form a di-imine intermediate, eliminating two molecules of water.[7][8]

  • Aldehyde Condensation: The di-imine then reacts with benzaldehyde. One of the imine nitrogens acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

  • Cyclization/Dehydration: An intramolecular cyclization occurs, followed by the elimination of another water molecule to form a dihydroimidazole intermediate.

  • Aromatization: The final step is an oxidation (dehydrogenation) of the dihydroimidazole to yield the stable, aromatic 2,4,5-triphenylimidazole ring.

Each of these steps, particularly the dehydration and condensation reactions, is significantly accelerated by heat. The ability of microwave irradiation to rapidly and uniformly achieve high temperatures is why it can reduce a multi-hour process to mere minutes.

Conclusion: A Clear Verdict for Modern Synthesis

The evidence overwhelmingly supports the superiority of microwave-assisted synthesis for the preparation of imidazoles. The advantages in terms of reaction speed, yield, purity, and environmental impact are substantial.[6] While conventional heating remains a viable and accessible method, it is eclipsed by the efficiency and control offered by MAOS.

For laboratories focused on drug discovery and rapid library synthesis, the ability to generate analogs in minutes instead of hours is transformative.[5] The reduction in solvent use and energy consumption aligns with the growing imperative for sustainable and green chemistry.[3][20] While the initial capital investment for a scientific microwave reactor may be a consideration, the long-term benefits in productivity, efficiency, and reduced operational costs present a compelling argument for its adoption. As we continue to push the boundaries of medicinal chemistry, embracing technologies like MAOS is not just an advantage; it is a necessity.

References

A Comparative Analysis of the Bioactivity of 2-(2-Chlorophenyl)imidazole and 2-(4-Chlorophenyl)imidazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the imidazole scaffold is a cornerstone, renowned for its versatile pharmacological profile. Its derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating activities ranging from antifungal to anticancer.[1][2] A subtle yet critical factor governing the bioactivity of these compounds is the spatial arrangement of substituents. This guide provides an in-depth comparison of two closely related positional isomers: 2-(2-Chlorophenyl)imidazole and 2-(4-Chlorophenyl)imidazole. We will explore how the seemingly minor shift of a chlorine atom from the ortho (2-position) to the para (4-position) on the phenyl ring can profoundly influence their biological performance, supported by experimental data and detailed protocols for validation.

The Isomeric Difference: More Than Just Location

At a molecular level, the position of the chlorine atom on the phenyl ring dictates the molecule's overall shape, electronic distribution, and steric profile. A study utilizing terahertz time-domain spectroscopy and density functional theory on the related benzimidazole core confirmed that 2-(2-Chlorophenyl) and 2-(4-Chlorophenyl) isomers exhibit distinct fingerprint spectra.[3] These differences arise from variations in intramolecular forces (van der Waals forces) and the dihedral angle between the phenyl and imidazole rings.[3] This fundamental structural divergence is the primary causal factor behind the observed differences in how these molecules interact with biological targets such as enzymes and receptors, ultimately defining their bioactivity.

Comparative Bioactivity Profile

While direct, head-to-head comparative studies on the parent compounds are limited in publicly accessible literature, a survey of research on their derivatives provides significant insights into their respective potential. The available data strongly suggests that the 4-chloro substitution pattern is more extensively studied and, in many therapeutic areas, appears to be more favorable for potent bioactivity.

Table 1: Summary of Reported Bioactivities
Bioactivity ClassThis compound & Derivatives2-(4-Chlorophenyl)imidazole & DerivativesKey Findings & Citations
Anti-inflammatory Activity noted in complex derivatives.Potent activity demonstrated; a derivative showed 83.40% inhibition of paw edema, exceeding the standard drug indomethacin (71.56%).The 4-chloro position appears highly effective for anti-inflammatory properties.[4][5]
Antimicrobial Activity reported for various derivatives.Strong antibacterial activity against S. aureus and E. coli; antifungal properties are characteristic of the imidazole class.Both isomers show promise, but more quantitative data is available for 4-chloro derivatives.[4][6][7]
Anticancer Data on parent compound is limited.A key derivative showed low antiproliferative activity (29% inhibition ) against A549 lung cancer cells.The 4-chloro isomer itself does not appear to be a potent anticancer agent, though other derivatives may show activity.[8][9]
Anticonvulsant N-substituted derivatives have been investigated for this activity.Less commonly reported for this activity.The 2-chloro substitution pattern may be a starting point for developing CNS-active agents.

Mechanistic Insights: How They Work

The bioactivities of these imidazole derivatives can be traced back to their interaction with specific biological pathways. Two of the most well-characterized mechanisms for this class of compounds are the inhibition of cyclooxygenase-2 (COX-2) for anti-inflammatory effects and the disruption of ergosterol synthesis for antifungal action.

Anti-inflammatory Action: COX-2 Inhibition

Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which are critical for the synthesis of prostaglandins (PGs)—key mediators of pain and inflammation.[10][11] COX-2 is an inducible isoform that is upregulated at sites of inflammation.[12] By selectively inhibiting COX-2, compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX-1 inhibition.[13] The potent anti-inflammatory activity of 2-(4-chlorophenyl)imidazole derivatives strongly suggests they operate via this pathway.[4]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLA2 Phospholipase A2 (Stimulus-activated) AA Arachidonic Acid (AA) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGs Prostaglandins (PGE2, etc.) PGH2->PGs Gastro GI Protection, Platelet Function PGH2->Gastro via specific synthases Inflam Inflammation, Pain, Fever PGs->Inflam Inhibitor 2-(4-Chlorophenyl)imidazole (COX-2 Inhibitor) Inhibitor->COX2 Inhibits PLA2->AA Releases Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Enzyme Lanosterol 14-α-demethylase (CYP51) Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporated into Inhibitor 2-Chlorophenyl-imidazoles (Antifungal) Inhibitor->Enzyme Inhibits Enzyme->Ergosterol Converts MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Compound Dilutions (Incubate 48h) A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Living cells convert Yellow MTT to Purple Formazan C->D E 5. Add Solubilizing Agent D->E F 6. Read Absorbance at 570 nm E->F G 7. Calculate % Viability and IC50 F->G

References

A Senior Application Scientist’s Guide to Cross-Validation in Bioactivity Prediction

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the Pitfalls of Overfitting in QSAR Models for Drug Discovery

In the landscape of computational drug discovery, Quantitative Structure-Activity Relationship (QSAR) models are indispensable tools. They promise to accelerate the identification of promising lead compounds by predicting the biological activity of small molecules before they are even synthesized. However, the predictive power of a QSAR model is only as reliable as its validation. A model that performs exceptionally well on the data it was trained on but fails to generalize to new, unseen molecules is not only useless but can actively misdirect precious research efforts.

This guide, written from the perspective of a seasoned application scientist, moves beyond a simple recitation of methods. It delves into the causal logic behind choosing a validation strategy, providing the technical depth and field-proven insights necessary for researchers, medicinal chemists, and data scientists to build robust, predictive, and trustworthy QSAR models. We will dissect the most common cross-validation techniques, compare their strengths and weaknesses in the context of chemical data, and provide a self-validating, step-by-step protocol for rigorous model assessment.

The Foundation: Why Rigorous Validation is Non-Negotiable

The ultimate goal of any QSAR model is to make accurate and reliable predictions for new compounds.[1] The process of establishing a model's reliability and relevance is known as validation.[1] This process is so critical that it is enshrined in the Organisation for Economic Co-operation and Development (OECD) principles for the regulatory acceptance of QSAR models. Specifically, OECD Principle 4 mandates that a model must have "appropriate measures of goodness-of-fit, robustness, and predictivity".[2]

At the heart of validation lies the fight against overfitting . Overfitting occurs when a model learns the "noise" and specific quirks of the training data rather than the underlying structure-activity relationship. Such a model will have excellent performance on the data it has already seen but will fail when presented with novel molecules. Cross-validation (CV) is a powerful form of internal validation designed to provide a more realistic estimate of a model's performance on unseen data, thereby serving as our primary tool for diagnosing and preventing overfitting.[1]

A Comparative Analysis of Cross-Validation Strategies

The choice of a cross-validation method is not arbitrary; it depends critically on the structure of your dataset, its size, and the inherent biases within chemical data. A common mistake is to apply a standard random k-fold cross-validation to all problems, ignoring the unique challenges posed by molecular datasets.

k-Fold Cross-Validation: The Workhorse

In k-fold CV, the dataset is randomly partitioned into 'k' equally sized subsets, or "folds". The model is then trained 'k' times. In each iteration, one-fold is held out as the test set, and the remaining k-1 folds are used for training.[3] The performance metrics from each of the 'k' iterations are then averaged to produce a single, more robust estimate of the model's performance.

  • Causality & Rationale : The primary reason for using k-fold CV over a simple train-test split is to reduce the variance of the performance estimate.[4] By training and testing on multiple, different partitions of the data, the final metric is less dependent on the specific way the data was split, providing a more reliable measure of the model's ability to generalize. A common choice for 'k' is 5 or 10, as this has been shown empirically to provide a good balance between bias and variance.[5]

  • Best For : Large, well-balanced datasets with high structural diversity where random sampling is unlikely to create unrepresentative folds.

  • Pitfalls : Can be misleading for imbalanced datasets or datasets containing clusters of highly similar molecules (analogs). A random split might place very similar molecules in both the training and test sets, leading to an overly optimistic performance evaluation.[5]

Leave-One-Out Cross-Validation (LOOCV): The Extreme Case

LOOCV is a special instance of k-fold CV where the number of folds, 'k', is equal to the number of compounds, 'n', in the dataset.[6][7] In each iteration, the model is trained on all compounds except for one, which is then used as the test set. This process is repeated 'n' times.

  • Causality & Rationale : LOOCV provides an almost unbiased estimate of a model's performance because each training set is nearly identical to the entire dataset.[4] This makes it attractive for very small datasets where maximizing the training data in each fold is critical.[8]

  • Best For : Very small datasets where the higher computational cost is manageable and using as much data as possible for training is paramount.

  • Pitfalls : LOOCV is computationally very expensive.[7] More importantly, it often suffers from high variance; the performance estimates from each fold can be highly correlated because the training sets are so similar to one another.[4] This can make the final averaged metric less stable. For this reason, leave-one-out is often discouraged in favor of k-fold CV.[1]

Stratified k-Fold Cross-Validation: For Imbalanced Datasets

Bioactivity datasets are frequently imbalanced, with a large number of inactive or weakly active compounds and a much smaller number of highly active "hits". In these scenarios, random sampling can lead to folds that contain few or even no active compounds, making it impossible to properly evaluate the model's ability to identify them.[9][10] Stratified k-fold CV addresses this by ensuring that each fold preserves the percentage of samples for each class (e.g., active vs. inactive) that is present in the original dataset.[11][12]

  • Causality & Rationale : The goal is to ensure that the model is trained and evaluated on a dataset that reflects the overall difficulty of the classification or regression task.[9] By maintaining the class distribution in each fold, we get a more stable and representative measure of performance, especially for metrics sensitive to class imbalance like precision and recall.[13]

  • Best For : Any dataset with an imbalanced distribution of activity classes, which is common in hit-to-lead campaigns and toxicity prediction.

  • Pitfalls : While it solves the class distribution problem, it does not address the issue of chemical structure similarity. Highly similar active compounds could still be distributed across training and test folds, inflating performance metrics.

Cluster-Based (Scaffold) Cross-Validation: The Chemoinformatician's Choice

This is arguably the most rigorous and realistic cross-validation method for chemical datasets. It directly confronts the problem of "analogue bias". Molecules in a dataset are often not independent; they belong to chemical series or scaffolds. A model might perform well simply by interpolating between very similar structures it has seen in the training set.

Cluster-based CV works by first grouping molecules into clusters based on structural similarity (e.g., using Tanimoto similarity on molecular fingerprints).[14] The key step is that all molecules belonging to a given cluster are placed into the same fold.[15] This ensures that when a fold is held out for testing, the model is forced to predict the activity of molecules for which it has seen no close analogues in the training set, thus testing its ability to extrapolate to new chemical space.[14]

  • Causality & Rationale : This method mimics a real-world drug discovery scenario where a model, trained on known chemical series, is asked to predict the activity of entirely new scaffolds. It provides a much more conservative and realistic estimate of a model's performance in a prospective setting.[16]

  • Best For : Virtually all QSAR applications. It should be considered the default, most rigorous choice for assessing the generalizability of a model to novel chemotypes.

  • Pitfalls : The performance metrics will almost always be lower than with random or stratified CV. This can be discouraging, but it is a more honest assessment of the model's capabilities. The choice of clustering algorithm and similarity threshold can also influence the results.

Comparative Summary of Cross-Validation Methods

MethodDescriptionAdvantagesDisadvantagesIdeal Use Case
k-Fold CV Dataset is randomly split into 'k' folds.Simple, fast, good bias-variance trade-off.[4]Unreliable for imbalanced or clustered data.[5]Large, diverse, and balanced datasets.
LOOCV Each data point is used as a test set once (k=n).Low bias, deterministic.[3][4]High variance, computationally very expensive.[4][7]Very small datasets (<50 compounds).
Stratified k-Fold CV Folds are created to preserve the original class distribution.Robust for imbalanced data, stable metrics.[9][12]Does not account for structural similarity.Datasets with uneven class distributions (e.g., actives vs. inactives).
Cluster-Based CV Structurally similar molecules are kept in the same fold.Provides a realistic estimate of performance on novel scaffolds.[14]Lower (but more honest) performance scores; requires a meaningful clustering step.All QSAR modeling, especially for prospective virtual screening.

Visualizing the Split: How Data is Partitioned

The fundamental difference between these methods lies in how they partition the data. The following diagram illustrates this concept for a hypothetical dataset containing two chemical scaffolds and two activity classes.

G cluster_0 Original Dataset cluster_1 Random Split (k=3) cluster_2 Stratified Split (k=3) cluster_3 Cluster (Scaffold) Split (k=2) d1 Scaffold A (Active) f1 Fold 1 {d1, d5} d1->f1 sf1 Fold 1 {d1, d5} d1->sf1 cf1 Fold 1 {d1, d2, d3} d1->cf1 d2 Scaffold A (Active) f3 Fold 3 {d2, d6} d2->f3 sf2 Fold 2 {d2, d6} d2->sf2 d2->cf1 d3 Scaffold A (Inactive) f2 Fold 2 {d3, d4} d3->f2 sf3 Fold 3 {d4, d3} d3->sf3 d3->cf1 d4 Scaffold B (Active) d4->f2 d4->sf3 cf2 Fold 2 {d4, d5, d6} d4->cf2 d5 Scaffold B (Inactive) d5->f1 d5->sf1 d5->cf2 d6 Scaffold B (Inactive) d6->f3 d6->sf2 d6->cf2 note1 Ensures each fold has 1 Active, 1 Inactive note2 Keeps all of Scaffold A in one fold, B in another

Caption: Comparison of data splitting strategies for cross-validation.

Essential Robustness Checks: Beyond Cross-Validation

While cross-validation is the cornerstone of internal validation, a truly robust model requires further scrutiny. Two additional procedures are mandatory for building trustworthy QSAR models.

y-Randomization (Response Scrambling)

This procedure is a critical sanity check to guard against chance correlations.[17][18] In QSAR, it's possible to find a seemingly good model by chance, especially when using a large number of molecular descriptors. y-randomization tests this by deliberately destroying the structure-activity relationship. The vector of activity values (the 'y' variable) is randomly shuffled multiple times, and a new QSAR model is built for each shuffled vector using the original descriptors.[19]

  • Self-Validating System : If the original, unshuffled model is valid, it should have significantly better performance statistics (e.g., R², Q²) than any of the models built on the scrambled data.[20] If a model built on randomized data yields high performance, it strongly suggests that the original model was a product of chance and is not reliable.

Defining the Applicability Domain (AD)

No model can be expected to make accurate predictions for all possible molecules. The Applicability Domain (AD) defines the chemical space in which the model's predictions are considered reliable.[21] This space is defined by the molecules in the training set.[22] A prediction for a new molecule that is very different from those in the training set (i.e., it falls outside the AD) should be treated with low confidence.[23]

  • Trustworthiness : Explicitly defining and reporting the AD is a hallmark of a trustworthy model.[24] It provides users with the necessary context to judge the reliability of a prediction. Methods for defining the AD often rely on distances in descriptor space (e.g., leverage) or structural similarity to the training set compounds.[22]

G cluster_0 Chemical Space Training\nCompound 1 Training Compound 1 Training\nCompound 2 Training Compound 2 Training\nCompound 3 Training Compound 3 New Compound A\n(Inside AD) New Compound A (Inside AD) Training\nCompound 3->New Compound A\n(Inside AD) Interpolation (Reliable) Training\nCompound 4 Training Compound 4 Training\nCompound 5 Training Compound 5 Training\nCompound 6 Training Compound 6 New Compound B\n(Outside AD) New Compound B (Outside AD) Training\nCompound 6->New Compound B\n(Outside AD) Extrapolation (Unreliable)

Caption: The Applicability Domain (AD) defines reliable prediction space.

Protocol: A Self-Validating Workflow using Cluster-Based 5-Fold CV

This protocol outlines a rigorous, self-validating workflow for developing and assessing a QSAR model for bioactivity prediction.

Objective : To build a predictive model and obtain a realistic estimate of its performance on novel chemical scaffolds.

Methodology : Cluster-Based 5-Fold Cross-Validation followed by y-Randomization.

Step 1: Data Curation & Preparation

  • Standardize Structures : Neutralize charges, remove salts, and ensure consistent tautomeric forms for all molecules in the dataset.

  • Handle Duplicates : Average activity values for duplicate structures or remove them based on a defined protocol.

  • Calculate Descriptors : Compute relevant molecular descriptors (e.g., 2D physicochemical properties, Morgan fingerprints) for the curated set.

Step 2: Structural Clustering

  • Generate Fingerprints : Use a structural fingerprint like ECFP4 (Morgan fingerprints) to represent each molecule.

  • Cluster Molecules : Use a clustering algorithm like Taylor-Butina based on a Tanimoto similarity threshold (e.g., 0.4). The goal is to group structurally similar compounds. Each resulting cluster represents a chemical series or scaffold.

Step 3: Fold Creation

  • Assign Clusters to Folds : Distribute the clusters among 5 folds. Ensure that all members of a single cluster are assigned to the same fold.

  • Balance Folds : If possible, distribute the clusters such that the folds are of approximately equal size and have a roughly similar distribution of active/inactive compounds.

Step 4: Perform 5-Fold Cross-Validation

  • Initiate Loop : Begin a loop that will iterate 5 times.

  • Partition Data : In each iteration i (from 1 to 5), designate fold i as the test set and the remaining 4 folds as the training set .

  • Train Model : Train your machine learning model (e.g., Random Forest, Gradient Boosting) on the training set.

  • Make Predictions : Use the trained model to predict the bioactivities of the molecules in the test set.

  • Store Predictions : Store the true and predicted values for the test set.

  • End Loop : After 5 iterations, you will have a prediction for every molecule in the dataset that was generated when it was part of a test set.

Step 5: Calculate Performance Metrics

  • Aggregate Results : Combine the predictions from all 5 folds.

  • Calculate Q² : Calculate the cross-validated coefficient of determination (Q²) and Root Mean Square Error (RMSE) using the aggregated true and predicted values. These metrics represent the model's predictive power.

Step 6: Final Robustness Check (y-Randomization)

  • Scramble Data : Create at least 10-20 "scrambled" datasets by randomly shuffling the original bioactivity values.

  • Re-run CV : For each scrambled dataset, repeat the entire 5-fold cross-validation procedure (Steps 4 & 5) and calculate the resulting Q² and R² values.

  • Analyze Results : Plot the R²/Q² values for the scrambled models against the values for the original, true model.

  • Validate : A robust model will show significantly higher R²/Q² values than the average of the scrambled models. This confirms the model has learned a true structure-activity relationship.[17]

Conclusion and Expert Recommendations

The validation of a QSAR model is not a perfunctory step but the very process that imbues it with scientific credibility. Simply achieving a high R² on the training set is a meaningless metric of a model's utility.

As a final recommendation for practitioners in the field:

  • Default to Rigor : Start with the assumption that Cluster-Based (Scaffold) Cross-Validation is the most appropriate method for your project. It provides the most honest and actionable assessment of a model's ability to generalize to the novel chemical matter that is the lifeblood of drug discovery.

  • Embrace Lower Scores : Do not be discouraged by the lower performance metrics that result from rigorous validation. An R² of 0.6 from a scaffold-split CV is far more valuable and trustworthy than an R² of 0.9 from a random-split CV that suffers from analogue bias.

  • Combine Methods for Confidence : A truly validated model, as recommended by best practices, will have undergone a battery of tests: robust internal validation (e.g., cluster-based CV), a check for chance correlation (y-randomization), a clearly defined applicability domain (AD), and finally, validation against a true external test set of compounds that were never used during model development or selection.[1][25]

By adopting these principles and methodologies, you can move from simply building models to engineering predictive tools that are robust, reliable, and capable of making a genuine impact on the drug discovery pipeline.

References

spectroscopic comparison of 2-(2-Chlorophenyl)imidazole starting materials and final product

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the imidazole scaffold is a cornerstone, appearing in a vast array of biologically active compounds. The synthesis of substituted imidazoles, such as 2-(2-Chlorophenyl)imidazole, is a critical process that requires rigorous characterization to ensure the purity and identity of the final product. This guide provides an in-depth spectroscopic comparison of the key starting materials for a common synthesis of this compound and a closely related final product, offering insights into the transformative chemical changes observed through FT-IR, UV-Vis, and NMR spectroscopy.

The Synthetic Pathway: A Tri-Component Condensation

A prevalent and efficient method for the synthesis of the imidazole core is the Radziszewski reaction, a multi-component reaction that brings together an aldehyde, a 1,2-dicarbonyl compound, and a source of ammonia. For the synthesis of this compound, this typically involves the condensation of 2-chlorobenzaldehyde, glyoxal, and ammonia.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Condensation Condensation 2-Chlorobenzaldehyde->Condensation Glyoxal Glyoxal Glyoxal->Condensation Ammonia Ammonia Ammonia->Condensation This compound This compound Condensation->this compound Imidazole Ring Formation

A simplified workflow for the synthesis of this compound.

This reaction culminates in the formation of the imidazole ring, a process accompanied by significant changes in the molecular structure and, consequently, in the spectroscopic signatures of the constituent parts. Understanding these changes is paramount for reaction monitoring and quality control.

FT-IR Spectroscopy: Tracking Functional Group Transformations

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The transformation from starting materials to the final imidazole product is marked by the disappearance of characteristic reactant bands and the appearance of new bands corresponding to the imidazole ring.

Key FT-IR Spectral Features:

CompoundKey Vibrational ModesApproximate Wavenumber (cm⁻¹)Interpretation
2-Chlorobenzaldehyde C=O stretch (aldehyde)1700-1730Disappearance indicates consumption of the aldehyde.
C-H stretch (aldehyde)2700-2850Disappearance confirms aldehyde reaction.
C-Cl stretch750-800Remains in the final product.
Glyoxal C=O stretch~1730Disappearance indicates consumption of the dicarbonyl.
C-H stretch (aldehyde)~2835Disappearance confirms aldehyde reaction.
Ammonia N-H bend930-970Disappearance of gaseous ammonia peaks.
N-H stretch3300-3500Replaced by N-H stretch of the imidazole ring.
This compound N-H stretch (imidazole)3100-3300 (broad)Appearance confirms imidazole ring formation.
(as represented by a related derivative)C=N stretch (imidazole)1580-1650Appearance is a key indicator of the imidazole ring.
C-H stretch (aromatic)3000-3100Present in both starting material and product.

The most telling evidence of a successful reaction in the FT-IR spectrum is the loss of the strong carbonyl (C=O) stretching bands from both 2-chlorobenzaldehyde and glyoxal, and the emergence of characteristic imidazole ring vibrations, including the N-H stretch and the C=N stretch.

FTIR_Correlation Starting_Materials 2-Chlorobenzaldehyde (C=O, C-H aldehyde) Glyoxal (C=O, C-H aldehyde) Ammonia (N-H) Final_Product This compound (N-H, C=N, C-H aromatic) Starting_Materials:f0->Final_Product:f0 Disappearance & Transformation Starting_Materials:f1->Final_Product:f0 Disappearance & Transformation Starting_Materials:f2->Final_Product:f0 Transformation

Correlation of key functional groups in FT-IR from reactants to product.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The formation of the aromatic imidazole ring from the non-aromatic starting materials leads to a significant change in the UV-Vis absorption profile.

Key UV-Vis Spectral Features:

Compoundλmax (nm)Molar Absorptivity (ε)Electronic Transition
2-Chlorobenzaldehyde ~246, 292High, Moderateπ → π* and n → π
Glyoxal ~450Lown → π
Ammonia <230-n → σ
This compound ~280-300Highπ → π (aromatic system)

The starting materials have distinct absorption maxima. 2-Chlorobenzaldehyde exhibits strong π → π* transitions and weaker n → π* transitions associated with its carbonyl and phenyl groups. Glyoxal, a simple dicarbonyl, has a weak n → π* transition in the visible region. Upon formation of the conjugated aromatic imidazole ring, a new, strong absorption band characteristic of a π → π* transition is expected to appear at a longer wavelength compared to the individual non-aromatic precursors, indicating the formation of a more extended conjugated system.

NMR Spectroscopy: Elucidating the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum undergoes a dramatic transformation, with the disappearance of the characteristic aldehyde protons and the appearance of new signals for the imidazole ring protons.

Key ¹H NMR Chemical Shift (δ) Comparison:

CompoundProton EnvironmentApproximate Chemical Shift (ppm)Multiplicity
2-Chlorobenzaldehyde Aldehyde (-CHO)9.9 - 10.5Singlet
Aromatic (Ar-H)7.2 - 8.0Multiplet
Glyoxal Aldehyde (-CHO)~9.6 (in solution)Singlet
This compound Imidazole (N-H)10.0 - 13.0 (broad)Singlet
(as represented by a related derivative)Imidazole (C-H)7.0 - 8.0Singlet(s)
Aromatic (Ar-H)7.2 - 7.8Multiplet

The most definitive evidence of reaction completion in the ¹H NMR spectrum is the complete disappearance of the downfield singlet corresponding to the aldehyde protons of both 2-chlorobenzaldehyde and glyoxal. The appearance of a broad singlet for the N-H proton of the imidazole ring and new signals in the aromatic region for the imidazole C-H protons confirms the formation of the desired product.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides complementary information, showing the disappearance of the aldehyde carbonyl carbons and the appearance of new carbon signals for the imidazole ring.

Key ¹³C NMR Chemical Shift (δ) Comparison:

CompoundCarbon EnvironmentApproximate Chemical Shift (ppm)
2-Chlorobenzaldehyde Aldehyde (C=O)190 - 200
Aromatic (Ar-C)125 - 140
Glyoxal Aldehyde (C=O)~193 (in solution)
This compound Imidazole (C2)~145
(as represented by a related derivative)Imidazole (C4/C5)115 - 130
Aromatic (Ar-C)125 - 135

The disappearance of the highly deshielded carbonyl carbon signals from the starting aldehydes is a clear indicator of their consumption. The appearance of new signals in the aromatic region, corresponding to the carbons of the newly formed imidazole ring, provides conclusive evidence for the successful synthesis of the target scaffold.

Experimental Protocols

FT-IR Spectroscopy
  • Sample Preparation:

    • Starting Materials (Liquids): A thin film of the liquid (2-chlorobenzaldehyde, glyoxal solution) is prepared between two KBr or NaCl plates.

    • Starting Material (Gas): Ammonia gas is analyzed using a gas cell with appropriate windows (e.g., KBr).

    • Final Product (Solid): A KBr pellet is prepared by grinding a small amount of the solid product with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the pure solvent/KBr) is collected.

    • The sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Solutions of the starting materials and the final product are prepared in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile) at a known concentration.

  • Data Acquisition:

    • A quartz cuvette is filled with the pure solvent to record a baseline.

    • The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over a range of approximately 200-800 nm.

    • The resulting spectrum plots absorbance versus wavelength.

NMR Spectroscopy
  • Sample Preparation:

    • A small amount of the sample (starting material or final product) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer.

    • For ¹H NMR, the spectrum is typically acquired over a range of 0-14 ppm.

    • For ¹³C NMR, the spectrum is typically acquired over a range of 0-220 ppm.

    • The data is processed (Fourier transform, phasing, and baseline correction) to obtain the final spectrum.

Conclusion

The spectroscopic comparison of the starting materials and the final product in the synthesis of this compound provides a clear and detailed picture of the chemical transformation. Each spectroscopic technique offers a unique window into the molecular changes occurring during the reaction. By carefully analyzing the disappearance of key reactant signals and the appearance of characteristic product signals in FT-IR, UV-Vis, and NMR spectra, researchers can confidently confirm the successful formation of the imidazole ring, ensuring the integrity of this vital building block for further drug discovery and development.

Evaluating the Target Specificity of 2-(2-Chlorophenyl)imidazole: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Target Specificity in Kinase Inhibitor Development

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of target specificity is paramount. While the identification of a potent inhibitor against a disease-relevant kinase is a significant milestone, it is the molecule's selectivity profile across the entire human kinome that often dictates its therapeutic success or failure. Off-target effects, stemming from the inhibition of unintended kinases, can lead to unforeseen toxicities or a dilution of the intended therapeutic effect[1][2].

This guide focuses on the critical evaluation of target specificity for 2-(2-Chlorophenyl)imidazole, a small molecule belonging to a class of compounds known for their kinase inhibitory activity. While direct public-domain data for this specific molecule is limited, its structural motifs are reminiscent of a well-established class of kinase inhibitors, particularly those targeting the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a central regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target for a host of inflammatory diseases.[3][4][5][6][7]

Therefore, this document will serve as a comprehensive framework for researchers, scientists, and drug development professionals to:

  • Understand the state-of-the-art methodologies for assessing kinase inhibitor specificity.

  • Objectively compare the potential specificity profile of a novel compound, such as this compound, against well-characterized alternatives targeting the p38 MAPK pathway.

  • Provide the experimental and logical foundation necessary to design a robust validation strategy for novel chemical entities.

We will use several clinically and pre-clinically significant p38 MAPK inhibitors as benchmarks for comparison:

  • SB203580: A first-generation, ATP-competitive pyridinyl imidazole inhibitor of p38α and p38β.[8]

  • BIRB 796 (Doramapimod): A highly potent, allosteric diaryl urea inhibitor that binds to a unique DFG-out conformation of p38 isoforms.[9][10][11][12][13]

  • Neflamapimod (VX-745): A potent and selective inhibitor of p38α.[14][15][16][17][18]

  • Losmapimod: An orally active p38 MAPK inhibitor that has been evaluated in numerous clinical trials.[19][20][21][22]

By understanding how to rigorously evaluate a new chemical entity like this compound against these established benchmarks, researchers can make more informed decisions in the progression of their drug discovery programs.

The p38 MAPK Signaling Pathway: A Key Inflammatory Axis

The p38 MAPK pathway is a three-tiered kinase cascade that plays a pivotal role in cellular stress responses.[3][5][6] Activation by stimuli such as inflammatory cytokines (e.g., TNF-α, IL-1β) or environmental stress leads to the phosphorylation and activation of downstream kinases and transcription factors, culminating in the production of pro-inflammatory mediators.[3][7] Inhibiting this pathway, specifically the p38α and p38β isoforms, has been a long-standing goal for treating inflammatory diseases.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK Core cluster_downstream Downstream Effectors cluster_cellular Cellular Response Stress Stress MAP3Ks MAP3Ks (e.g., TAK1, ASK1) Stress->MAP3Ks Cytokines Cytokines Cytokines->MAP3Ks MAP2Ks MAP2Ks (MKK3, MKK6) MAP3Ks->MAP2Ks p38_MAPK p38 MAPK (α, β, γ, δ) MAP2Ks->p38_MAPK Substrate_Kinases Substrate Kinases (e.g., MAPKAPK2) p38_MAPK->Substrate_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammation Inflammation (Cytokine Production) Substrate_Kinases->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Inhibitors p38 Inhibitors (e.g., this compound) Inhibitors->p38_MAPK CETSA_Workflow cluster_workflow CETSA Experimental Workflow A 1. Treat Cells with Compound B 2. Heat Treatment (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Aggregated Proteins C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot) D->E F 6. Analyze Data (Generate Melting Curves) E->F

References

A Researcher's Guide to Preclinical Target Validation for Bioactive Imidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising bioactive compound to a clinically effective therapeutic is fraught with challenges. A significant portion of clinical trial failures can be attributed to a lack of efficacy, often stemming from inadequate preclinical target validation.[1][2][3] This guide provides a comprehensive framework for the rigorous preclinical target validation of bioactive imidazole compounds, a class of heterocyclic molecules renowned for their diverse pharmacological activities.[4][5][6] As a Senior Application Scientist, my objective is to equip you with not just the methodologies, but also the strategic thinking required to navigate the complexities of target identification and validation, ensuring that your research is built on a solid foundation of scientific evidence.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered heterocycle containing two nitrogen atoms.[5][6] This seemingly simple structure is a cornerstone in medicinal chemistry due to its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor.[7] This versatility allows imidazole-containing molecules to interact with a wide array of biological targets, such as enzymes, receptors, and nucleic acids, leading to a broad spectrum of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.[4][6] The prevalence of the imidazole moiety in natural products like histidine and in numerous FDA-approved drugs underscores its significance.[4][5]

The Crucial Role of Target Validation in Drug Discovery

Target validation is the process of demonstrating that a specific molecular target is critically involved in a disease process and that modulating its activity is likely to have a therapeutic benefit.[8][9] Robust target validation is paramount to de-risk drug development projects, as it significantly increases the probability of success in later clinical phases.[9][10] For bioactive imidazole compounds, which often emerge from phenotypic screens, a thorough target validation strategy is essential to elucidate their mechanism of action.[11][12][13][14]

This guide will delineate a multi-tiered approach to target validation, progressing from initial target identification to in-depth validation in cellular and in vivo models.

A Multi-Pronged Strategy for Target Validation

A successful target validation campaign for a bioactive imidazole compound typically follows a logical progression from identifying potential targets to confirming their relevance in a physiological context. This journey can be visualized as a funnel, starting with a broad array of possibilities and progressively narrowing down to a single, well-validated target.

Target Validation Workflow cluster_0 Phase 1: Target Identification & Deconvolution cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Target Engagement & Pathway Analysis cluster_3 Phase 4: In Vivo Proof-of-Concept Phenotypic Screening Phenotypic Screening Target Deconvolution Target Deconvolution Phenotypic Screening->Target Deconvolution Bioactive Imidazole Biochemical Assays Biochemical Assays Target Deconvolution->Biochemical Assays In Silico Prediction In Silico Prediction In Silico Prediction->Target Deconvolution Cell-Based Assays Cell-Based Assays Biochemical Assays->Cell-Based Assays Biophysical Assays Biophysical Assays Animal Models Animal Models Cell-Based Assays->Animal Models CETSA CETSA Validated Target Validated Target Animal Models->Validated Target Biomarker Analysis Biomarker Analysis CETSA Workflow Treat Cells with Imidazole Treat Cells with Imidazole Heat Shock Heat Shock Treat Cells with Imidazole->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separate Soluble and Aggregated Proteins Separate Soluble and Aggregated Proteins Cell Lysis->Separate Soluble and Aggregated Proteins Quantify Soluble Target Protein Quantify Soluble Target Protein Separate Soluble and Aggregated Proteins->Quantify Soluble Target Protein Analyze Data Analyze Data Quantify Soluble Target Protein->Analyze Data

References

A Senior Application Scientist's Guide to Comparative Docking of 2-(2-Chlorophenyl)imidazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 2-(2-Chlorophenyl)imidazole derivatives through the lens of molecular docking. It is designed for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to predict the binding affinity and interaction mechanisms of this important class of molecules. We will move beyond a simple protocol to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.

The imidazole nucleus is a cornerstone pharmacophore in medicinal chemistry, integral to numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] Derivatives of this scaffold are known to possess antifungal, anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The this compound moiety, in particular, serves as a critical structural motif. Many antifungal drugs, for instance, function by inhibiting lanosterol 14-alpha-demethylase (a cytochrome P450 enzyme, CYP51), which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6] The imidazole nitrogen atom coordinates with the heme iron atom at the enzyme's active site, disrupting its catalytic activity.[7][8]

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), enabling the prediction of binding affinity and key molecular interactions.[4] This guide will delineate a comprehensive protocol for a comparative docking study, using human lanosterol 14-alpha-demethylase (CYP51) as an exemplary target to evaluate a series of hypothetical this compound derivatives.

Pillar 1: The Strategic Framework for a Comparative Docking Study

A successful docking study is not merely about generating a binding score; it is a multi-step process where each stage is critical for the validity of the final results. The workflow is designed to prepare the molecules, simulate their interaction, and analyze the outcome in a comparative context.

G L Ligand Set Preparation (2D to 3D Conversion, Energy Minimization) G Grid Box Generation (Defining the Active Site) L->G P Protein Target Preparation (PDB Structure Retrieval, Cleaning, Protonation) P->G D Molecular Docking (Running Simulations, Generating Poses) G->D S Scoring & Ranking (Binding Energy Evaluation) D->S I Interaction Analysis (H-Bonds, Hydrophobic, π-π Interactions) S->I C Comparative Evaluation (vs. Reference Compound) I->C

Caption: A validated workflow for comparative molecular docking studies.

Pillar 2: Experimental Protocols & Causality

Here, we detail the step-by-step methodology. The rationale behind each choice is explained to ensure scientific integrity. For this guide, we will use AutoDock Vina, a widely cited and validated open-source docking program.

Part A: Ligand Preparation

The accuracy of a docking study begins with correctly prepared ligand structures. The goal is to generate low-energy, three-dimensional conformations.

  • 2D Structure Generation: Draw the this compound derivatives using chemical drawing software like ChemDraw or MarvinSketch. For our comparison, we will use a parent compound and three derivatives with varying substituents (R¹, R²).

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. This initial 3D model is often not energetically favorable. Therefore, an energy minimization step is crucial. This is performed using force fields (e.g., MMFF94) in software like Avogadro or ArgusLab.

    • Causality: Energy minimization refines the bond lengths, angles, and dihedrals to find a stable, low-energy conformation. Docking a high-energy, unstable conformer can lead to inaccurate binding predictions and steric clashes.

Part B: Protein Target Preparation

The protein structure must be carefully cleaned and prepared to be suitable for docking.

  • Retrieve Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For our example, we will use the human lanosterol 14-alpha-demethylase (PDB ID: 3MDV), which is co-crystallized with the inhibitor clotrimazole.[9]

  • Prepare the Protein: Use software like AutoDock Tools or UCSF Chimera.

    • Remove Non-Essential Molecules: Delete all water molecules and any co-solvents from the PDB file. Water molecules can interfere with the docking algorithm unless they are known to be critical for binding, which requires more advanced techniques to handle.

    • Separate Ligand and Protein: Isolate the co-crystallized ligand (clotrimazole in this case) and save it separately. This ligand is invaluable for defining the active site and validating the docking protocol.

    • Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. Add polar hydrogens, as they are essential for forming hydrogen bonds.

    • Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges). This is critical for calculating the electrostatic interaction component of the docking score.

Part C: Docking Simulation with AutoDock Vina
  • Grid Box Generation: The grid box defines the three-dimensional space where the docking algorithm will search for binding poses.

    • Rationale: To ensure the search is focused on the biologically relevant binding pocket, the grid box should be centered on the active site. The easiest way to do this is to use the coordinates of the co-crystallized ligand (clotrimazole) as the center of the box. The size of the box should be large enough to accommodate all the prepared ligands.

  • Configuration and Execution:

    • Create a configuration file (conf.txt) that specifies the path to the prepared protein and ligand files, the center and size of the grid box, and the exhaustiveness parameter.

    • Causality: The exhaustiveness parameter controls the computational effort of the search. A higher value increases the probability of finding the true binding minimum but also increases the computation time. A value of 8 is a common starting point.

    • Execute the docking run from the command line: vina --config conf.txt --log log.txt

Pillar 3: Data Analysis and Comparative Insights

The output from AutoDock Vina includes a binding affinity score (in kcal/mol) and the coordinates for the predicted binding poses. A more negative score indicates a stronger predicted binding affinity.

Mechanism of Inhibition

Imidazole-based antifungals primarily act by inhibiting the cytochrome P450 enzyme lanosterol 14-alpha-demethylase. This inhibition disrupts the fungal cell membrane's integrity by blocking the synthesis of ergosterol. The key interaction is the coordination of one of the imidazole's nitrogen atoms with the central iron atom of the heme group in the enzyme's active site.

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol CYP51 Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->CYP51 Catalyzes Intermediate Dihydro-lanosterol Ergosterol Ergosterol (Fungal Cell Membrane) Intermediate->Ergosterol Further Steps CYP51->Intermediate Imidazole This compound Derivative Imidazole->CYP51 Inhibits via Heme Iron Binding

Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.

Quantitative Data Comparison

Let's analyze a hypothetical set of results for our derivatives docked into the active site of human CYP51 (PDB: 3MDV). The reference ligand is the co-crystallized clotrimazole.

Compound IDR¹ SubstituentR² SubstituentDocking Score (kcal/mol)H-Bonds FormedKey Interacting Residues
Reference ---9.81Heme, PHE-255, ARG-96
CP-Parent HH-8.51Heme, PHE-255
CP-01 OCH₃H-9.22Heme, ARG-96, PHE-255
CP-02 HF-8.81Heme, PHE-255, ALA-202
CP-03 NO₂H-7.91Heme, GLN-203

Note: These are representative data for illustrative purposes.

Interpretation of Results
  • Binding Affinity: Compound CP-01 , with a methoxy substituent, shows the best docking score (-9.2 kcal/mol) among the designed derivatives, approaching the score of the reference inhibitor. This suggests it has a high binding affinity. The nitro-substituted CP-03 has the poorest score, indicating a weaker interaction.

  • Key Interactions: The docking results for all compounds show interaction with the heme group, which is consistent with the known mechanism of action for imidazole inhibitors.[8][10]

  • Structure-Activity Relationship (SAR) Insights:

    • The electron-donating methoxy group in CP-01 appears to be beneficial for binding. Analysis of the docked pose reveals it forms an additional hydrogen bond with ARG-96, an interaction also seen in some known inhibitors.[11] This additional stabilizing interaction likely contributes to its stronger binding affinity.

    • The fluorine substitution in CP-02 results in a modest improvement over the parent compound, possibly due to favorable hydrophobic interactions with residues like ALA-202.[9]

    • The bulky, electron-withdrawing nitro group in CP-03 may introduce steric hindrance or unfavorable electrostatic interactions within the active site, leading to a lower binding affinity.

Trustworthiness Check: These computational predictions provide a strong hypothesis. However, they are not a substitute for experimental validation. The next logical step would be to synthesize these compounds and test their inhibitory activity in an in vitro enzyme assay (e.g., a CYP51 inhibition assay).[12] The correlation between the predicted docking scores and the experimentally determined IC₅₀ values would validate the computational model.

Conclusion

This guide outlines a scientifically rigorous framework for conducting comparative molecular docking studies on this compound derivatives. By combining a validated computational protocol with a deep understanding of the underlying biochemical mechanisms, researchers can effectively screen compound libraries, generate robust structure-activity relationship hypotheses, and prioritize candidates for synthesis and experimental testing. This approach, grounded in expertise and self-validation, accelerates the early stages of drug discovery and development.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(2-Chlorophenyl)imidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the potential hazards associated with 2-(2-Chlorophenyl)imidazole is paramount. This understanding informs every subsequent step of the process.

  • Inferred Hazards from Structural Analogs:

    • Imidazole Moiety: Imidazole and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] Some imidazoles are also classified as harmful if swallowed and may pose reproductive health risks.[1][2][4][5]

    • Chlorinated Phenyl Group: Chlorinated organic compounds are a class of chemicals that require careful disposal. A primary concern is the potential for the formation of highly toxic and corrosive gases—such as carbon oxides, nitrogen oxides, and phosgene—upon incomplete combustion.[6]

  • Personal Protective Equipment (PPE) - Your First Line of Defense: Given the inferred hazards, the following PPE is mandatory when handling this compound for disposal:

    • Eye Protection: Chemical safety goggles or a face shield are essential to protect against potential splashes.

    • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Always check the manufacturer's glove compatibility chart.[2]

    • Body Protection: A fully-buttoned laboratory coat must be worn.

All handling and preparation for disposal should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[2] An emergency eyewash station and safety shower must be readily accessible.[2]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. [1][7]

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation prevents accidental reactions with incompatible chemicals and ensures the waste is routed to the correct disposal facility.

  • Procedure:

    • Designate a specific, compatible, and clearly labeled waste container for this compound and materials contaminated with it. Acceptable containers are typically made of high-density polyethylene (HDPE).

    • The container must have a secure, sealable lid to prevent the release of vapors.[2]

    • Collect all forms of the waste:

      • Unused or expired pure this compound.

      • Solutions containing the compound.

      • Contaminated materials such as pipette tips, gloves, and weighing papers. For these, double-bagging in clearly marked hazardous waste bags is recommended before placing them in the final disposal container.

Step 2: Waste Container Labeling

  • Rationale: Accurate labeling is a critical compliance step, ensuring that everyone who handles the container is aware of its contents and associated hazards. This is a core requirement of OSHA's Hazard Communication Standard.[8][9]

  • Procedure:

    • As soon as the first piece of waste is added, affix a "Hazardous Waste" label to the container.[2]

    • The label must include:

      • The full chemical name: "this compound".

      • The primary hazard characteristics (e.g., "Corrosive," "Toxic").

      • The date on which waste was first added.

      • The name of the principal investigator or research group.

Step 3: Temporary Storage of Hazardous Waste

  • Rationale: Safe temporary storage minimizes risks to laboratory personnel and prevents environmental release while awaiting pickup.

  • Procedure:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • This area should be in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition.[7][10]

    • Crucially, ensure the storage area segregates this waste from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2]

Step 4: Arranging for Final Disposal

  • Rationale: Final disposal must be handled by professionals who can ensure the waste is treated in a manner that is safe, environmentally sound, and compliant with all local, state, and federal regulations.

  • Procedure:

    • Once the waste container is full or is no longer being used, do not let it accumulate.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a chemical waste pickup.[2][7]

    • Follow their specific procedures for pickup requests and documentation. The EHS department will coordinate with a licensed hazardous waste disposal company. The most probable final disposal method for this type of compound is high-temperature incineration at a facility permitted to handle chlorinated organic waste.

Quantitative Data Summary

While specific experimental data for this compound is not available, the table below summarizes key hazard information for the parent compound, imidazole, which informs the safety protocols.

PropertyValue (for Imidazole)Implication for Disposal Protocol
Acute Oral Toxicity (LD50, Rat) 970 mg/kgHarmful if swallowed; necessitates careful handling to avoid ingestion.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[2][3][5]Mandates the use of gloves, lab coat, and eye protection.
Reproductive Toxicity May damage the unborn child.[2][3][5]Requires special handling precautions, particularly for researchers of child-bearing potential.
Incompatible Materials Strong oxidizers, acids, acid anhydrides, acid chlorides.[2]Dictates segregation in waste storage to prevent dangerous reactions.
Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final disposition.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs EHS & Final Disposal A Step 1: Don PPE (Goggles, Gloves, Lab Coat) B Step 2: Handle in Fume Hood A->B C Step 3: Collect Waste (Pure, Solutions, Contaminated Items) B->C D Step 4: Place in Designated, Compatible Waste Container C->D E Step 5: Securely Seal Container D->E F Step 6: Affix Hazardous Waste Label (Name, Hazards, Date) E->F G Step 7: Store in Satellite Accumulation Area F->G H Step 8: Segregate from Incompatible Chemicals G->H I Step 9: Container Full or No Longer in Use H->I Transition to EHS J Step 10: Contact EHS for Waste Pickup Request I->J K Step 11: EHS Transports to Central Accumulation Facility J->K L Step 12: Licensed Disposal Vendor Collects Waste K->L M Step 13: Final Disposal (Likely High-Temp Incineration) L->M

Caption: Disposal Workflow for this compound

By adhering to this comprehensive disposal guide, laboratory professionals can ensure that their vital research does not come at the cost of safety or environmental integrity. This protocol provides a robust framework for managing the waste stream of this compound, fostering a culture of safety and responsibility within the scientific community.

References

Navigating the Safe Handling of 2-(2-Chlorophenyl)imidazole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Safety and Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for 2-(2-Chlorophenyl)imidazole, we will adopt a conservative approach, assuming a hazard profile that incorporates the known risks of imidazole and chlorinated aromatic compounds. Imidazole is known to be corrosive, causing severe skin burns and eye damage, and is harmful if swallowed. Furthermore, some imidazole derivatives are suspected of damaging fertility or the unborn child. The presence of a chlorinated phenyl group may introduce additional toxicological concerns, including potential organ toxicity and environmental persistence, which are characteristic of some chlorinated organic compounds.

Therefore, this compound should be handled as a hazardous substance with the potential for skin and eye corrosion, acute toxicity upon ingestion, and possible long-term health effects. All handling of this compound in solid form should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is paramount when handling this compound. The following recommendations are based on a comprehensive risk assessment for various laboratory operations.

Core PPE Requirements

For any work involving this compound, the following baseline PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential. When there is a risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for handling the solid compound. Always inspect gloves for any signs of degradation or perforation before use. For prolonged handling or when working with solutions, consider double-gloving.

  • Body Protection: A buttoned, long-sleeved laboratory coat is necessary to protect against incidental contact. Ensure that the lab coat is made of a material appropriate for the chemicals being handled.

  • Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.

Task-Specific PPE Recommendations

The level of PPE should be escalated based on the specific laboratory procedure being performed.

TaskRequired PPERationale
Weighing and Aliquoting (Solid) Core PPE + Respiratory Protection (N95 or higher)The fine, dusty nature of many solid organic compounds presents an inhalation hazard. An N95 respirator will provide protection against airborne particulates.
Preparing Solutions Core PPE + Chemical Splash ApronThe process of dissolving the solid compound introduces a splash hazard. A chemical splash apron will provide an additional layer of protection for the torso.
Running Reactions Core PPE + Chemical Splash ApronReactions involving heating, stirring, or the addition of other reagents increase the risk of splashes and unexpected releases.
Handling Waste Core PPEAll waste contaminated with this compound should be handled with the same level of precaution as the parent compound.

Operational Plan: From Handling to Disposal

A clear and concise operational plan is critical for the safe and efficient use of this compound in the laboratory.

Step-by-Step Handling Protocol: Weighing and Preparing a Solution
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for handling the compound.

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves (if double-gloving), respiratory protection, safety goggles, face shield (if needed), and outer gloves.

  • Weighing: Carefully weigh the desired amount of this compound in a tared container within the fume hood. Use a spatula to handle the solid and avoid generating dust.

  • Dissolution: Add the weighed solid to the chosen solvent in a suitable container. Cap the container and mix gently until the solid is fully dissolved.

  • Cleanup: Clean any residual solid from the weighing area using a damp cloth or paper towel, taking care not to create dust. Dispose of all contaminated materials in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of single-use items in the appropriate waste stream. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste in a clearly labeled, sealed container. The label should include the name of the compound and the appropriate hazard symbols.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personal exposure, immediate and appropriate action is crucial.

Spill Response Workflow

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (if safe to do so) alert->ppe contain Contain the Spill (use absorbent pads) ppe->contain cleanup Clean and Decontaminate Area contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose report Complete Incident Report dispose->report

Caption: Workflow for responding to a spill of this compound.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for scientific discovery.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.